molecular formula C6H11NO3 B069231 (2R,4R)-4-hydroxypiperidine-2-carboxylic acid CAS No. 189385-64-6

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B069231
CAS No.: 189385-64-6
M. Wt: 145.16 g/mol
InChI Key: KRHNXNZBLHHEIU-RFZPGFLSSA-N
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Description

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a chiral, multifunctional piperidine derivative of significant importance in medicinal chemistry and drug discovery. This stereochemically defined building block serves as a constrained scaffold for the synthesis of peptidomimetics, effectively mimicking the spatial orientation of amino acid side chains to enhance metabolic stability and receptor selectivity. The cis-configuration of the 4-hydroxy and 2-carboxylic acid functional groups presents a rigid, three-dimensional structure that is highly valuable for constructing protease inhibitor cores, such as those targeting HIV protease and renin, and for developing novel pharmacophores for central nervous system (CNS) targets. The carboxylic acid moiety allows for direct incorporation into peptide backbones or amide bond formation, while the hydroxy group provides a handle for further synthetic elaboration, etherification, or esterification, enabling fine-tuning of solubility and pharmacokinetic properties. Its primary research value lies in its application as a key chiral synthon for the asymmetric synthesis of complex molecules, facilitating the exploration of structure-activity relationships (SAR) in lead optimization campaigns. Researchers utilize this compound to impart conformational restraint into biologically active peptides, thereby creating more potent and selective therapeutic candidates with improved oral bioavailability.

Properties

IUPAC Name

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHNXNZBLHHEIU-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-20-4
Record name NSC93088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid: A Chiral Scaffold for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Conformational Constraint in Modern Drug Discovery

In the intricate dance of molecular recognition that governs pharmacology, the three-dimensional architecture of a small molecule is paramount. The ability to pre-organize a ligand into a bioactive conformation that complements its biological target can dramatically enhance potency, selectivity, and pharmacokinetic properties. This principle of conformational constraint is a cornerstone of modern medicinal chemistry. Among the privileged scaffolds employed to achieve this, the substituted piperidine ring holds a place of distinction. This guide focuses on a specific, stereochemically defined building block, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, a molecule that embodies the power of subtle structural modifications to impart significant pharmacological advantages. We will explore its synthesis, stereochemical intricacies, and its application as a non-canonical amino acid in the design of sophisticated therapeutics, particularly in the realm of neuroscience.

Molecular Architecture and Physicochemical Properties

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid. Its structure is characterized by a six-membered piperidine ring bearing two stereocenters at the C2 and C4 positions, both in the R configuration. This cis relationship between the carboxylic acid at C2 and the hydroxyl group at C4 dictates the molecule's preferred conformation and its utility as a constrained scaffold.

The presence of both a secondary amine, a carboxylic acid, and a hydroxyl group makes it a versatile building block. The amine and carboxylic acid moieties allow for its incorporation into peptide chains, while the hydroxyl group offers a handle for further functionalization and can influence solubility and bioavailability.[1]

For practical laboratory use, this compound is often handled with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, forming N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid.

Table 1: Physicochemical Properties of N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

PropertyValueReference
CAS Number 441044-11-7[2]
Molecular Formula C₁₁H₁₉NO₅[2]
Molecular Weight 245.28 g/mol [2]
Appearance White to off-white powder[3]
Purity ≥ 97%[2]

Note: Data for the N-Boc protected form is more readily available from commercial suppliers.

Stereoselective Synthesis: Mastering the Chiral Landscape

The synthesis of stereochemically pure (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a non-trivial endeavor that requires precise control over the formation of its two chiral centers. Several strategies have been developed, often starting from chiral pool materials or employing stereoselective reactions.

Conceptual Synthesis Workflow

A common conceptual approach involves the creation of the piperidine ring through cyclization of a linear precursor where the stereochemistry has been pre-determined. This often involves the use of natural amino acids as starting materials to introduce the initial chirality.

synthesis_workflow start Chiral Pool Starting Material (e.g., L-Glutamic Acid) step1 Functional Group Interconversion start->step1 step2 Introduction of Second Stereocenter step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Deprotection & Purification step3->step4 end_product (2R,4R)-4-hydroxypiperidine- 2-carboxylic acid step4->end_product

Caption: Generalized workflow for the synthesis of chiral piperidines.

Exemplar Protocol: Synthesis via Reductive Amination and Cyclization

Step 1: Preparation of a Chiral Aldehyde Precursor

  • Start with a suitable chiral starting material, such as a derivative of a natural amino acid, to establish the C2 stereocenter.

  • Through a series of functional group manipulations (e.g., reduction, oxidation, and protection), convert the starting material into a linear aldehyde with the desired (R) configuration at the eventual C2 position.

Step 2: Stereoselective Introduction of the Hydroxyl Group

  • Perform a stereoselective aldol addition or a similar carbon-carbon bond-forming reaction to introduce the hydroxyl group at the eventual C4 position with the correct (R) stereochemistry. This is a critical step requiring a chiral auxiliary or catalyst.

Step 3: Reductive Amination and Cyclization

  • Unmask or introduce an amine functionality at the appropriate position in the linear precursor.

  • Induce intramolecular reductive amination to form the piperidine ring. This reaction simultaneously forms the C-N bonds of the heterocycle.

Step 4: Deprotection and Purification

  • Remove any protecting groups from the amine, carboxylic acid, and hydroxyl functionalities.

  • Purify the final product, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, using techniques such as ion-exchange chromatography or crystallization to achieve high enantiomeric and diastereomeric purity.

Self-Validation: Throughout this synthetic sequence, it is crucial to validate the stereochemistry at each step using chiral chromatography (HPLC or GC) and polarimetry. The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Power of Conformational Constraint: A Deeper Look

The piperidine ring is not planar and, much like cyclohexane, adopts a chair conformation to minimize steric strain. The introduction of substituents, particularly at the 2 and 4 positions, significantly influences the conformational equilibrium of the ring.

In (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, the cis relationship of the substituents means that in a chair conformation, one substituent will be in an axial position and the other in an equatorial position, or both could be in a less stable twist-boat conformation. The preferred conformation will depend on the energetic favorability of placing each substituent in either an axial or equatorial orientation.

conformational_equilibrium A Chair Conformation 1 (e.g., COOH axial, OH equatorial) B Chair Conformation 2 (e.g., COOH equatorial, OH axial) A->B Ring Flip C Twist-Boat Conformation A->C B->A Ring Flip B->C

Caption: Conformational dynamics of a disubstituted piperidine ring.

This conformational locking is a key feature exploited in drug design. By incorporating this rigid scaffold into a larger molecule, the number of accessible conformations of the drug is reduced. This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to its target, resulting in higher affinity.[4][5]

Applications in Drug Discovery and Medicinal Chemistry

The unique stereochemistry and conformational rigidity of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid and its isomers make them valuable building blocks in the development of novel therapeutics, particularly for neurological disorders.

Constrained Scaffolds for NMDA Receptor Antagonists

One of the most significant applications of hydroxypiperidine-2-carboxylic acid derivatives is in the design of antagonists for the N-methyl-D-aspartate (NMDA) receptor.[2] Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's.[]

By incorporating the rigid piperidine scaffold, medicinal chemists can create molecules that mimic the binding pose of endogenous ligands but with antagonistic effects. The specific stereochemistry of the substituents on the piperidine ring is often crucial for achieving high potency and selectivity for different NMDA receptor subtypes. The constrained nature of the ring ensures that the key pharmacophoric elements (e.g., the carboxylic acid and other binding motifs) are held in the optimal orientation for receptor binding.

drug_design_logic scaffold (2R,4R)-4-hydroxypiperidine- 2-carboxylic acid constraint Conformational Constraint scaffold->constraint preorganization Pre-organization into Bioactive Conformation constraint->preorganization binding Enhanced Binding Affinity and Selectivity preorganization->binding target Biological Target (e.g., NMDA Receptor) binding->target Antagonism

Caption: Logic flow of using a constrained scaffold in drug design.

Improving Pharmacokinetic Properties

The inclusion of the hydroxyl group and the overall polar nature of the hydroxypiperidine carboxylic acid moiety can improve the pharmacokinetic profile of a drug candidate. The hydroxyl group can participate in hydrogen bonding, potentially increasing solubility. Furthermore, the rigid structure can reduce the susceptibility of the molecule to metabolic degradation, leading to a longer half-life in the body.[1]

Characterization and Quality Control

Ensuring the stereochemical purity of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is critical for its successful application. The following analytical techniques are essential for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the molecule. The coupling constants observed in the ¹H NMR spectrum can provide valuable information about the dihedral angles between protons on the piperidine ring, offering insights into the preferred ring conformation.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric and diastereomeric purity of the compound. By using a chiral stationary phase, the different stereoisomers can be separated and quantified.

  • Polarimetry: The measurement of the specific optical rotation ([α]D) is a key indicator of the enantiomeric excess of the final product. For instance, the related Boc-protected (2S,4R) isomer has a reported specific rotation of [α]D²⁵ = -25 ± 3º (c=1 in MeOH).[3] A distinct and opposite rotation would be expected for the (2R,4S) enantiomer, and a different value for the (2R,4R) diastereomer.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Future Outlook and Conclusion

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid represents a sophisticated tool in the arsenal of the medicinal chemist. Its value lies not just in its constituent functional groups but in the precise three-dimensional arrangement of those groups, which imparts a desirable level of conformational rigidity. As the demand for more potent and selective drugs continues to grow, particularly for challenging targets in the central nervous system, the use of such stereochemically defined, constrained building blocks will undoubtedly become even more prevalent. The ability to rationally design and synthesize these scaffolds is a key enabling technology in the quest for the next generation of innovative medicines. This guide has provided a foundational understanding of this important molecule, from its synthesis to its strategic application, to empower researchers in their drug discovery endeavors.

References

  • Saeed, M. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-41. [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8348–8361. [Link]

  • US Patent US3845062A. (1974). 4-hydroxy-piperidine derivatives and their preparation.
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  • Ordoñez, M., et al. (2022). An efficient synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid from cyclic enaminones. Tetrahedron, 110, 132649. [Link]

  • Reddy, L. R., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron: Asymmetry, 26(15-16), 833-838. [Link]

  • Costa, B. M., et al. (2011). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 61(4), 743-751. [Link]

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  • NIScPR Online Periodical Repository. (2009). Conformational analysis of some N-hydroxypiperidin-4-one oximes. [Link]

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  • Ukrpromvneshexpertiza LLC. (2020). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Pharmaceuticals, 13(10), 304. [Link]

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  • CN104628625A. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
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  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(3), 1479–1495. [Link]

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Sources

A Technical Guide to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid: Structure, Stereochemistry, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid, also known as cis-4-Hydroxy-D-pipecolic acid, is a non-proteinogenic, cyclic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold serves as a conformationally constrained proline analogue, a feature highly sought after in the design of peptidomimetics and other bioactive molecules.[1][2] The defined stereochemistry and the presence of two key functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—make it a versatile chiral building block for synthesizing complex molecular architectures.[3] This guide provides an in-depth examination of its specific stereochemical configuration, conformational preferences, synthetic routes, and its applications as a valuable scaffold in pharmaceutical research.

Elucidation of Structure and Stereochemistry

The unambiguous definition of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid lies in the precise spatial arrangement of its substituents around the piperidine ring. This specific isomer possesses two stereocenters at the C2 and C4 positions.

1.1. Cahn-Ingold-Prelog (CIP) Assignment

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]

  • At Stereocenter C2: The substituents attached are the ring nitrogen (-NH-), the carboxylic acid group (-COOH), the C3 methylene group (-CH2-), and a hydrogen atom.

    • Priority 1: The nitrogen atom (higher atomic number).

    • Priority 2: The carbon of the carboxylic acid (bonded to two oxygens).

    • Priority 3: The C3 methylene carbon.

    • Priority 4: The hydrogen atom. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from 1 to 3 traces a clockwise path, designating the configuration as (R) .

  • At Stereocenter C4: The substituents are the hydroxyl group (-OH), the C3 methylene group, the C5 methylene group, and a hydrogen atom.

    • Priority 1: The oxygen atom of the hydroxyl group.

    • Priority 2: The C3 carbon (closer to the higher-priority C2 substituent).

    • Priority 3: The C5 carbon.

    • Priority 4: The hydrogen atom. Again, orienting the hydrogen atom to the back, the path from priority 1 to 3 is clockwise, confirming the (R) configuration.

The descriptor "(2R,4R)" thus defines the absolute stereochemistry. The relative stereochemistry is described as cis, indicating that the carboxyl group at C2 and the hydroxyl group at C4 reside on the same face of the piperidine ring.

Caption: 2D representation of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid with stereocenters marked.

1.2. Conformational Analysis

Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize steric and torsional strain.[6] For (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, the substituents' positions (axial vs. equatorial) dictate the most stable conformation. Due to steric hindrance, bulky groups favor the equatorial position. Therefore, the thermodynamically most stable conformation is the chair form where both the carboxylic acid group at C2 and the hydroxyl group at C4 occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions and results in a stable, low-energy state.

Caption: The most stable diequatorial chair conformation of the (2R,4R) isomer.

Synthesis and Stereoselective Control

The synthesis of a single, defined stereoisomer like (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a significant chemical challenge. Methodologies often rely on diastereoselective reactions where the stereochemistry of one center directs the formation of the second.

One effective approach involves a multi-step synthesis starting from a chiral precursor, ensuring the absolute stereochemistry is set from the beginning.[7] Aza-Prins cyclization and reductive aldol cyclizations are also powerful methods for creating substituted piperidine rings with high diastereoselectivity.[8][9]

2.1. Exemplary Synthetic Workflow: Aza-Prins Cyclization

The aza-Prins cyclization provides a convergent and stereocontrolled route to cis-4-hydroxypiperidine structures. The general workflow is outlined below.

Experimental Protocol:

  • Amine Coupling: A chiral amino acid-derived homoallylic amine is coupled with an α-keto acid (e.g., glyoxylic acid). This step forms an iminium ion intermediate.

  • Cyclization: The key aza-Prins cyclization is initiated, often by a Lewis acid. The alkene moiety of the homoallylic amine attacks the iminium ion, forming the six-membered piperidine ring. The stereochemistry of the starting amine directs the facial selectivity of this attack.

  • Trapping: The resulting tertiary carbocation is trapped by a nucleophile (in this case, water from the reaction medium), installing the hydroxyl group at the C4 position. The trapping typically occurs from the less hindered face, leading to the cis product.

  • Deprotection and Purification: Any protecting groups used on the amine or carboxylic acid are removed, and the final product is purified using techniques like ion-exchange chromatography or crystallization to yield the enantiomerically pure (2R,4R) isomer.

G start Chiral Homoallylic Amine + Glyoxylic Acid step1 Iminium Ion Formation start->step1 Coupling step2 Aza-Prins Cyclization (Lewis Acid) step1->step2 Activation step3 Nucleophilic Trapping (H2O) step2->step3 Ring Closure step4 Deprotection & Purification step3->step4 Workup end (2R,4R)-4-hydroxypiperidine -2-carboxylic acid step4->end Isolation

Caption: General workflow for the synthesis of cis-4-hydroxypiperidines via aza-Prins cyclization.

Analytical Characterization

Confirming the structure and stereoisomeric purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.

3.1. Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum provides information on the connectivity and relative stereochemistry. In the dominant diequatorial chair conformation, the axial and equatorial protons on the same carbon will exhibit distinct chemical shifts and coupling constants. For example, the axial proton at C2 will typically show a large diaxial coupling to the axial proton at C3.

  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon environments in the molecule. The chemical shifts are indicative of the functional groups present.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[10]

Table 1: Representative Analytical Data

Property Value Source
Molecular Formula C₆H₁₁NO₃ PubChem[10]
Molecular Weight 145.16 g/mol PubChem[10]
¹H NMR (Typical) Signals for piperidine ring protons typically appear between 1.5-4.0 ppm. The presence of rotamers due to the N-Boc group (if present) can lead to signal broadening or duplication at room temperature.[11][12] N/A

| ¹³C NMR (Typical) | Carbonyl (C=O) ~175 ppm; Carbons adjacent to heteroatoms (C2, C4, C6) ~50-70 ppm; Other ring carbons ~25-40 ppm.[11] | N/A |

Applications in Drug Discovery and Medicinal Chemistry

The well-defined, rigid structure of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid makes it an invaluable building block in drug design.[3][13]

  • Peptidomimetics: As a constrained proline analog, it is incorporated into peptide sequences to lock them into a specific bioactive conformation. This can enhance binding affinity to biological targets, improve metabolic stability, and increase bioavailability.[2][14]

  • Scaffold for Novel Therapeutics: The piperidine ring is a privileged scaffold found in numerous pharmaceuticals.[15] This molecule serves as a chiral starting material for the synthesis of more complex drugs, including analgesics, anti-inflammatory agents, and treatments for neurodegenerative diseases.[13][][17]

  • Introduction of Functionality: The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophores or solubilizing groups to fine-tune the properties of a drug candidate.[18]

Conclusion

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a structurally rich and synthetically valuable molecule. Its defined absolute and relative stereochemistry, combined with its conformational rigidity, provides a robust platform for the rational design of new therapeutic agents. A thorough understanding of its structure, conformational preferences, and the stereocontrolled synthetic methods used to access it is essential for researchers aiming to leverage this powerful building block in the pursuit of novel and effective medicines.

References

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Sources

The Synthetic Cornerstone: A Technical Guide to (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic Acid and Its Unprotected Congener

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the rational design of novel therapeutics hinges on the availability of versatile and stereochemically defined building blocks. Substituted piperidines are a privileged scaffold, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties and their ability to present substituents in a well-defined three-dimensional orientation. This guide provides an in-depth technical overview of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid , a key chiral intermediate, and its deprotected form, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid .

While the N-Boc protected form is the commercially prevalent and stable entity, the unprotected piperidine is a critical, often transient, intermediate in the synthesis of more complex molecules. This guide will therefore focus on the properties and applications of the N-Boc protected compound and provide detailed, field-proven protocols for its deprotection to yield the synthetically crucial unprotected piperidine.

Core Identifiers and Chemical Properties

The N-Boc protected compound, (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, is the stable, commercially available form of this chiral building block. Its identifiers and key chemical properties are summarized below.

IdentifierValueSource
CAS Number 441044-11-7[1]
Molecular Formula C₁₁H₁₉NO₅[1]
Molecular Weight 245.28 g/mol [1]
IUPAC Name (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid[1]
MDL Number MFCD11617287[1]
Appearance White to off-white powder
Purity ≥97%[1]
Storage Store at room temperature.[1]

The tert-butoxycarbonyl (Boc) protecting group enhances the stability and handling of the compound, making it suitable for a variety of synthetic transformations. The hydroxyl and carboxylic acid functionalities provide reactive handles for further chemical modifications, rendering it a valuable intermediate in the synthesis of diverse bioactive molecules.

The Strategic Importance in Drug Discovery

The rigid, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. The hydroxyl group at the 4-position and the carboxylic acid at the 2-position of this particular scaffold offer multiple points for diversification, enabling the exploration of chemical space in drug discovery programs.

The N-Boc protected form is a crucial building block in the synthesis of a wide range of pharmaceuticals, including analgesics and anti-inflammatory drugs.[2] Its ability to introduce specific stereochemistry is paramount in the development of potent and selective therapeutic agents.

Synthesis and Deprotection: A Practical Workflow

The synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a multi-step process that is typically performed by specialized chemical suppliers. For the research and drug development professional, the key practical step is the efficient and clean removal of the Boc protecting group to unveil the reactive secondary amine of the piperidine ring.

The choice of deprotection method is critical and depends on the sensitivity of other functional groups within the molecule. Two of the most common and reliable methods are treatment with trifluoroacetic acid (TFA) or with hydrogen chloride (HCl) in dioxane.

Deprotection_Workflow Boc_Protected (2R,4R)-1-(Boc)-4-hydroxypiperidine-2-carboxylic acid Deprotection Boc Deprotection Boc_Protected->Deprotection  Acidic Conditions Unprotected (2R,4R)-4-hydroxypiperidine-2-carboxylic acid Deprotection->Unprotected  Workup

Caption: General workflow for the deprotection of the N-Boc protected piperidine.

Experimental Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient but employs a strong acid, which may not be suitable for substrates with other acid-labile functional groups.

Materials:

  • (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • The crude product can then be purified. For a basic workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

Experimental Protocol 2: Deprotection using HCl in Dioxane

This method is generally milder than using neat TFA and can offer better selectivity when other acid-sensitive groups are present.

Materials:

  • (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

  • Centrifuge or filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve the (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a solution of 4 M HCl in dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.

  • Stir the reaction for 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the reaction mixture.

  • The precipitate can be collected by filtration or centrifugation. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the resulting solid under vacuum to obtain the hydrochloride salt of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid.

Deprotection_Choice Start Start with Boc-Protected Compound Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive TFA_Protocol Use TFA Protocol (Fast, Strong Acid) Acid_Sensitive->TFA_Protocol No HCl_Protocol Use HCl/Dioxane Protocol (Milder, More Selective) Acid_Sensitive->HCl_Protocol Yes End Obtain Deprotected Piperidine TFA_Protocol->End HCl_Protocol->End

Caption: Decision workflow for choosing the appropriate Boc-deprotection method.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid and the reagents used for its deprotection.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and all reagents in a well-ventilated fume hood.

  • Inhalation: Avoid breathing dust, fumes, or vapors.[1]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Reagent-Specific Hazards:

    • Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle with extreme care in a fume hood.

    • HCl in Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen. Handle with appropriate precautions.

Always consult the Safety Data Sheet (SDS) for the specific compound and all reagents before use.

Conclusion

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its stable, N-Boc protected form allows for its convenient use in a variety of synthetic routes. The ability to efficiently deprotect the Boc group using established protocols provides access to the corresponding unprotected piperidine, a key intermediate for further functionalization. A thorough understanding of the properties, handling, and synthetic utility of this compound, as detailed in this guide, will empower researchers and scientists to effectively incorporate this important scaffold into their drug development programs.

References

  • PubChem. (n.d.). (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Southern Biological. (2010, June 4). SAFETY DATA SHEET (SDS) - Carboxymethyl cellulose. Retrieved from [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]

  • PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • ESPO. (2021, April 16). Scientific Laboratory Supplies - Safety Data Sheet CHE1044. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

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An In-depth Technical Guide to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its fundamental properties, stereoselective synthesis, rigorous analytical characterization, and its pivotal role as a versatile building block in medicinal chemistry.

Core Molecular Attributes

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic α-amino acid derivative. Its rigid piperidine scaffold, coupled with the defined stereochemistry at the C2 and C4 positions, makes it a valuable chiral synthon for introducing conformational constraints and specific hydrophilic interactions in the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is paramount for its effective application in research and development.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃
Average Molecular Weight 145.158 g/mol [1]
Monoisotopic Molecular Weight 145.0739 g/mol
CAS Number 189385-64-6ACONSM040
Appearance White to off-white powderGeneral knowledge
pKa (Strongest Acidic) ~1.78[1]
pKa (Strongest Basic) ~9.77[1]

The hydrochloride salt of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is also commonly used and has a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of approximately 181.62 g/mol .[2][3]

Stereoselective Synthesis: A Methodical Approach

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is of utmost importance. A robust and reproducible synthetic route is crucial for obtaining the desired enantiomerically pure compound.

One effective strategy involves a lactamization approach followed by a stereodivergent reduction. This method offers excellent control over the stereochemistry at the C2 and C4 positions.

Synthetic Workflow Diagram

G cluster_0 Synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid Start Chiral Pool Starting Material (e.g., L-Aspartic Acid Derivative) Step1 Lactam Formation Start->Step1 Ring Closure Step2 Introduction of Hydroxyl Group Precursor Step1->Step2 Functionalization Step3 Stereoselective Reduction Step2->Step3 Key Stereochemical Control Step4 Deprotection Step3->Step4 Removal of Protecting Groups End (2R,4R)-4-hydroxypiperidine-2-carboxylic acid Step4->End

Caption: A generalized workflow for the stereoselective synthesis.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established synthetic strategies. Researchers should consult peer-reviewed literature for specific reaction conditions and reagent choices.

Step 1: Synthesis of a Chiral Lactam Precursor

  • Begin with a suitable chiral starting material, such as a derivative of L-aspartic acid, to establish the stereocenter at the future C2 position.

  • Protect the amine and carboxylic acid functionalities using appropriate protecting groups (e.g., Boc for the amine and a methyl or ethyl ester for the acid).

  • Induce intramolecular cyclization to form the corresponding piperidinone (lactam) ring system. This can often be achieved under basic conditions.

Step 2: Introduction of the Hydroxyl Group Precursor

  • Introduce a functional group at the C4 position of the lactam that can be stereoselectively reduced to the desired hydroxyl group. This is often an enone or a ketone.

  • This step may involve several transformations, including α-functionalization of the lactam.

Step 3: Stereoselective Reduction

  • The crucial stereochemistry at C4 is established in this step. Employ a stereoselective reducing agent to reduce the C4 carbonyl group.

  • The choice of reducing agent is critical. For example, a conjugate reduction with a bulky hydride reagent can favor the formation of the trans-isomer, leading to the desired (2R,4R) configuration.

Step 4: Deprotection

  • Remove the protecting groups from the nitrogen and the carboxylic acid.

  • Acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) are typically used to remove a Boc group, while hydrolysis (e.g., with lithium hydroxide) is used to cleave an ester.

  • Purify the final product, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, using techniques such as ion-exchange chromatography or recrystallization.

Rigorous Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, a combination of analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to analyze include the methine protons at C2 and C4, and the methylene protons of the piperidine ring. The coupling constants between these protons can help confirm the trans stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two carbons bearing the hydroxyl and amino groups, and the remaining methylene carbons of the ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

Illustrative Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a polysaccharide derivative, is required.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The exact composition will need to be optimized for the specific column.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for this compound.

  • Expected Outcome: The (2R,4R) enantiomer should be well-resolved from its (2S,4S) counterpart and any other stereoisomers, allowing for accurate quantification of enantiomeric excess (% ee).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Applications in Drug Discovery and Development

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a valuable building block in the synthesis of a wide range of biologically active molecules. Its rigid structure and defined stereochemistry allow for precise control over the three-dimensional arrangement of pharmacophoric groups.

Role as a Chiral Scaffold

The piperidine ring is a common motif in many approved drugs. The introduction of hydroxyl and carboxylic acid groups at specific positions with defined stereochemistry provides opportunities for:

  • Improved Pharmacokinetic Properties: The hydroxyl group can increase aqueous solubility and provide a site for metabolic modification.

  • Enhanced Target Binding: The functional groups can participate in specific hydrogen bonding and ionic interactions with biological targets, leading to increased potency and selectivity.

  • Conformational Constraint: The rigid piperidine ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding.

Incorporation into Peptidomimetics

The α-amino acid nature of this compound makes it an excellent candidate for incorporation into peptide sequences to create peptidomimetics with improved stability against enzymatic degradation and enhanced cell permeability.

Case Study: A Versatile Intermediate

The N-Boc protected form of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a commercially available and widely used intermediate in the synthesis of complex pharmaceutical agents, including inhibitors of various enzymes and modulators of receptor activity.

Conclusion

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined structure and versatile functional groups provide a solid foundation for the design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. A thorough understanding of its stereoselective synthesis and rigorous analytical characterization is essential for its successful application in research and development.

References

  • Arctom, (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: [Link]

  • PhytoBank, 2R-carboxy-4R-hydroxypiperidine (PHY0085246). Available at: [Link]

  • CSIR-NEIST, Details of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. Available at: [Link]

  • PubChem, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Available at: [Link]

  • ACON, (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid. Available at: [Link]

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Physical and chemical properties of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid: Properties, Analysis, and Applications

Abstract

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a substituted pipecolic acid derivative, its rigid, conformationally constrained structure makes it an invaluable building block for synthesizing complex bioactive molecules and peptidomimetics. This guide provides a comprehensive overview of its physical and chemical properties, established analytical protocols for characterization, and its applications in drug development. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.

Molecular Overview and Significance

Structure and Stereochemistry

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid possesses a piperidine (saturated six-membered heterocycle containing nitrogen) core. It is substituted at the C2 and C4 positions with a carboxylic acid and a hydroxyl group, respectively. The stereochemical designators "(2R,4R)" define the specific three-dimensional arrangement of these substituents, which is critical for its biological activity and interaction with chiral targets like enzymes and receptors.

The molecule contains both a basic secondary amine and an acidic carboxylic acid group, allowing it to exist as a zwitterion under physiological pH conditions. This dual functionality governs its solubility, reactivity, and utility as a constrained amino acid analogue.

The Role of N-Boc Protection in Synthesis and Handling

In many commercial and synthetic contexts, this molecule is handled as its N-protected derivative, most commonly with a tert-butyloxycarbonyl (Boc) group, forming (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid.[1] The Boc group serves two primary purposes:

  • Reactivity Masking: It deactivates the nucleophilicity of the piperidine nitrogen, preventing it from participating in undesired side reactions during synthetic transformations targeting the carboxylic acid or hydroxyl moieties.

  • Improved Handling & Solubility: The Boc group increases the lipophilicity of the molecule, often making it more soluble in common organic solvents and simplifying purification by chromatography.

Researchers appreciate the stability and ease of handling that the Boc group imparts, facilitating streamlined synthesis processes.[2][3] It is typically removed in the final stages of a synthesis using acidic conditions to yield the free amine.

Physicochemical Properties

The physical and chemical characteristics of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid and its common N-Boc protected form are summarized below. These properties are fundamental for designing experimental conditions, from reaction setups to formulation and quality control.

Property(2R,4R)-4-hydroxypiperidine-2-carboxylic acid(2R,4R)-1-Boc-4-hydroxypiperidine-2-carboxylic acidReferences
Molecular Formula C₆H₁₁NO₃C₁₁H₁₉NO₅[1][4][5]
Molecular Weight 145.16 g/mol 245.28 g/mol [1][5][6]
CAS Number 4382-31-4 (related stereoisomer)441044-11-7[1][4]
Appearance White to off-white powder (inferred)White to off-white powder[2][3]
pKa (Strongest Acidic) ~1.78 (predicted)Not applicable[7]
pKa (Strongest Basic) ~9.77 (predicted)Not applicable[7]
Solubility Profile

The solubility is dictated by the protonation state of the functional groups.

  • Unprotected Form: As a zwitterionic compound, it exhibits good solubility in aqueous solutions, particularly polar protic solvents. The hydrochloride salt form of the related (2S,4S) isomer demonstrates excellent water solubility.[] Its solubility in nonpolar organic solvents is expected to be low.

  • N-Boc Protected Form: The presence of the lipophilic Boc group significantly enhances solubility in a wider range of organic solvents, such as methanol, chloroform, and ethyl acetate, which is advantageous for synthesis and purification.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

  • Unprotected Form: Should be stored in a cool, dry place away from oxidizing agents. For long-term storage of solutions, freezing at -20°C or -80°C is recommended to prevent degradation, a common practice for amino acid derivatives.[9]

  • N-Boc Protected Form: Generally more stable due to the protected amine. Commercial suppliers recommend storage at 0-8°C or room temperature.[1][2][3]

Chemical Reactivity and Synthesis

The trifunctional nature of the molecule provides multiple handles for chemical modification, making it a versatile synthetic intermediate.

mol (2R,4R)-4-hydroxypiperidine-2-carboxylic acid amine Secondary Amine (N-H) - Nucleophilic - Basicity - Site for N-alkylation, N-acylation mol->amine Reactivity at N1 acid Carboxylic Acid (COOH) - Acidity - Esterification - Amide coupling mol->acid Reactivity at C2 hydroxyl Secondary Alcohol (O-H) - Nucleophilic - Esterification / Etherification - Oxidation to ketone mol->hydroxyl Reactivity at C4

Caption: Key reactive sites of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid.

Overview of Synthetic Strategies

The synthesis of stereochemically pure (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a multi-step process. A general approach involves the construction of the piperidine ring followed by chiral resolution. One patented method utilizes readily available starting materials that undergo a series of transformations to build the core structure.[10]

start Simple Starting Materials (e.g., Diethyl Oxalate) grignard Grignard Reaction & Addition start->grignard cyclization Intramolecular Cyclization grignard->cyclization protect N-Protection (e.g., Benzyl Ester) cyclization->protect deprotect Deprotection protect->deprotect resolution Chiral Resolution (Splitting of Enantiomers) deprotect->resolution product (2R,4R)-Isomer Target Molecule resolution->product

Caption: A generalized workflow for the synthesis and purification of the target molecule.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

sample Test Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Structural Confirmation ms Mass Spectrometry (e.g., ESI-MS) sample->ms Molecular Weight Verification chiral Chiral Analysis (Polarimetry, Chiral HPLC) sample->chiral Stereochemical Purity integration Data Integration & Review nmr->integration ms->integration chiral->integration coa Certificate of Analysis integration->coa

Caption: Standard analytical workflow for the quality control of the title compound.

Protocol: NMR Spectroscopy for Structural Elucidation

Rationale: NMR is the most powerful tool for confirming the molecular structure and assessing purity. The choice of solvent is critical; deuterated water (D₂O) or methanol-d₄ are suitable for the unprotected form, while chloroform-d (CDCl₃) is often used for the N-Boc derivative.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of an appropriate deuterated solvent in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Key signals to identify include the protons on the piperidine ring, the α-proton at C2, and the proton at C4 bearing the hydroxyl group.

  • Purity Assessment: Purity is often determined by comparing the integration of the compound's signals to that of a known internal standard.[2][3]

Protocol: Mass Spectrometry for Molecular Weight Verification

Rationale: Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

  • Analysis: Acquire the mass spectrum in both positive and negative ion modes.

    • In positive mode, expect to see the [M+H]⁺ ion.

    • In negative mode, expect to see the [M-H]⁻ ion.

  • Verification: Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the compound.

Protocol: Chiral Purity by Polarimetry

Rationale: Since the compound is chiral, verifying its stereochemical identity and purity is essential. Polarimetry measures the rotation of plane-polarized light caused by a chiral sample, a fundamental property of an enantiomer.

Methodology:

  • Sample Preparation: Prepare a solution of the compound at a precisely known concentration (e.g., c=1 in methanol).[2][3]

  • Measurement: Fill a polarimeter cell with the solution, ensuring no air bubbles are present.

  • Reading: Measure the optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C or 25°C).

  • Calculation: Calculate the specific rotation [α] and compare it to the literature value for the pure enantiomer. A value close to the reference confirms the enantiomeric identity.

Applications in Research and Drug Development

The unique structural features of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid make it a valuable building block in medicinal chemistry.

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[2][3][11][12] Its derivatives are being investigated for treating a range of conditions, including neurological disorders.[3][]

  • Peptide Synthesis: When incorporated into peptides, it acts as a constrained amino acid. This rigidity can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability by locking the peptide into a more bioactive conformation.[2][3]

  • Scaffold for Bioactive Compounds: The hydroxyl group provides a vector for further functionalization, allowing chemists to explore chemical space and optimize properties for specific therapeutic targets.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications for related compounds, appropriate safety precautions are necessary.

  • Hazards: The N-Boc protected form is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation, as well as respiratory irritation.[6]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust and fumes.[1]

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

  • (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. Amerigo Scientific. [Link]

  • (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

  • (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. [Link]

  • Showing NP-Card for (2r,4s)-4-hydroxypiperidine-2-carboxylic acid (NP0156983). Natural Products Atlas. [Link]

  • CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
  • Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PubMed Central. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

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(2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid: A Scrutiny of its Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Stereoisomerism in Drug Discovery

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its biological activity. The subtle yet profound differences between stereoisomers can dictate the efficacy, selectivity, and safety of a potential therapeutic agent. This technical guide delves into the pharmacological profile of a specific stereoisomer, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. While direct and extensive biological data for this particular isomer remains nascent in publicly accessible literature, this document aims to provide a comprehensive overview by examining the known activities of its closely related stereoisomers and derivatives. By understanding the structure-activity relationships within this chemical class, we can infer a potential pharmacological profile for the (2R,4R) isomer and highlight its prospective value for researchers, scientists, and drug development professionals.

Introduction to the 4-Hydroxypiperidine-2-carboxylic Acid Scaffold

The 4-hydroxypiperidine-2-carboxylic acid core is a conformationally constrained cyclic amino acid analog. This structural rigidity, combined with the presence of key functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—makes it an attractive scaffold for the design of compounds targeting a variety of biological receptors and enzymes. The stereochemistry at the C2 and C4 positions gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Each of these isomers presents a unique three-dimensional arrangement of its functional groups, which can lead to distinct pharmacological properties.

While the (2R,4R) isomer is commercially available as a chemical building block, its specific biological activities are not yet well-documented. However, its stereoisomers have been investigated for their potential in several therapeutic areas, particularly in the realm of neuroscience.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is essential for its application in drug discovery.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₃PhytoBank[1]
Molecular Weight145.16 g/mol PhytoBank[1]
IUPAC Name(2R,4R)-4-hydroxypiperidine-2-carboxylic acid-
CAS Number1622-20-4 (for trans-isomer)PubChem[2]
Predicted LogP-1.5 to -2.0Inferred from related structures
Predicted pKa (acidic)~2.3Inferred from related structures
Predicted pKa (basic)~9.8Inferred from related structures

The Pharmacological Context: Insights from Related Stereoisomers and Derivatives

The potential pharmacological profile of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid can be extrapolated from the documented activities of its stereoisomers and structurally related molecules. The recurring themes of neurological activity and analgesia provide a strong starting point for investigation.

Potential in Neurological Disorders

There is compelling evidence to suggest that the 4-hydroxypiperidine-2-carboxylic acid scaffold is a promising starting point for the development of drugs targeting central nervous system (CNS) disorders. Notably, the hydrochloride salt of the (2S,4S) isomer has been highlighted in the context of research for debilitating neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease[]. This suggests that this particular stereochemical arrangement may interact with biological targets implicated in these conditions.

Furthermore, N-protected derivatives of the (2R,4S) isomer are utilized as key intermediates in the synthesis of novel pharmaceuticals aimed at treating neurological disorders[4]. The frequent use of this scaffold in CNS drug discovery programs underscores its potential to cross the blood-brain barrier and engage with relevant neuronal targets.

Excitatory Amino Acid Receptor Modulation: A Plausible Mechanism of Action

A significant lead in understanding the potential mechanism of action comes from studies on a closely related analog. A tetrazole-substituted derivative of 4-hydroxypiperidine-2-carboxylic acid with a (2R,4S) stereochemistry has been identified as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist[5]. NMDA receptors are a class of ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function, but their overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.

The discovery of NMDA receptor antagonism in a closely related molecule strongly suggests that the 4-hydroxypiperidine-2-carboxylic acid scaffold can be tailored to interact with this important class of receptors. The specific stereochemistry of the (2R,4R) isomer would determine its unique binding affinity and selectivity for different subunits of the NMDA receptor complex.

NMDA_Antagonism_Hypothesis cluster_synapse Excitatory Synapse cluster_drug_action Pharmacological Intervention Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Ca_ion->Postsynaptic Excitotoxicity (Excessive Influx) Compound (2R,4R)-4-hydroxypiperidine- 2-carboxylic acid (Hypothesized Target) Compound->NMDAR Antagonism (Blocks Glutamate Binding) caption Hypothesized Mechanism of Action via NMDA Receptor Antagonism. Experimental_Workflow cluster_synthesis Compound Acquisition & Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_conclusion Data Analysis & Next Steps Start Obtain/Synthesize (2R,4R)-4-hydroxypiperidine- 2-carboxylic acid QC Quality Control (NMR, MS, Purity) Start->QC Binding Receptor Binding Assays (e.g., NMDA, Opioid) QC->Binding Functional Functional Assays (e.g., Ca²⁺ influx, cAMP) Binding->Functional Enzyme Enzyme Inhibition Assays Binding->Enzyme PK Pharmacokinetics (ADME) Functional->PK Efficacy Efficacy Models (Neurological Disorders, Pain) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Analysis SAR Analysis & Lead Identification Tox->Analysis caption Proposed Experimental Workflow for Pharmacological Profiling.

Sources

Natural occurrence of 4-hydroxypiperidine-2-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Occurrence of 4-Hydroxypiperidine-2-Carboxylic Acid Isomers

Authored by: A Senior Application Scientist

Foreword

4-Hydroxypiperidine-2-carboxylic acid, also known as 4-hydroxypipecolic acid, represents a fascinating and vital class of non-proteinogenic amino acids. These chiral heterocyclic compounds are not mere metabolic curiosities; they are pivotal chiral building blocks for the synthesis of complex pharmaceuticals and serve as key signaling molecules in nature.[1] Their stereochemistry—the specific three-dimensional arrangement of their atoms—dictates their biological function, making the study of individual isomers a critical endeavor for drug development and biochemical research. This guide provides an in-depth exploration of the natural occurrence of 4-hydroxypiperidine-2-carboxylic acid isomers, their biosynthetic origins, and the methodologies required for their isolation and characterization, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to 4-Hydroxypiperidine-2-Carboxylic Acid

4-Hydroxypiperidine-2-carboxylic acid is a saturated heterocyclic compound featuring a piperidine ring functionalized with a carboxylic acid group at the 2-position and a hydroxyl group at the 4-position. The presence of two stereocenters (at C2 and C4) gives rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The cis and trans nomenclature is often used to describe the relative orientation of the substituents on the piperidine ring.

These compounds have garnered significant attention for several reasons:

  • Pharmaceutical Scaffolds: Their rigid, chair-like conformation and chiral nature make them valuable starting materials for synthesizing a wide range of biologically active molecules, including antivirals, neuroprotective agents, and enzyme inhibitors.[1] Synthetic derivatives have shown potential as N-methyl-D-aspartate (NMDA) receptor antagonists and in the research of treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[][3][4]

  • Biological Signaling: In the plant kingdom, a related derivative, N-hydroxypipecolic acid (NHP), has been identified as a crucial signaling molecule that activates systemic acquired resistance (SAR), a plant-wide defense mechanism against a broad spectrum of pathogens.[5][6][7]

  • Metabolic Markers: Pipecolic acid and its derivatives are metabolites of lysine, and their levels in physiological fluids can be indicative of certain metabolic disorders.[8]

Natural Distribution of Isomers

The isomers of 4-hydroxypiperidine-2-carboxylic acid are found across different domains of life, from plants to bacteria. Their distribution, however, is not uniform, with specific isomers often being characteristic of particular species.

Occurrence in the Plant Kingdom

Plants are a rich source of these compounds, where they often exist as free amino acids.

  • Calliandra Species: Several species within the Calliandra genus (family Fabaceae) are well-documented sources.

    • (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid (the trans isomer) has been identified in Calliandra angustifolia and Calliandra hirsuta.[9]

    • (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid has been found in Calliandra eriophylla.[10]

  • Peganum harmala (Syrian Rue): 4-hydroxypipecolic acid isolated from the seeds of this plant has demonstrated significant anti-diabetic and anti-oxidative properties in animal studies.[11]

  • General Plant Immunity: The related signaling molecule, N-hydroxypipecolic acid (NHP), is synthesized in response to pathogen infection in a wide array of both monocotyledonous and dicotyledonous plants, including tomato, cucumber, tobacco, soybean, and barley, highlighting a conserved defense mechanism.[6]

Occurrence in Microorganisms

Certain bacteria possess the enzymatic machinery to synthesize hydroxylated pipecolic acids. These microorganisms are often studied for their potential in biocatalytic production.

  • Sinorhizobium meliloti and Mesorhizobium loti: These nitrogen-fixing bacteria contain L-proline cis-4-hydroxylases, enzymes that can hydroxylate L-pipecolic acid, demonstrating a microbial pathway for the synthesis of these compounds.[12][13]

Table 1: Selected Natural Sources of 4-Hydroxypiperidine-2-Carboxylic Acid Isomers
IsomerCommon NameNatural Source(s)Reference(s)
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acidtrans-4-Hydroxy-L-pipecolic acidCalliandra angustifolia, Calliandra hirsuta[9]
(2R,4S)-4-Hydroxypiperidine-2-carboxylic acid-Calliandra eriophylla[10]
Unspecified Isomer4-Hydroxypipecolic acidPeganum harmala[11]

Biosynthesis: The Pathway from Lysine

The biosynthetic pathway to 4-hydroxypipecolic acid isomers originates from the essential amino acid L-lysine.[1][8] The process involves two key enzymatic steps: cyclization followed by hydroxylation.

Step 1: Cyclization of L-Lysine to L-Pipecolic Acid L-lysine is first converted into L-pipecolic acid. This transformation proceeds via intermediates such as Δ1-piperideine-2-carboxylic acid, which is subsequently reduced to form the stable piperidine ring of L-pipecolic acid.

Step 2: Regio- and Stereoselective Hydroxylation The L-pipecolic acid molecule is then hydroxylated at the C4 position. This critical step is catalyzed by specific hydroxylase enzymes, typically non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, such as L-pipecolic acid hydroxylases or certain proline hydroxylases that exhibit substrate promiscuity.[1][12][13] The specific isomer produced (cis or trans) is determined by the unique stereoselectivity of the enzyme involved.

The causality behind this enzymatic choice is rooted in the precise orientation of the substrate within the enzyme's active site, which exposes a specific C-H bond to the oxidative species, leading to a highly controlled hydroxylation event.

Diagram 1: Generalized Biosynthetic Pathway

Biosynthetic Pathway Lysine L-Lysine Intermediate Δ1-Piperideine-2- carboxylic Acid Lysine->Intermediate Lysine Dehydrogenase/ Oxidase PipecolicAcid L-Pipecolic Acid Intermediate->PipecolicAcid Reductase HydroxyPipecolicAcid 4-Hydroxy-L-pipecolic Acid (cis or trans isomers) PipecolicAcid->HydroxyPipecolicAcid L-Pipecolic Acid Hydroxylase

Caption: Generalized biosynthetic route from L-lysine to 4-hydroxypipecolic acid isomers.

Engineering Artificial Pathways

The scientific and commercial interest in specific isomers has led to the development of artificial biosynthetic pathways. For instance, a multi-enzyme cascade has been successfully constructed in Escherichia coli to produce trans-4-hydroxy-L-pipecolic acid directly from L-lysine, demonstrating the potential for sustainable, industrial-scale production of these valuable chiral molecules.[14]

Isolation and Characterization Protocols

The extraction and purification of 4-hydroxypiperidine-2-carboxylic acid isomers from natural sources is a multi-step process that requires careful optimization to ensure yield and purity. The self-validating nature of this workflow relies on sequential chromatographic purification monitored by robust analytical techniques.

Step-by-Step Experimental Protocol: Extraction and Isolation

This protocol is a generalized workflow adaptable for plant materials.

  • Sample Preparation:

    • Air-dry the collected plant material (e.g., leaves, seeds) to reduce water content.

    • Grind the dried material into a fine powder using a mechanical mill to increase the surface area for extraction.[15]

  • Solvent Extraction:

    • Macerate the powdered material in a polar solvent, typically methanol or ethanol, at room temperature for several days.[15] A common ratio is 1:5 (w/v) of plant material to solvent.

    • The choice of a polar solvent is causal; it effectively solubilizes the polar amino acid target compounds.

    • After the maceration period, filter the mixture to separate the solid plant debris from the liquid extract.

  • Concentration:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. This yields a crude extract.[15]

  • Chromatographic Purification:

    • Column Chromatography: The crude extract is subjected to column chromatography, often using a silica gel stationary phase.[15] A gradient of solvents (e.g., from dichloromethane to methanol) is used to elute fractions with increasing polarity.

    • Isomer Separation: Achieving separation of closely related isomers can be challenging. An amino protection strategy (e.g., Boc-protection) may be employed prior to chromatography to improve the resolution between isomers on the silica column.[13]

    • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compounds.

  • Final Purification:

    • Pool the pure fractions and evaporate the solvent to obtain the isolated compound. Recrystallization may be performed to achieve high purity.

Structural Characterization

Once isolated, the structure and stereochemistry of the isomer must be unequivocally determined.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Reveals the number and connectivity of protons in the molecule. Coupling constants can help determine the cis or trans relationship of protons on the piperidine ring.

    • ¹³C-NMR: Shows the number and type of carbon atoms.[15]

    • 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to assemble the complete molecular structure.

  • Chiral Analysis: Techniques like chiral HPLC or comparison with synthetic standards are used to determine the absolute stereochemistry (L/D configuration).

Diagram 2: Experimental Workflow for Isolation and Characterization

Experimental Workflow cluster_0 Isolation cluster_1 Characterization PlantMaterial Dried, Powdered Plant Material Extraction Methanol Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChrom PureFractions Purified Fractions ColumnChrom->PureFractions IsolatedCompound Isolated Isomer PureFractions->IsolatedCompound MS Mass Spectrometry (MS) IsolatedCompound->MS Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Chiral Chiral Analysis Structure Structure & Stereochemistry Elucidated MS->Structure NMR->Structure Chiral->Structure

Caption: Workflow for the isolation and structural elucidation of natural isomers.

Conclusion and Future Outlook

The natural occurrence of 4-hydroxypiperidine-2-carboxylic acid isomers is a testament to the intricate and diverse metabolic capabilities of plants and microorganisms. These compounds are not only significant for their roles in chemical ecology, such as plant defense, but also hold immense promise for the pharmaceutical industry as versatile chiral synthons.

Future research will likely focus on:

  • Discovering Novel Isomers: Bioprospecting new plant and microbial species to identify novel isomers with unique biological activities.

  • Enzyme Engineering: Modifying the active sites of hydroxylase enzymes to control the regio- and stereoselectivity of hydroxylation, enabling the custom synthesis of any desired isomer.[1][13]

  • Metabolic Engineering: Further optimizing microbial hosts like E. coli for the high-titer, sustainable production of these compounds from renewable feedstocks, reducing reliance on complex chemical synthesis.[1][14]

By integrating insights from natural product chemistry, enzymology, and synthetic biology, the scientific community can unlock the full potential of these valuable natural molecules, paving the way for the development of next-generation therapeutics and a deeper understanding of fundamental biological processes.

References

  • Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.
  • Hoffmann-La Roche. (1974). US Patent 3,845,062A: 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
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  • Ajinomoto Co., Inc. (2021). US Patent 10,954,539B2: Method for producing hydroxy-L-pipecolic acid. Google Patents.
  • Luo, M., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Microbiology.
  • Autechaux. (n.d.). CAS 166042-99-5 (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. Autechaux.
  • Luo, M., et al. (2022). An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli. Bioscience, Biotechnology, and Biochemistry.
  • Natural Products Magnetic Resonance Database. (2022). NP-Card for (2r,4s)-4-hydroxypiperidine-2-carboxylic acid (NP0156983). NP-MRD.
  • Ornstein, P. L., et al. (1996). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry.
  • Bigge, C. F., et al. (1992). Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. The Journal of Organic Chemistry.
  • Lu, F., et al. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. Bioprocess and Biosystems Engineering.
  • CN104628625A. (2015). Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • Zeier, J. (2020). N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity. Journal of Experimental Botany.
  • Kasai, K., et al. (1998). A study of the catabolic mechanism to pipecolic acid using the lysine loading test. Clinica Chimica Acta.
  • Li, Y., et al. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Molecules.
  • Zhang, Y., et al. (2026). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Biotechnology and Bioengineering.
  • ChemicalBook. (n.d.). 4-hydroxypipecolic acid | 14228-16-1. ChemicalBook.
  • Saify, Z. S., et al. (2001). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Arzneimittelforschung.
  • Luo, M., et al. (2022). An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli. Frontiers in Microbiology.
  • Gur, Z. T., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications.
  • Echemi. (n.d.). (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. Echemi.
  • CymitQuimica. (n.d.). CAS 109384-19-2: 4-Hydroxypiperidine-1-carboxylic acid ter…. CymitQuimica.
  • Wang, C., et al. (2025). N-hydroxypipecolic acid and salicylic acid play key roles in autoimmunity induced by loss of the callose synthase PMR4. Plant Physiology.
  • Singh, B., et al. (2012). Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice. Natural Product Research.
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Sources

Introduction: The Strategic Value of the Constrained Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2R,4R)-4-hydroxypiperidine-2-carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid core represents a class of privileged chiral building blocks in modern medicinal chemistry. As a substituted analogue of proline, this scaffold introduces conformational rigidity, a critical attribute for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Its inherent stereochemistry and functional handles—a secondary amine, a carboxylic acid, and a hydroxyl group—provide a versatile platform for constructing diverse molecular architectures. These derivatives have garnered significant attention for their utility in developing therapeutics for neurological disorders, as key components in peptide-based drugs, and as intermediates for complex bioactive molecules.[3][][5] This guide offers a senior application scientist's perspective on the synthesis, structure-activity relationships (SAR), and therapeutic applications of this valuable chemical entity.

Core Structure, Stereochemistry, and Physicochemical Profile

The defining feature of the (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold is the cis relationship between the carboxylic acid at C2 and the hydroxyl group at C4. This specific stereoisomeric arrangement is crucial for dictating the three-dimensional orientation of substituents, which in turn governs the molecule's interaction with biological targets. The piperidine ring exists in a chair conformation, and the equatorial or axial positioning of the functional groups profoundly influences binding affinity and biological activity.

The core is an alpha-amino acid, making it a valuable tool for peptidomimetic design.[6] Its hydroxyl group enhances aqueous solubility and provides an additional point for hydrogen bonding or further chemical modification.[3]

Diagram: Core Chemical Structure

workflow Start Chiral Precursor (e.g., trans-4-hydroxy-L-proline) Protect Nitrogen Protection (e.g., Boc Anhydride) Start->Protect Oxidation Hydroxyl Oxidation (e.g., Swern, Dess-Martin) Protect->Oxidation Reduction Stereoselective Reduction (e.g., NaBH(OAc)3) Oxidation->Reduction Core (2R,4R)-Boc-4-hydroxypiperidine- 2-carboxylic acid Core Reduction->Core Deriv Functional Group Derivatization (N, O, or COOH) Core->Deriv Deprotect Final Deprotection (e.g., TFA, HCl) Deriv->Deprotect Target Target Bioactive Molecule Deprotect->Target

Caption: Synthetic workflow for (2R,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives.

Experimental Protocol: Stereoselective Reduction of N-Boc-4-oxopiperidine-2-carboxylic acid

This protocol describes a key step in establishing the (2R,4R) stereochemistry from a ketone precursor. The choice of a bulky reducing agent like sodium triacetoxyborohydride is critical as it preferentially delivers the hydride from the less hindered face, leading to the desired cis alcohol.

  • Preparation: Dissolve N-Boc-(2R)-4-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous acetic acid (40 mL) in a round-bottom flask under an inert nitrogen atmosphere. Cool the reaction mixture in an ice bath.

  • Reagent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C. [7]3. Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, carefully add ethyl acetate (80 mL) and cool the mixture again in an ice bath. [7]Quench the reaction by slowly adding 5 M sodium hydroxide (NaOH) solution until the mixture is basic (pH > 8). [7]5. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure (2R,4R)-N-Boc-4-hydroxypiperidine-2-carboxylic acid.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this scaffold are potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key ion channel in the central nervous system involved in synaptic plasticity and memory. [8]Overactivation of NMDA receptors is implicated in various neurological conditions, making antagonists valuable therapeutic targets for stroke, epilepsy, and neurodegenerative diseases. [][8] Pillars of SAR for NMDA Receptor Antagonism:

  • The Carboxylic Acid is Essential: The carboxylate group at C2 is critical for activity. It is believed to mimic the side-chain carboxylate of glutamate, the endogenous ligand, forming a key salt bridge interaction within the receptor's binding pocket. [9]Esterification or amidation of this group typically leads to a complete loss of antagonist activity. [9]2. The Piperidine Nitrogen: The secondary amine is also crucial for binding, likely interacting with another acidic residue in the receptor. The (2R) configuration correctly positions these two key pharmacophores (amine and carboxylate).

  • The C4 Position Modulates Potency: While the C4-hydroxyl group can improve solubility, derivatization at this position is a powerful strategy for enhancing potency and selectivity. Replacing the hydroxyl with larger, acidic bioisosteres like phosphonate or tetrazole groups dramatically increases binding affinity. [10][11][12]For instance, cis-4-(phosphonooxy)-2-piperidinecarboxylic acid and related tetrazolylalkyl derivatives are highly potent NMDA antagonists. [8][10]The cis stereochemistry (2R,4S or 2S,4R depending on the derivative) is often found to be the most active. [11]

Table 2: Structure-Activity Relationship of Piperidine-2-carboxylic Acid Derivatives as NMDA Antagonists

Compound DerivativeModification from CoreKey Activity Metric (IC₅₀)Insight
LY233053 C4-hydroxyl replaced with a 1H-tetrazol-5-ylmethyl group107 nM ([³H]CGS-19755 binding)The tetrazole acts as a potent acidic bioisostere for the ω-carboxylate of glutamate, significantly enhancing potency. [8]
(-)-1 (LY235723) (2R,4S) enantiomer of LY23305367 nM ([³H]CGS-19755 binding)Demonstrates that the antagonist activity resides primarily in a single enantiomer, highlighting the stereospecificity of the receptor interaction. [11]
CGS 19755 C4-hydroxyl replaced with a phosphonomethyl groupPotent AP5 analogueThe phosphonate group provides strong charge-charge interactions within the binding site, leading to high affinity. [12]
Esterified Core Carboxylic acid converted to an esterActivity abolishedConfirms the necessity of the free carboxylate for ionic interaction with the receptor. [9]

Diagram: Conceptual Interaction with NMDA Receptor

SAR Receptor NMDA Receptor Binding Pocket Basic Residue (e.g., Arg, Lys) Acidic Residue (e.g., Asp, Glu) Hydrophobic Pocket Ligand Piperidine-N Carboxylate (C2) C4-Substituent (e.g., Tetrazole) Ligand:cooh->Receptor:res1  Ionic Bond (Essential for Activity) Ligand:n->Receptor:res2  Ionic/H-Bond Ligand:c4->Receptor:res3  Potency-Enhancing Interaction

Caption: Conceptual model of key pharmacophoric interactions at the NMDA receptor.

Applications in Drug Discovery and Peptidomimetics

The unique structural features of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives make them highly valuable in several areas of drug development:

  • Neurotherapeutics: As established, their primary application is in the development of NMDA receptor antagonists for treating acute and chronic neurological disorders. The ability to fine-tune potency and duration of action by modifying the C4-substituent makes them attractive candidates. [8]* Peptidomimetics: When incorporated into peptides, these constrained amino acids act as proline analogues that can lock the peptide backbone into a specific conformation. [1][2]This is a powerful strategy to:

    • Increase affinity for a target receptor by pre-organizing the peptide into its bioactive conformation.

    • Enhance metabolic stability by protecting peptide bonds from enzymatic degradation.

    • Improve cell permeability and bioavailability. [3][5]* Chiral Scaffolds: The core structure serves as a versatile starting point for the synthesis of other complex molecules, including analgesics and anti-inflammatory drugs. [3][13]

Conclusion and Future Outlook

The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, offering a pre-validated, conformationally restricted framework for rational drug design. Its derivatives have proven to be highly effective modulators of the NMDA receptor, with significant therapeutic potential. The continued evolution of stereoselective synthetic methods, including advanced chemoenzymatic and catalytic approaches, will further unlock the potential of this scaffold. Future research will likely focus on exploring new C4-substituents to target different receptor subtypes with greater selectivity, as well as expanding the application of this core into new therapeutic areas beyond neuroscience. For drug development professionals, a deep understanding of the synthesis and SAR of this scaffold is essential for leveraging its full potential in creating next-generation therapeutics.

References

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  • PubMed. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer. Retrieved from [Link]

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  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline. Retrieved from [Link]

  • PubMed. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Pharmacology of NMDA Receptors. Retrieved from [Link]

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The Piperidine Carboxylic Acid Motif: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted piperidine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a unique combination of properties: the piperidine ring offers a three-dimensional architecture that can effectively probe the binding sites of biological targets, while the carboxylic acid group provides a key interaction point, often mimicking natural amino acids.[3][4] This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and structure-activity relationships of substituted piperidine carboxylic acids, offering insights into their application in contemporary drug design.

The Strategic Importance of the Piperidine Carboxylic Acid Scaffold

The piperidine ring, a saturated six-membered heterocycle, provides a versatile and conformationally rich scaffold.[5] Its non-planar nature allows for the precise spatial orientation of substituents, enabling tailored interactions with the complex topographies of protein binding pockets.[3] The introduction of a carboxylic acid moiety further enhances its utility, allowing it to engage in critical hydrogen bonding and ionic interactions, often mimicking the binding modes of endogenous ligands.[6] This combination of a rigid, yet tunable, core with a key recognition element has made substituted piperidine carboxylic acids a go-to fragment in the medicinal chemist's toolbox.

Navigating the Synthetic Landscape: Crafting Chiral Piperidine Carboxylic Acids

The therapeutic efficacy of piperidine-based drugs is often intrinsically linked to their stereochemistry. Consequently, the development of robust and stereoselective synthetic routes to access enantiomerically pure substituted piperidine carboxylic acids is of paramount importance.

Asymmetric Synthesis: The Key to Stereochemical Control

The asymmetric synthesis of substituted piperidine carboxylic acids is a well-explored area, with several reliable strategies available to the synthetic chemist. A common and efficient approach involves the catalytic hydrogenation of substituted pyridine carboxylic acids.[1]

Experimental Protocol: Catalytic Hydrogenation of Pyridine Carboxylic Acids [1]

This protocol describes a general procedure for the synthesis of piperidine-2-carboxylic acid (pipecolic acid), piperidine-3-carboxylic acid (nipecotic acid), and piperidine-4-carboxylic acid (isonipecotic acid) via catalytic hydrogenation.

Materials:

  • 2-Pyridinecarboxylic acid, 3-Pyridinecarboxylic acid, or 4-Pyridinecarboxylic acid

  • Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

  • Water (solvent)

  • Methanol

  • Hydrogen gas

  • Nitrogen gas

  • Hydrogenation reactor

Procedure:

  • Reactor Setup: In a hydrogenation reactor, combine the respective pyridine carboxylic acid, water, and the palladium on carbon catalyst. A typical ratio is 1 part pyridine carboxylic acid to 5-8 parts water and 0.01-0.05 parts catalyst by weight.

  • Inerting the Atmosphere: Purge the reactor with nitrogen gas to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas into the reactor to the desired pressure (e.g., 4-5 MPa).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and maintain stirring for 3-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to remove approximately 50% of the water.

    • Cool the concentrated solution to 30 °C.

    • Add methanol to induce precipitation of the piperidine carboxylic acid.

    • Further cool the mixture to 0-10 °C to maximize precipitation.

  • Isolation: Collect the solid product by filtration or centrifugation.

Another powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, enantiomerically pure 2,3- and 3,4-piperidinedicarboxylic acid derivatives have been synthesized from L-aspartic acid and N-Cbz-β-alanine, respectively, using Evans's oxazolidinone chemistry to induce stereoselectivity.[7]

Conceptual Workflow: Asymmetric Synthesis of a trans-2,3-Piperidinedicarboxylic Acid Derivative

L-Aspartic_Acid L-Aspartic Acid Derivative Tribenzylation Tribenzylation L-Aspartic_Acid->Tribenzylation Protection Alkylation Diastereoselective Alkylation Tribenzylation->Alkylation Allyl Iodide, KHMDS Hydroboration Hydroboration- Oxidation Alkylation->Hydroboration Ring_Closure Reductive Amination/ Ring Closure Hydroboration->Ring_Closure Final_Product trans-2,3-Piperidinedicarboxylic Acid Derivative Ring_Closure->Final_Product

Caption: Asymmetric synthesis of a trans-2,3-piperidinedicarboxylic acid derivative from L-aspartic acid.

Functionalization of the Piperidine Ring: Tailoring the Scaffold

Beyond the initial synthesis of the core structure, the ability to selectively functionalize the piperidine ring is crucial for exploring structure-activity relationships. The nitrogen atom of the piperidine ring is a common site for modification, often through N-alkylation or N-acylation reactions.[8] The carbon backbone can also be functionalized, for example, through the synthesis of piperidones which can then be subjected to a variety of carbon-carbon bond-forming reactions.[2]

Experimental Protocol: N-Alkylation of a Piperidine Carboxylic Acid Derivative [8]

This protocol provides a general method for the N-alkylation of a piperidine derivative.

Materials:

  • Piperidine derivative (e.g., 4-oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide)

  • Alkylating agent (e.g., 2-(trifluoromethyl)benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the piperidine derivative in the solvent.

  • Addition of Reagents: Add the alkylating agent and the base to the solution.

  • Reaction Conditions: Heat the reaction mixture (e.g., to 50 °C) and stir for a sufficient time for the reaction to go to completion (typically monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., dichloromethane) and an aqueous solution (e.g., 5% sodium bicarbonate).

    • Separate the organic layer, dry it over a suitable drying agent (e.g., sodium sulfate), and filter.

  • Purification: Remove the solvent from the filtrate under reduced pressure and purify the crude product by a suitable method, such as flash chromatography.

The Interplay of Conformation and Biological Activity

The piperidine ring typically adopts a chair conformation, similar to cyclohexane. However, the presence of the nitrogen atom introduces the possibility of two distinct chair conformers: one with the N-H bond (or N-substituent) in an axial position and the other in an equatorial position. The relative stability of these conformers is influenced by the solvent and the nature of the substituents on the ring. This conformational preference is critical as it dictates the three-dimensional arrangement of the pharmacophoric groups and, consequently, their interaction with the target protein.

Structure-Activity Relationships: Decoding the Molecular Language of Biological Targets

The systematic modification of the piperidine carboxylic acid scaffold and the evaluation of the resulting analogs' biological activity is a cornerstone of drug discovery. This process, known as establishing a structure-activity relationship (SAR), provides invaluable insights into the key molecular interactions that govern a compound's potency and selectivity.

Piperidine Carboxylic Acids in CNS Drug Discovery

Substituted piperidine carboxylic acids have been extensively explored as modulators of central nervous system (CNS) targets, particularly as GABA uptake inhibitors and NMDA receptor antagonists. For instance, nipecotic acid (piperidine-3-carboxylic acid) is a known inhibitor of GABA uptake, and its derivatives have been synthesized and evaluated to improve its pharmacokinetic properties and potency. The position and nature of substituents on the piperidine ring have a profound impact on their activity.

Compound/SubstitutionTargetActivity (IC50/Ki)Reference
Nipecotic AcidGABA Transporter 1 (GAT1)~10 µM[9]
(R)-Nipecotic acid, N-4,4-diphenyl-3-butenylGABA Transporter 1 (GAT1)0.046 µM[9]
2-Substituted Piperidine-4-carboxylic acidsFibrinolysis InhibitorsVaries with substitution[2]
Piperidine Carboxylic Acids as Enzyme Inhibitors

The piperidine carboxylic acid motif is also a common feature in the design of enzyme inhibitors. For example, derivatives of chromone-2-carboxylic acid bearing a substituted piperidine have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders.[8] In this series, the nature of the substituent on the piperidine nitrogen was found to be critical for activity, with a 1-(2-trifluoromethylbenzyl)piperidine moiety demonstrating the most potent inhibition.[8]

CompoundTargetIC50Reference
Chromone-2-carboxamide with 1-(2-trifluoromethylbenzyl)piperidineSoluble Epoxide Hydrolase (sEH)1.75 µM[8]

Logical Relationship: From Scaffold to Biological Activity

cluster_0 Molecular Design cluster_1 Molecular Properties cluster_2 Biological Outcome Scaffold Piperidine Carboxylic Acid Scaffold Substitution Substituent Modification (Position, Stereochemistry, Physicochemical Properties) Scaffold->Substitution Conformation Conformational Preference (Axial/Equatorial) Substitution->Conformation Physicochem Physicochemical Properties (Lipophilicity, pKa, Solubility) Substitution->Physicochem Binding Target Binding Affinity and Selectivity Conformation->Binding Physicochem->Binding Activity Biological Activity (Potency, Efficacy) Binding->Activity

Sources

The Strategic Deployment of Key Intermediates in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex bioactive molecules, a cornerstone of drug discovery and development, is a formidable challenge that demands strategic planning and execution. Central to this endeavor is the concept of the "key intermediate" – a molecular scaffold that serves as a pivotal stepping stone, embodying a significant portion of the target molecule's complexity and strategically positioned for efficient elaboration. This guide provides an in-depth technical exploration of the identification, synthesis, and strategic utilization of key intermediates in the construction of bioactive compounds. We will delve into the logic of retrosynthetic analysis, the power of chiral pool synthesis, and the transformative impact of modern synthetic methodologies such as C-H activation and metathesis. Through field-proven insights and illustrative case studies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the power of key intermediates for the efficient and innovative synthesis of the next generation of therapeutics.

The Philosophy of the Key Intermediate: A Cornerstone of Synthetic Strategy

The art of organic synthesis is not merely about connecting atoms; it is about navigating a complex molecular landscape with elegance and efficiency. The concept of the key intermediate is born from the principles of retrosynthetic analysis , a problem-solving technique that deconstructs a complex target molecule into simpler, more readily accessible precursors.[1][2][3] This process of "thinking backward" from the target to the starting materials is the cornerstone of modern synthetic planning.

A true key intermediate is more than just a fleeting species in a reaction sequence. It is a stable, isolable compound that represents a significant milestone in the synthetic journey. The strategic selection of a key intermediate is often the defining feature of a successful synthesis, influencing the overall convergence, efficiency, and adaptability of the route.

The defining characteristics of an effective key intermediate include:

  • Structural Significance: It should contain a substantial portion of the target's carbon skeleton and key functional groups.

  • Strategic Functionality: It must possess functional groups that allow for reliable and selective downstream transformations.

  • Accessibility: The route to the key intermediate should be efficient, high-yielding, and scalable.

  • Versatility: Ideally, a key intermediate can serve as a divergent point for the synthesis of multiple analogues, facilitating structure-activity relationship (SAR) studies.

The following diagram illustrates the central role of a key intermediate in a convergent synthetic strategy, where complex fragments are synthesized independently and then coupled, a strategy often employed in the synthesis of large and complex molecules like the ramoplanin aglycon.[4]

G TM Target Molecule KI Key Intermediate KI->TM SM1 Starting Material 1 Frag1 Fragment A SM1->Frag1 SM2 Starting Material 2 Frag2 Fragment B SM2->Frag2 SM3 Starting Material 3 SM3->KI Frag1->KI Frag2->KI

Caption: Convergent synthesis via a key intermediate.

The Chiral Pool: Nature's Gift to Asymmetric Synthesis

Nature provides a rich and diverse collection of enantiomerically pure compounds, such as amino acids, carbohydrates, and terpenes, collectively known as the "chiral pool".[5][6][7][8] Harnessing these readily available starting materials is a powerful and often highly efficient strategy for the synthesis of complex chiral bioactive molecules.[5][6][7][8][9][] In this approach, the inherent chirality of the starting material is transferred to the target molecule, obviating the need for de novo asymmetric synthesis.

Carbohydrates, for instance, have been extensively used as chiral sources for the total synthesis of a wide array of bioactive natural products, including antibiotics and glycosidase inhibitors.[9] The densely functionalized and stereochemically rich nature of sugars provides a robust platform for the construction of complex molecular architectures.

Case Study: (+)-Thienamycin Synthesis

A classic example of the power of the chiral pool is the synthesis of the potent β-lactam antibiotic, (+)-thienamycin. A highly versatile key intermediate in many carbapenem antibiotic syntheses is (+)-4-acetoxy-3-hydroxyethyl-2-azetidinone.[9] The synthesis of this key intermediate has been achieved through various methods, including practical preparations utilizing asymmetric procedures and chemo-enzymatic approaches, showcasing the blend of chiral pool and modern synthetic techniques.[9]

The following workflow illustrates a generalized approach to utilizing the chiral pool for bioactive molecule synthesis.

G CP Chiral Pool Starting Material (e.g., Amino Acid, Sugar) Mod1 Functional Group Interconversion CP->Mod1 Mod2 Carbon Skeleton Elaboration Mod1->Mod2 KI Key Chiral Intermediate Mod2->KI FinalSteps Final Transformations & Deprotection KI->FinalSteps Target Bioactive Molecule FinalSteps->Target

Caption: Workflow for chiral pool synthesis.

Modern Synthetic Transformations: Forging Key Intermediates with Precision

The advent of powerful new synthetic methodologies has revolutionized the way chemists approach the construction of key intermediates. These modern tools offer unprecedented levels of precision and efficiency, enabling the synthesis of previously inaccessible molecular architectures.

C-H Activation: A Paradigm Shift in Synthetic Logic

Direct C-H bond activation has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to molecular construction.[11][12][13][14] Instead of relying on pre-functionalized starting materials, C-H activation allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[12] This approach fundamentally alters retrosynthetic logic, enabling what can be described as a "structurally-obvious" approach, where functionalities are directly installed onto a core scaffold.[12]

The application of C-H functionalization in complex natural product synthesis allows for a flexibility that is crucial when planning a feasible route to challenging targets.[15] For instance, in the synthesis of the scaparvin family of natural products, a directed C-H oxidation was a key step to functionalize an unactivated tertiary C-H bond within a structurally rigid intermediate.[15]

Olefin Metathesis: A Powerful Tool for Ring Formation and C-C Bond Construction

Olefin metathesis has become an indispensable tool in the synthesis of complex bioactive molecules, particularly for the formation of macrocycles and other ring systems.[16][17][18][19][20] This reaction, catalyzed by well-defined ruthenium or molybdenum complexes, allows for the efficient and selective formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) is particularly powerful for the synthesis of macrocyclic natural products, a class of compounds that often exhibit potent biological activity.[17][19]

The reversible nature of olefin metathesis can be strategically exploited, as seen in the synthesis of cylindrocyclophane F, where a less favored intermediate can be reverted to the starting material to ultimately drive the reaction towards the desired product.[19]

Asymmetric Organocatalysis: Metal-Free Enantioselective Synthesis

Asymmetric organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis.[21][22][23][24][25] This field utilizes small, purely organic molecules as catalysts to induce enantioselectivity in a wide range of chemical transformations.[21][22][23][25] A key advantage of organocatalysis is the avoidance of often toxic and expensive heavy metals.

Organocatalytic cascade reactions are particularly noteworthy, as they allow for the rapid construction of molecular complexity with high stereoselectivity in a single operation.[21] The L-proline catalyzed direct asymmetric aldol reaction, for example, is a powerful method for constructing optically active tertiary alcohols, which are important structural motifs in many pharmaceuticals.[26]

The following diagram illustrates the general principle of these modern synthetic methods in generating key intermediates.

G cluster_0 Modern Synthetic Methods SM Simple Precursor CHA C-H Activation SM->CHA OM Olefin Metathesis SM->OM AO Asymmetric Organocatalysis SM->AO KI Key Intermediate TM Target Molecule KI->TM CHA->KI OM->KI AO->KI

Caption: Modern methods for key intermediate synthesis.

The Indispensable Role of Protecting Groups

In the synthesis of complex, polyfunctional molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation at another site in the molecule.[27][28][29][30] These temporary masks are known as protecting groups .[27][28][29] The judicious use of protecting groups is a critical aspect of synthetic planning, and the protected molecule itself can be considered a key intermediate.

An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily removed in high yield under mild conditions that do not affect other functional groups.[27]

The choice of protecting group is crucial and must be carefully considered in the context of the overall synthetic strategy. For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is cleaved by a base, allowing for orthogonal deprotection strategies in complex syntheses.[28]

Case Study: The Total Synthesis of Spiruchostatin A

The total synthesis of the cyclodepsipeptide natural product spiruchostatin A provides an excellent illustration of the strategic use of key intermediates and the importance of reaction optimization.[4] A key challenge in the synthesis of such macrocycles is the macrocyclization step. In the synthesis of spiruchostatin A, different macrolactonization conditions were explored, with Shiina's conditions affording the desired product in a significantly higher yield (67%) compared to Yamaguchi's conditions (40%).[4]

Table 1: Comparison of Macrolactonization Conditions for Spiruchostatin A Synthesis [4]

Macrolactonization MethodReagentsYield (%)
Shiina Macrolactonization2-methyl-6-nitrobenzoic anhydride (MNBA), 4-(dimethylamino)pyridine (DMAP)67
Yamaguchi Macrolactonization2,4,6-trichlorobenzoyl chloride, triethylamine, DMAP40

This example underscores the importance of methodological evaluation to maximize the efficiency of key synthetic steps.

Experimental Protocol: A Representative Asymmetric Aldol Reaction

The following is a representative protocol for an L-proline catalyzed direct asymmetric aldol reaction, a powerful tool for generating key intermediates containing optically active tertiary alcohols.[26]

Objective: To synthesize an optically active aldol adduct as a key intermediate.

Materials:

  • Cyclohexanone

  • Ethyl phenylglyoxylate

  • L-proline

  • Solvent (e.g., DMSO)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na2SO4)

Procedure:

  • To a solution of cyclohexanone (e.g., 5.0 mmol) and ethyl phenylglyoxylate (e.g., 1.0 mmol) in the chosen solvent (e.g., 2 mL) at room temperature, add L-proline (e.g., 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding the quenching solution.

  • Extract the aqueous layer with the extraction solvent (e.g., 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldol adduct.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and determine the diastereoselectivity and enantiomeric excess (e.g., by chiral HPLC).

Self-Validation: The success of this protocol is validated by achieving a good yield of the desired product with high diastereoselectivity and enantioselectivity, as confirmed by the analytical data. The reproducibility of these parameters is a key indicator of a robust and trustworthy protocol.

Conclusion: The Enduring Power of Strategic Synthesis

The strategic use of key intermediates is a timeless principle in the synthesis of bioactive molecules. While the tools and techniques available to the synthetic chemist are constantly evolving, the underlying logic of retrosynthetic analysis and the importance of identifying and efficiently constructing pivotal molecular scaffolds remain paramount. By embracing the principles outlined in this guide – from the strategic application of the chiral pool to the adoption of cutting-edge synthetic methodologies – researchers, scientists, and drug development professionals can continue to push the boundaries of what is possible in the quest for new and improved medicines. The artful selection and synthesis of the right key intermediate will always be a hallmark of a truly elegant and impactful synthetic endeavor.

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The Chiral Piperidine Scaffold: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogenous heterocycle, stands as one of the most prevalent and functionally versatile scaffolds in medicinal chemistry.[1][2] Its ubiquity in FDA-approved drugs is not coincidental but rather a testament to its favorable physicochemical and pharmacokinetic properties. This guide delves into the strategic importance of incorporating chirality into the piperidine scaffold. We will explore how stereochemical control unlocks superior potency, selectivity, and safety profiles. This text serves as a technical resource for researchers and drug development professionals, providing not only a review of the core principles but also actionable insights into synthetic strategies and structure-activity relationship (SAR) analysis, grounded in field-proven applications.

Chapter 1: The Piperidine Motif as a "Privileged" Solution in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperidine ring is a quintessential example, found in drugs targeting a vast array of diseases.[1][2][3] Its value stems from a unique combination of properties that solve common challenges in drug development.

1.1. Physicochemical Advantages

The saturated, non-aromatic nature of the piperidine ring imparts several key advantages:

  • Three-Dimensional Diversity: Unlike flat aromatic rings, the piperidine scaffold adopts a stable chair conformation, allowing for the precise spatial projection of substituents into the binding pockets of target proteins.[4][5] This three-dimensionality is critical for achieving high-affinity and selective interactions.

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH, which can enhance aqueous solubility—a crucial factor for oral bioavailability.[4] By strategically placing substituents, chemists can fine-tune the scaffold's lipophilicity (LogP/LogD), polarity, and hydrogen bonding capacity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][6]

  • Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes) compared to many other heterocyclic systems.[1] This inherent stability contributes to improved pharmacokinetic profiles, such as longer half-lives.

1.2. Prevalence in Approved Pharmaceuticals

An analysis of FDA-approved drugs reveals the piperidine scaffold's widespread success. It is a core component in numerous blockbuster drugs across diverse therapeutic areas.[7]

Drug NameTherapeutic ClassTarget/Mechanism of ActionRole of Piperidine Scaffold
Haloperidol AntipsychoticDopamine D2 Receptor AntagonistPresents key pharmacophore elements for receptor binding
Methylphenidate CNS StimulantDopamine/Norepinephrine Reuptake InhibitorCore scaffold for transporter interaction
Donepezil Alzheimer's DiseaseAcetylcholinesterase InhibitorBinds to the catalytic site of the enzyme
Paroxetine Antidepressant (SSRI)Serotonin Reuptake InhibitorEssential for high-affinity binding to the serotonin transporter
Niraparib AnticancerPARP InhibitorPositions functional groups for optimal enzyme inhibition
Loperamide Antidiarrhealμ-opioid Receptor AgonistInteracts with peripheral opioid receptors in the gut

This table provides a small sample of the hundreds of drugs containing the piperidine motif, illustrating its versatility.[4][8]

Chapter 2: The Chirality Imperative: Elevating the Scaffold's Performance

While the basic piperidine ring is advantageous, introducing stereocenters transforms it into a high-precision tool for drug design. Chiral piperidines allow for an exquisite level of control over a molecule's interaction with the inherently chiral environment of the body (e.g., enzymes, receptors).[6]

2.1. From Racemate to Enantiopure: The Rationale

Biological systems routinely differentiate between stereoisomers. One enantiomer of a chiral drug may exhibit the desired therapeutic activity (the eutomer), while the other may be inactive, have a different activity, or even be toxic (the distomer). Therefore, the development of single-enantiomer drugs is a critical aspect of modern pharmaceutical science. Introducing chirality to the piperidine scaffold provides four key benefits:[9]

  • Enhanced Potency and Selectivity: By fixing the 3D orientation of substituents, a chiral scaffold can achieve a more optimal fit within a target's binding site, leading to significantly higher potency. It also allows for greater selectivity between related targets (e.g., receptor subtypes), reducing off-target effects.

  • Improved Pharmacokinetics (PK): Enantiomers can be metabolized at different rates, leading to distinct PK profiles. Optimizing the stereochemistry can lead to improved bioavailability and a more predictable dose-response relationship.

  • Modulated Physicochemical Properties: The spatial arrangement of atoms in different stereoisomers can influence properties like solubility and crystal packing.[6]

  • Reduced hERG Toxicity: The hERG potassium channel is a key anti-target in drug discovery due to its role in cardiac arrhythmias. In some cases, one enantiomer has been shown to have significantly lower hERG liability than its mirror image.

2.2. Conformational Control: The Key to 3D Vectorial Presentation

The chair conformation of piperidine places substituents in either axial or equatorial positions. The introduction of a chiral center, particularly adjacent to the nitrogen, can "lock" the ring into a preferred conformation. This conformational rigidity ensures that other substituents are presented to the biological target in a consistent and predictable three-dimensional vector, which is paramount for rational drug design.

The energy difference between the conformer with the N-H bond in the axial versus the equatorial position is relatively small, but this can be significantly influenced by N-alkylation or substitution on the ring carbons.[4][10]

Caption: Conformational equilibrium in a substituted chiral piperidine.

Chapter 3: The Synthetic Toolkit: Methodologies for Constructing Chiral Piperidines

The efficient and stereocontrolled synthesis of substituted piperidines is a central challenge. The choice of synthetic strategy depends on the desired substitution pattern, scalability, and the availability of starting materials.

G cluster_strategy Strategic Decision cluster_asymmetric De Novo Asymmetric Synthesis start Start: Desired Chiral Piperidine Target q1 Is a suitable chiral starting material readily available? start->q1 asymmetric_cat Catalytic Asymmetric Hydrogenation (CAH) of Pyridines q1->asymmetric_cat No chiral_pool Chiral Pool Synthesis (e.g., from Amino Acids) q1->chiral_pool Yes dearomatization Chemo-enzymatic Dearomatization radical Radical C-H Functionalization

Sources

Methodological & Application

Synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (2R,4R)-4-hydroxypiperidine-2-carboxylic Acid in Medicinal Chemistry

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid, a non-proteinogenic α-amino acid, is a highly valued chiral building block in the pharmaceutical industry. Its rigid piperidine scaffold, combined with the specific stereochemistry of its hydroxyl and carboxylic acid functional groups, makes it an ideal component for creating conformationally constrained peptides and small molecule therapeutics. These structural features can lead to enhanced target affinity, improved metabolic stability, and favorable pharmacokinetic profiles. Consequently, this compound and its derivatives are integral to the development of novel drugs, including analgesics and anti-inflammatory agents.[1][2] The synthesis of enantiomerically pure (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, however, presents a significant challenge due to the presence of two stereocenters. This guide provides a detailed overview of established and innovative synthetic protocols, offering researchers the insights needed to select and implement the most suitable method for their specific application.

Strategic Approaches to Stereoselective Synthesis

The synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid necessitates precise control over the stereochemistry at both the C2 and C4 positions. Several key strategies have been developed to achieve this, broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates.[3]

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming reaction.[3]

  • Use of Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction, which is later removed.[3]

  • Enzymatic and Biosynthetic Methods: Leveraging the high stereospecificity of enzymes to perform key transformations.[4][5][6]

This guide will delve into specific protocols that exemplify these approaches, providing both the theoretical underpinnings and practical execution details.

Protocol 1: Asymmetric Synthesis via Intramolecular Ene-Iminium Cyclization

This protocol outlines a stereoselective synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives, with a key step involving an intramolecular ene-iminium cyclization.[7] This method is particularly powerful as the cyclization step proceeds with high stereoselectivity, establishing the desired relative stereochemistry.

Workflow Diagram

cluster_0 Synthesis Pathway A Chiral Aldehyde C Iminium Ion Formation A->C Condensation B Allylamine Derivative B->C D Intramolecular Ene-Iminium Cyclization C->D Acid Catalyst E Exocyclic Alkene Intermediate D->E Stereoselective F Diastereoselective Oxidation E->F e.g., OsO4, NMO G Lactone Intermediate F->G H Hydrolysis and Deprotection G->H Acid or Base I (2R,4R)-4-hydroxypiperidine-2-carboxylic acid H->I cluster_1 Chemoenzymatic Pathway J Racemic Precursor Synthesis K Racemic Hydroxypipecolic Acid Derivative J->K L Enzymatic Kinetic Resolution K->L e.g., Lipase M Separation of Enantiomers L->M N (2R,4R)-Enantiomer M->N O Unreacted (2S,4S)-Enantiomer M->O P Deprotection N->P Q Final Product P->Q

Sources

Application Notes and Protocols: Stereoselective Preparation of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the stereoselective synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. This document emphasizes scientific integrity, reproducibility, and safety, with authoritative citations supporting the proposed synthetic strategy.

Introduction: The Significance of Chiral Hydroxypipecolic Acids

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid, also known as cis-4-hydroxy-D-pipecolic acid, is a non-proteinogenic amino acid derivative. Its rigid piperidine scaffold, combined with the stereochemically defined hydroxyl and carboxylic acid functionalities, makes it a highly sought-after component in the design of novel therapeutics. The specific stereochemistry of the molecule is crucial for its biological activity, as it dictates the precise three-dimensional orientation of its functional groups, enabling specific interactions with biological targets such as enzymes and receptors.

Hydroxylated pipecolic acids are integral components of various natural products and pharmaceuticals, contributing to their bioactivity and pharmacokinetic profiles.[1][2] The introduction of a hydroxyl group can enhance aqueous solubility and provide an additional point for hydrogen bonding, which can be critical for drug-receptor interactions. Consequently, robust and stereocontrolled synthetic routes to access optically pure isomers of hydroxypipecolic acids are of paramount importance in drug discovery programs.[3][4]

Strategic Overview of the Synthesis

The synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride is a multi-step process that requires careful control of stereochemistry. The strategy outlined in this guide is based on established principles of asymmetric synthesis, leveraging a chiral starting material to construct the desired stereocenters. The overall synthetic workflow can be conceptualized as follows:

Synthetic_Workflow Start Chiral Precursor (e.g., N-Boc-protected δ-amino β-keto ester) Step1 Stereoselective Reduction and Cyclization Start->Step1 Intermediate N-Boc-(2R,4R)-4-hydroxypiperidine- 2-carboxylic acid ester Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Protected_Acid N-Boc-(2R,4R)-4-hydroxypiperidine- 2-carboxylic acid Step2->Protected_Acid Step3 Boc Deprotection Protected_Acid->Step3 Free_Amine (2R,4R)-4-hydroxypiperidine- 2-carboxylic acid Step3->Free_Amine Step4 Hydrochloride Salt Formation Free_Amine->Step4 Final_Product (2R,4R)-4-hydroxypiperidine- 2-carboxylic acid hydrochloride Step4->Final_Product

Figure 1: A conceptual workflow for the synthesis of the target compound.

This guide will focus on a practical approach starting from a commercially available or readily synthesized N-Boc-protected precursor, (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid. This intermediate simplifies the synthesis by providing the desired stereochemistry at the outset. The subsequent steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid≥97%VariousStarting material.
Dichloromethane (DCM)AnhydrousSigma-AldrichSolvent for deprotection.
Trifluoroacetic acid (TFA)Reagent gradeSigma-AldrichReagent for Boc deprotection.[5]
Diethyl etherAnhydrousFisher ScientificFor precipitation of the product.
Hydrochloric acid solution, 2.0 M in diethyl etherAnhydrousSigma-AldrichFor hydrochloride salt formation.
MethanolACS gradeVWRFor purification.
Ethyl acetateACS gradeVWRFor purification.
Anhydrous sodium sulfate or magnesium sulfateLaboratory gradeAnyFor drying organic layers.
Round-bottom flasksVarious sizesPyrex
Magnetic stirrer and stir barsIKA
Rotary evaporatorBüchi
pH paper or pH meter
Filtration apparatus (Büchner funnel, filter paper)
Glassware for extraction (separatory funnel)

Experimental Protocols

Step 1: Deprotection of N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[5] In this step, trifluoroacetic acid (TFA) in dichloromethane (DCM) is employed for the efficient cleavage of the Boc group.

Protocol:

  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (1.0 g, 4.08 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5 mL, 65.0 mmol) to the stirred solution over 5 minutes. Caution: The reaction is exothermic and involves the evolution of gas (isobutylene and carbon dioxide). Ensure adequate ventilation and perform this step in a fume hood.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The crude product will be an oily residue of the trifluoroacetate salt.

Step 2: Formation of the Hydrochloride Salt

The formation of a hydrochloride salt is a common strategy to improve the stability and handling of amino acids. This is typically achieved by treating the free amino acid with a solution of hydrogen chloride in an organic solvent.[6][7]

Protocol:

  • Dissolve the crude oily residue from the previous step in a minimal amount of methanol (approx. 5-10 mL).

  • To this solution, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until the pH of the solution is acidic (pH 1-2, check with moist pH paper).

  • The hydrochloride salt of the product will precipitate as a white solid.

  • Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether (3 x 10 mL) to remove any remaining impurities.

  • Dry the product under vacuum to a constant weight.

Protocol_Flow Start Dissolve N-Boc protected starting material in DCM Add_TFA Add TFA at 0 °C Start->Add_TFA Stir_RT Stir at room temperature (2-4 h) Add_TFA->Stir_RT Evaporate Concentrate under reduced pressure Stir_RT->Evaporate Dissolve_MeOH Dissolve crude product in Methanol Evaporate->Dissolve_MeOH Add_HCl Add HCl in diethyl ether (pH 1-2) Dissolve_MeOH->Add_HCl Precipitate Precipitation of hydrochloride salt Add_HCl->Precipitate Filter_Wash Filter and wash with diethyl ether Precipitate->Filter_Wash Dry Dry under vacuum Filter_Wash->Dry Final_Product Obtain (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride Dry->Final_Product

Figure 2: Step-by-step protocol for the deprotection and salt formation.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: To assess the purity of the crystalline salt.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like dichloromethane and trifluoroacetic acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Trifluoroacetic acid is highly corrosive and can cause severe burns. Handle with extreme care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete deprotectionInsufficient reaction time or amount of TFAIncrease the reaction time and monitor by TLC. Ensure an adequate excess of TFA is used.
Low yield of hydrochloride saltIncomplete precipitation or loss during filtrationEnsure the pH is sufficiently acidic. Use cold diethyl ether for washing to minimize product loss.
Oily product instead of solidPresence of residual solvent or impuritiesEnsure the product is thoroughly dried under vacuum. Recrystallization from methanol/diethyl ether may be necessary.
Broad NMR peaksPresence of residual acid or waterEnsure the product is thoroughly dried. A small amount of D₂O can be added to the NMR sample to exchange labile protons.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chiral building block for applications in drug discovery and development. The emphasis on the rationale behind each step is intended to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research objectives.

References

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PMC - NIH. Available at: [Link]

  • Preparation of (2S,4R)-4-Hydroxypipecolic Acid and Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. PubMed. Available at: [Link]

  • Synthesis of the cis-4-hydroxyphosphopipecolic acid 4a. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • How to convert amino acid to its hydrochloride? ResearchGate. Available at: [Link]

  • An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers. Available at: [Link]

  • EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base. Google Patents.
  • N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P). Nature Communications. Available at: [Link]

  • Asymmetric Synthesis of the Four Stereoisomers of 4-Hydroxypipecolic Acid. Sci-Hub. Available at: [Link]

  • Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. SciTechnol. Available at: [Link]

  • Purification and characterization of peroxisomal L-pipecolic acid oxidase from monkey liver. Journal of Biological Chemistry. Available at: [Link]

  • An alternative stereoselective synthesis of trans-(2R,3R)-3-hydroxypipecolic acid. Sci-Hub. Available at: [Link]

  • Stereoselective Syntheses of Deuterated Pipecolic Acids as Tools to Investigate the Stereoselectivity of the Hydroxylase GetF. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses. Frontiers in Plant Science. Available at: [Link]

  • WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline. Google Patents.
  • US20100311968A1 - Deprotection of boc-protected compounds. Google Patents.
  • Asymmetric formal synthesis of (−)-tetrazomine. RSC Publishing. Available at: [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]

  • Asymmetric synthesis of pipecolic acid derivatives. Sci-Hub. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

Sources

Mastering Chirality: A Detailed Guide to the Step-by-Step Synthesis of Enantiomerically Pure Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Hydroxypiperidines in Modern Drug Discovery

The hydroxypiperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The precise three-dimensional arrangement of the hydroxyl group and other substituents on the piperidine ring is often critical for target engagement and pharmacological activity. Consequently, the ability to synthesize these scaffolds in an enantiomerically pure form is paramount for the development of safe and effective therapeutics. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and reliable methods for the synthesis of enantiomerically pure hydroxypiperidines, complete with step-by-step protocols and an in-depth analysis of the underlying chemical principles.

Strategic Approaches to Enantioselective Hydroxypiperidine Synthesis

The synthesis of chiral hydroxypiperidines can be broadly categorized into several key strategies, each with its own set of advantages and considerations. This guide will delve into four of the most powerful and widely employed methods:

  • Asymmetric Catalytic Hydrogenation: A highly efficient and atom-economical method for the direct conversion of pyridine precursors into chiral piperidines.

  • Chiral Auxiliary-Mediated Synthesis: A reliable and predictable approach that utilizes a covalently attached chiral molecule to direct stereoselective transformations.

  • Enzymatic Kinetic Resolution: A biocatalytic method that leverages the exquisite stereoselectivity of enzymes to separate enantiomers from a racemic mixture.

  • Organocatalytic Asymmetric Reactions: The use of small organic molecules as catalysts to promote enantioselective bond formation.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Asymmetric hydrogenation of N-heteroarenes represents a powerful and direct route to chiral saturated heterocycles.[1] The dearomatization of pyridines, however, can be challenging due to their inherent stability. A common strategy to overcome this is the activation of the pyridine ring by forming N-iminopyridium ylides, which are more susceptible to hydrogenation.[2]

Causality Behind Experimental Choices:

  • Catalyst: Iridium complexes bearing chiral N,P-ligands, such as PHOX-type ligands, are highly effective for the asymmetric hydrogenation of a wide range of substrates.[3] The choice of a specific ligand is crucial for achieving high enantioselectivity and is often determined through screening.

  • Activation: The formation of an N-iminopyridium ylide by reacting the pyridine with a hydroxylamine derivative weakens the aromaticity of the pyridine ring, facilitating hydrogenation under milder conditions.[2]

  • Additive: The addition of an iodine additive has been shown to significantly enhance both the reactivity and enantioselectivity of the iridium-catalyzed hydrogenation of these substrates.[3]

Experimental Workflow: Asymmetric Hydrogenation

cluster_0 Preparation of N-Iminopyridium Ylide cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection A Substituted Pyridine C Reaction in THF/H2O A->C B O-(2,4-Dinitrophenyl)hydroxylamine B->C D Formation of Pyridinium Salt C->D E Basification and Acylation (e.g., BzCl) D->E F N-Iminopyridium Ylide E->F G N-Iminopyridium Ylide K Hydrogenation Reaction G->K H [Ir(cod)(N,P-ligand)]BArF Catalyst H->K I Iodine Additive I->K J Hydrogen Gas (High Pressure) J->K L Chiral Tetrahydropyridine K->L M Chiral Tetrahydropyridine N Reductive Cleavage (e.g., SmI2 or H2/Pd) M->N O Enantiomerically Pure Hydroxypiperidine N->O

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridine

Step 1: Synthesis of the N-Iminopyridium Ylide [3]

  • In a sealed microwave vial, combine the 2-substituted pyridine (1.0 equiv.) and O-(2,4-dinitrophenyl)hydroxylamine (1.1 equiv.) in a 1:1 mixture of THF and water.

  • Heat the mixture at 40°C for 16 hours.

  • Cool the reaction mixture to 0°C and add 2.5 M NaOH solution.

  • Stir for 20 minutes, then add benzoyl chloride (1.5 equiv.) dropwise, maintaining the temperature at 0°C.

  • Allow the mixture to warm to room temperature and stir for 6 hours.

  • Dilute with water and extract with dichloromethane.

  • Wash the combined organic layers with 2.5 M NaOH, dry over MgSO4, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the N-benzoyl(pyridinium-1-yl)amide.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation [2]

  • In a glovebox, charge a vial with the N-iminopyridium ylide (1.0 equiv.), the iridium catalyst (e.g., [Ir(COD)(PHOX)]BArF, 1-2 mol%), and an iodine additive (e.g., I2, 2-4 mol%).

  • Dissolve the solids in a degassed solvent (e.g., dichloromethane).

  • Place the vial in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times, then pressurize to the desired pressure (e.g., 50 bar).

  • Stir the reaction at a set temperature (e.g., 25°C) for the specified time (e.g., 18 hours).

  • Carefully release the pressure and concentrate the reaction mixture.

  • The crude product can be purified by column chromatography. High enantiomeric excess can often be achieved after a single recrystallization.

Step 3: Deprotection to the Hydroxypiperidine

  • The resulting chiral tetrahydropyridine can be deprotected under various reductive conditions to yield the free piperidine. The specific conditions will depend on the nature of the protecting group on the nitrogen.

Substrate (2-substituted pyridine)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
2-Butylpyridine28596
2-Phenylpyridine1.59298
2-(4-Methoxyphenyl)pyridine28895

Method 2: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.[4] The Evans oxazolidinone auxiliaries are among the most reliable and widely used for a variety of asymmetric transformations, including the synthesis of chiral piperidine precursors.[5]

Causality Behind Experimental Choices:

  • Chiral Auxiliary: The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thus ensuring high diastereoselectivity.[6]

  • Enolate Formation: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) ensures rapid and complete formation of the enolate. The choice of base and solvent can influence the geometry of the enolate (E or Z), which in turn dictates the stereochemical outcome.

  • Cleavage: The auxiliary must be removed under conditions that do not epimerize the newly formed stereocenter. Reductive cleavage with lithium borohydride or hydrolysis with lithium hydroxide are common methods.

Experimental Workflow: Chiral Auxiliary Approach

cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage & Cyclization A Chiral Oxazolidinone C Acylation A->C B Acyl Chloride B->C D N-Acyl Oxazolidinone C->D E N-Acyl Oxazolidinone G Enolate Formation E->G F Base (e.g., LDA) F->G I Diastereoselective Addition G->I H Electrophile H->I J Product with Auxiliary I->J K Product with Auxiliary L Cleavage (e.g., LiBH4) K->L M Chiral Alcohol L->M N Further Transformations M->N O Cyclization N->O P Enantiomerically Pure Hydroxypiperidine O->P

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Protocol: Synthesis of a 3-Hydroxypiperidine Precursor via Evans Auxiliary

Step 1: Acylation of the Chiral Auxiliary [5]

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, 1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78°C and add a solution of n-butyllithium in hexanes (1.05 equiv.) dropwise.

  • Stir for 15 minutes, then add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by silica gel chromatography to obtain the N-acyl oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane and cool to -78°C.

  • Add dibutylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.) dropwise.

  • Stir for 30 minutes, then add the desired aldehyde (1.2 equiv.).

  • Stir at -78°C for 2 hours, then at 0°C for 1 hour.

  • Quench the reaction with a pH 7 buffer and extract with dichloromethane.

  • Dry the organic layer over MgSO4, concentrate, and purify by silica gel chromatography to yield the aldol adduct.

Step 3: Reductive Cleavage of the Auxiliary

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Cool to 0°C and add lithium borohydride (2.0 equiv.).

  • Stir for 4-6 hours at 0°C.

  • Carefully quench with 1 M NaOH and extract with ethyl acetate.

  • Dry the organic phase, concentrate, and purify to obtain the chiral 1,3-diol. This diol can then be converted to the corresponding hydroxypiperidine through standard functional group manipulations and cyclization.

AldehydeDiastereomeric Ratio (dr)Yield (%)
Isobutyraldehyde>99:185
Benzaldehyde98:290
Acrolein95:578

Method 3: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules.[7] Lipases are particularly attractive for this purpose due to their broad substrate scope, high enantioselectivity, and mild reaction conditions.[8] The principle of lipase-catalyzed kinetic resolution of a racemic hydroxypiperidine involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[9]

Causality Behind Experimental Choices:

  • Enzyme: Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PSL) are commonly used due to their commercial availability and proven efficacy in resolving a wide range of alcohols.[9] The choice of lipase can significantly impact the enantioselectivity and reaction rate.

  • Acyl Donor: Vinyl acetate is a popular acyl donor as the byproduct, acetaldehyde, is volatile and easily removed, driving the reaction forward. Other activated esters can also be used.

  • Solvent: The reaction is typically carried out in a non-polar organic solvent such as hexane or toluene to maintain the enzyme's activity.

Experimental Workflow: Enzymatic Kinetic Resolution

Racemic Racemic Hydroxypiperidine Reaction Kinetic Resolution Racemic->Reaction Lipase Lipase (e.g., CAL-B) Lipase->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Separation Separation (Chromatography) Reaction->Separation Enantiomer1 (R)-Hydroxypiperidine (unreacted) Separation->Enantiomer1 Enantiomer2 (S)-Acylated Hydroxypiperidine Separation->Enantiomer2 Hydrolysis Hydrolysis Enantiomer2->Hydrolysis Enantiomer3 (S)-Hydroxypiperidine Hydrolysis->Enantiomer3

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Protocol: Kinetic Resolution of a Racemic 3-Hydroxypiperidine
  • To a solution of the racemic N-protected 3-hydroxypiperidine (1.0 equiv.) in an appropriate organic solvent (e.g., tert-butyl methyl ether), add the lipase (e.g., Novozym 435, a commercially available immobilized CAL-B).

  • Add the acyl donor (e.g., vinyl acetate, 2-3 equiv.).

  • Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol.

  • The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the acylated product.

  • Filter off the enzyme (which can often be recycled).

  • Concentrate the filtrate and separate the unreacted alcohol from the acylated product by silica gel column chromatography.

  • The acylated enantiomer can be hydrolyzed back to the alcohol using standard conditions (e.g., K2CO3 in methanol) to afford the other enantiomerically pure hydroxypiperidine.

Substrate (N-protected 3-hydroxypiperidine)LipaseTime (h)Conversion (%)ee of Alcohol (%)ee of Ester (%)
N-Boc-3-hydroxypiperidineNovozym 4352451>9998
N-Cbz-3-hydroxypiperidineAmano Lipase PS484998>99
N-Benzyl-3-hydroxypiperidineNovozym 43536509796

Method 4: Organocatalytic Asymmetric Aza-Michael Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[10] The enantioselective aza-Michael addition is a key reaction for the construction of chiral nitrogen-containing compounds, including hydroxypiperidine precursors.[11][12]

Causality Behind Experimental Choices:

  • Catalyst: Chiral primary or secondary amines, such as those derived from proline or cinchona alkaloids, are effective catalysts. They react with a carbonyl compound to form a nucleophilic enamine intermediate, which then undergoes a stereoselective Michael addition.

  • Substrate: The reaction typically involves the addition of an amine to an α,β-unsaturated carbonyl compound. The subsequent cyclization and reduction steps lead to the desired hydroxypiperidine.

  • Additives: Brønsted or Lewis acids are often used as co-catalysts to activate the Michael acceptor and enhance the reaction rate and selectivity.

Experimental Workflow: Organocatalytic Synthesis

cluster_0 Catalytic Cycle cluster_1 Post-Reaction Transformations Aldehyde Aldehyde Enamine Enamine Formation Aldehyde->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Michael Aza-Michael Addition Enamine->Michael Nitroalkene Nitroalkene Nitroalkene->Michael Iminium Iminium Ion Michael->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Adduct Hydrolysis->Product Adduct Chiral Adduct Reduction Nitro Group Reduction Adduct->Reduction Cyclization Cyclization Reduction->Cyclization Hydroxypiperidine Enantiomerically Pure Hydroxypiperidine Cyclization->Hydroxypiperidine

Caption: Workflow for Organocatalytic Aza-Michael Addition.

Protocol: Organocatalytic Synthesis of a Polysubstituted Piperidine[13]

Step 1: Asymmetric Michael Addition

  • To a solution of the 1,3-dicarbonyl compound (1.2 equiv.) and the nitroalkene (1.0 equiv.) in a suitable solvent (e.g., toluene), add the chiral squaramide catalyst (e.g., 10 mol%).

  • Stir the reaction at room temperature for the required time (e.g., 24-72 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by silica gel chromatography to isolate the Michael adduct.

Step 2: Reductive Cyclization

  • Dissolve the Michael adduct in methanol.

  • Add a reducing agent such as Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker).

  • The reduction of the nitro group is typically followed by spontaneous cyclization to form the piperidine ring.

  • Filter the catalyst and concentrate the filtrate.

  • The resulting hydroxypiperidine can be further purified by chromatography or recrystallization.

Nitroalkene1,3-Dicarbonyl CompoundCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
β-NitrostyreneAcetylacetone108895
(E)-1-Nitro-3-phenylprop-1-eneDimedone109197
2-Nitro-1-(thiophen-2-yl)etheneEthyl acetoacetate108596

Analytical Protocols: Determination of Enantiomeric Purity

The confirmation of enantiomeric purity is a critical step in any asymmetric synthesis. The two most common methods for determining enantiomeric excess (ee) are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

Protocol: Chiral HPLC Analysis[14]
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often a good starting point for hydroxypiperidines.

  • Mobile Phase Screening: Screen a range of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape.

  • Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.

  • Quantification: Inject a solution of the synthesized hydroxypiperidine. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Protocol: NMR Analysis with a Chiral Shift Reagent[15][16]
  • Sample Preparation: Prepare a solution of the hydroxypiperidine in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)3, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.

  • Acquire Subsequent Spectra: Acquire a series of 1H NMR spectra after incremental additions of the shift reagent. The chiral reagent will form diastereomeric complexes with the enantiomers of the hydroxypiperidine, causing their corresponding signals in the NMR spectrum to shift to different extents.

  • Quantification: Identify a well-resolved pair of signals corresponding to the two enantiomers. The enantiomeric excess is determined by integrating these signals and using the same formula as for HPLC analysis.

Conclusion

The synthesis of enantiomerically pure hydroxypiperidines is a vital undertaking in the pursuit of novel therapeutics. This guide has detailed several powerful and versatile strategies, each underpinned by distinct chemical principles. The choice of method will ultimately depend on factors such as the specific target molecule, the availability of starting materials and reagents, and the desired scale of the synthesis. By understanding the causality behind the experimental choices and adhering to the detailed protocols provided, researchers can confidently and efficiently access these valuable chiral building blocks, accelerating the pace of drug discovery and development.

References

  • Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry.

  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare.

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate.

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC.

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Wiley Online Library.

  • A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. ACS Publications.

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

  • Chiral HPLC Separations. Phenomenex.

  • Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. ACS Publications.

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.

  • Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. PubMed.

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.

  • Water-Soluble Chiral Shift Reagents for High-Field NMR. TCI Chemicals.

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI.

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry.

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Sci-Hub.

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications.

  • Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Semantic Scholar.

  • NMR Shift Reagents. Chemistry LibreTexts.

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health.

  • Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. The University of Manchester.

  • Chiral auxiliary. Wikipedia.

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI.

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa.

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. ResearchGate.

  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.

  • Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed.

  • Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed.

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. bioRxiv.

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Williams College.

  • Asymmetric routes to substituted piperidines. Royal Society of Chemistry.

Sources

Application Notes & Protocols: Strategic Incorporation of (2R,4R)-4-hydroxypiperidine-2-carboxylic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often hindered by their poor metabolic stability and lack of defined secondary structure in solution. A prominent strategy to overcome these limitations involves the incorporation of non-canonical amino acids (ncAAs) that introduce conformational constraints.[1] This guide provides a comprehensive overview and detailed protocols for the application of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, a constrained proline analogue, in solid-phase peptide synthesis (SPPS). By leveraging its rigid piperidine scaffold, researchers can induce stable turn structures, enhance enzymatic resistance, and improve the pharmacokinetic profile of peptide-based therapeutics. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering a self-validating workflow from synthesis to final characterization.

Introduction: The Rationale for Conformational Constraint

Peptide drug discovery seeks to bridge the gap between small molecules and large biologics. However, the inherent flexibility of linear peptides often leads to proteolytic degradation and reduced receptor affinity. Constraining a peptide's structure into its bioactive conformation can significantly enhance its therapeutic properties.[2] (2R,4R)-4-hydroxypiperidine-2-carboxylic acid serves as a powerful tool in this endeavor. As a six-membered ring analogue of proline, its incorporation into a peptide backbone restricts the available Ramachandran space, effectively acting as a potent turn-inducer.

Furthermore, the hydroxyl group at the 4-position offers a site for potential secondary modifications and can improve the solubility and bioavailability of the resulting peptide.[3] This document outlines the strategic considerations and practical steps for successfully integrating this valuable building block into peptide sequences using standard Fmoc-based solid-phase chemistry.

Physicochemical Properties and Strategic Considerations

The successful incorporation of any non-canonical amino acid begins with an understanding of its unique chemical properties. For peptide synthesis, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is typically used with its N-terminus protected by an Fmoc group and its side-chain hydroxyl group protected by a labile group, such as a tert-butyl (tBu) ether, to prevent unwanted side reactions during peptide coupling.

Key Structural Features:

  • Piperidine Ring: The saturated six-membered ring provides a more pronounced conformational restriction compared to proline's five-membered pyrrolidine ring, leading to well-defined secondary structures.

  • Secondary Amine: Like proline, the ring structure makes the N-terminal amine a secondary amine. This can lead to slower coupling kinetics and requires potent activation reagents for efficient peptide bond formation.

  • 4-Hydroxy Group (Protected): The hydroxyl group, protected as a t-butyl ether during synthesis, enhances the polarity of the final deprotected peptide. This feature can be critical for improving aqueous solubility.

Caption: Structure of Fmoc-(2R,4R)-4-(O-tBu)-hydroxypiperidine-2-carboxylic acid.

PropertyValueSource
Compound Name Fmoc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid[4][5]
Molecular Formula (Fmoc-protected) C₂₁H₂₁NO₅[4]
Molecular Weight (Fmoc-protected) 367.4 g/mol [4]
CAS Number (Boc-protected) 441044-11-7[6]
Appearance White to off-white powder[3]
Key Application Induction of β-turns and structural rigidity in peptides[2]

Synthesis Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid follows the standard iterative cycle of Fmoc-SPPS.[7][8] The general process involves anchoring the C-terminal amino acid to a solid support, followed by cycles of Nα-Fmoc deprotection and coupling of the subsequent amino acid until the desired sequence is assembled.[9]

Caption: Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

These protocols are based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales, maintaining the specified molar equivalents.

Protocol 4.1: Resin Preparation and Swelling

Rationale: The solid support must be swollen in a suitable solvent to ensure that reactive sites within the polymer matrix are accessible for subsequent chemical reactions.[10]

  • Place the Rink Amide resin (0.1 mmol, assuming a loading capacity of ~0.7 mmol/g) into a fritted peptide synthesis vessel.

  • Add N,N-Dimethylformamide (DMF, 3-5 mL) to the resin.

  • Agitate the resin slurry using a shaker or gentle nitrogen bubbling for 30-60 minutes at room temperature.

  • Drain the DMF solvent through the frit.

Protocol 4.2: N-α-Fmoc Deprotection

Rationale: The temporary Fmoc protecting group must be removed from the N-terminus of the resin-bound amino acid to expose the free amine for the next coupling step. A solution of a secondary amine base, typically piperidine, is used for this purpose.[11]

  • To the swollen resin, add 3 mL of 20% (v/v) piperidine in DMF.

  • Agitate the mixture for 3 minutes and drain the solution.

  • Add a fresh 3 mL aliquot of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.

Protocol 4.3: Coupling of Fmoc-(2R,4R)-4(O-tBu)-hydroxypiperidine-2-carboxylic acid

Rationale: This is the critical step for incorporating the constrained analogue. Due to the sterically hindered nature of the secondary amine, a potent coupling reagent is required to activate the carboxylic acid and drive the reaction to completion.[7][12] HATU, in the presence of a non-nucleophilic base like DIPEA, is an excellent choice for this transformation.

  • In a separate vial, dissolve Fmoc-(2R,4R)-4(O-tBu)-hydroxypiperidine-2-carboxylic acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the solution and vortex briefly. Allow the activation to proceed for 2-3 minutes.

  • Drain the DMF from the deprotected resin and immediately add the activated amino acid solution.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Self-Validation/Monitoring: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines. Note: A negative Kaiser test (yellow beads) indicates a complete reaction. As this residue is a secondary amine, a positive test after its coupling would show a different color (e.g., reddish-brown) than the typical deep blue of primary amines.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 3 mL) and Dichloromethane (DCM) (2 x 3 mL).

Protocol 4.4: Final Cleavage and Peptide Isolation

Rationale: The final step involves simultaneously cleaving the completed peptide from the solid support and removing all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). A strong acid, Trifluoroacetic Acid (TFA), is used for this purpose. Scavengers are included in the cleavage cocktail to trap the highly reactive cationic species generated during deprotection, preventing modification of sensitive residues like Tryptophan or Methionine.

Caption: Workflow for peptide cleavage from resin and initial purification.

Recommended Cleavage Cocktails

Peptide CompositionRecommended CocktailRationale
Standard Peptides 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OTIS is an effective scavenger for most common protecting groups.
Contains Arginine(Pbf) 95% TFA, 2.5% TIS, 2.5% H₂OSufficient for Pbf group removal.
Contains Trp, Met, or Cys 94% TFA, 2.5% H₂O, 2.5% Ethanedithiol (EDT), 1% TISEDT is a soft nucleophile that effectively protects Trp, Met, and Cys residues from modification.

Procedure:

  • Wash the final peptide-resin with DCM (3 x 3 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare 5 mL of the appropriate cleavage cocktail from the table above in a fume hood.

  • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Filter the solution to separate the resin beads, collecting the filtrate in a 50 mL centrifuge tube.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to a small volume (~1 mL) using a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether.

  • Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Decant the ether.

  • Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step twice.

  • After the final wash, dry the white peptide pellet under vacuum to remove residual ether.

Characterization and Quality Control

Rationale: After synthesis, it is imperative to verify the identity and purity of the final product. A combination of chromatography and mass spectrometry provides a comprehensive quality assessment.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used to determine the purity of the crude peptide.[13] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. Purity is assessed by integrating the area of the product peak relative to the total peak area.

  • Mass Spectrometry (LC-MS or MALDI-TOF): Mass spectrometry provides the molecular weight of the final product, confirming the successful incorporation of all amino acids and the removal of all protecting groups.[14] The observed mass should match the calculated theoretical mass.

Example Analytical Data (Hypothetical Peptide: Ac-Ala-(2R,4R-Hyp)-Gly-NH₂)

AnalysisResult
RP-HPLC Purity >95%
Calculated Mass [M+H]⁺ 315.17 g/mol
Observed Mass [M+H]⁺ 315.2 g/mol

Conclusion

The incorporation of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a robust and effective strategy for designing next-generation peptide therapeutics with improved structural and metabolic properties. The protocols detailed in this guide, grounded in established principles of Fmoc-SPPS, provide a reliable framework for researchers to successfully synthesize these modified peptides. By using potent coupling reagents to overcome the steric hindrance of the secondary amine and appropriate scavengers during cleavage, high-purity peptides containing this valuable constrained analogue can be routinely and efficiently prepared. The subsequent characterization via HPLC and mass spectrometry ensures the integrity of the final product, paving the way for further biological evaluation.

References

  • Huck, B. R., & Gellman, S. H. (2004). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of organic chemistry, 69(9), 3137–3144. Available at: [Link]

  • Serrano, A., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100803. Available at: [Link]

  • peptides–experts. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

  • Google Patents. (n.d.). CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit18.1. Available at: [Link]

  • Pedersen, S. L., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(21), 6649. Available at: [Link]

  • Swaney, D. L., et al. (2010). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature protocols, 5(6), 1145–1154. Available at: [Link]

  • Kumar, B., et al. (2011). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 10(1). Available at: [Link]

  • Zhang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23). Available at: [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • Nowick, J. S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(14), 7595. Available at: [Link]

  • American Elements. (n.d.). Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Peptide Science. Available at: [Link]

  • Bio-Synthesis Inc. (2017). Analysis of Proteins and Peptides. Retrieved from [Link]

  • Coin, I., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 237–256. Available at: [Link]

  • Pedersen, S. L., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(21), 6649. Available at: [Link]

  • Khan, I., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Tropical Journal of Pharmaceutical Research, 14(8), 1421. Available at: [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Płonka, D., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(19), 4589. Available at: [Link]

Sources

(2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid: A Chiral Scaffold for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. The introduction of chirality into the piperidine scaffold further enhances its utility, enabling the development of drugs with improved potency, selectivity, and pharmacokinetic profiles.[3][4]

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a particularly valuable chiral building block in this context. As a constrained, non-proteinogenic amino acid, its rigid structure allows for the creation of peptidomimetics and other complex molecules with predictable conformations.[5][6] The presence of both a hydroxyl and a carboxylic acid group provides two versatile handles for chemical modification, facilitating its incorporation into diverse molecular architectures.[7][8] Furthermore, the hydroxyl group can enhance the solubility and bioavailability of the final drug substance, crucial properties for effective therapeutic agents.[3] This application note provides a comprehensive guide to the use of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid in pharmaceutical development, covering its properties, synthesis, and detailed protocols for its application.

Physicochemical and Structural Properties

The N-Boc protected form of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is the most commonly used derivative in synthesis due to its enhanced stability and reactivity in coupling reactions.[3][8]

PropertyValueSource
Chemical Name (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid[9]
CAS Number 441044-11-7[9]
Molecular Formula C₁₁H₁₉NO₅[9]
Molecular Weight 245.28 g/mol [9]
Appearance White to off-white powder[3][7]
Purity ≥96%[10]
Storage 0-8 °C[3][7]

Significance in Drug Design and Development

The incorporation of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid into a drug candidate can confer several advantages:

  • Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and potency.[6]

  • Improved Pharmacokinetics: The piperidine scaffold is generally metabolically stable, and the hydroxyl group can improve aqueous solubility and bioavailability.[1][3]

  • Enhanced Selectivity: The well-defined stereochemistry of the (2R,4R) isomer allows for highly specific interactions with chiral biological targets, leading to improved selectivity and a better side-effect profile.[3][4]

  • Versatile Synthetic Handle: The carboxylic acid and hydroxyl groups serve as points for further chemical elaboration, allowing for the construction of complex molecules and the fine-tuning of structure-activity relationships (SAR).[7][8]

Key Applications in Pharmaceutical Research

This versatile building block has found applications in several therapeutic areas:

  • Antiviral Agents (Neuraminidase Inhibitors): The scaffold can be used to synthesize analogues of neuraminidase inhibitors like oseltamivir. The carboxylic acid and hydroxyl groups can mimic the interactions of sialic acid with the enzyme's active site, while the piperidine ring provides a stable core for orienting key functional groups.[11][12]

  • NMDA Receptor Antagonists: Derivatives of 4-hydroxypiperidine have shown potent and selective antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a target for treating neurodegenerative diseases.[13][14] The hydroxyl group can participate in key hydrogen bonding interactions within the receptor binding pocket.

  • Peptidomimetics: As a constrained amino acid, it can be incorporated into peptide sequences to induce specific secondary structures, enhance proteolytic stability, and improve cell permeability.[8][15]

  • Analgesics and Anti-inflammatory Drugs: The piperidine scaffold is a common feature in analgesic compounds. The specific stereochemistry and functional groups of this molecule can be exploited to develop novel pain therapeutics.[7][16][17]

Experimental Protocols

Protocol 1: N-Boc Protection of (2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid

The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a standard first step to enable subsequent coupling reactions at the carboxylic acid.

Causality: The Boc group prevents the nucleophilic nitrogen from interfering with the activation of the carboxylic acid and subsequent amide bond formation. It also increases the solubility of the starting material in organic solvents.

N_Boc_Protection start (2R,4R)-4-hydroxypiperidine- 2-carboxylic acid reagents Boc₂O, Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/Water) start->reagents Reacts with product N-Boc-(2R,4R)-4-hydroxypiperidine- 2-carboxylic acid reagents->product To yield

Fig. 1: N-Boc Protection Workflow

Materials:

  • (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve (2R,4R)-4-hydroxypiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 12-16 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid as a white solid.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected mass for C₁₁H₁₉NO₅ is 245.12 g/mol .

Protocol 2: Amide Coupling with a Primary Amine

This protocol describes a general procedure for coupling the N-Boc protected (2R,4R)-4-hydroxypiperidine-2-carboxylic acid with a primary amine using EDC/HOBt as coupling agents.

Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added to suppress side reactions and racemization by forming a more stable active ester.

Amide_Coupling cluster_activation Activation cluster_coupling Coupling start N-Boc-(2R,4R)-4-hydroxypiperidine- 2-carboxylic acid reagents EDC, HOBt Solvent (e.g., DMF) start->reagents Reacts with intermediate Active Ester Intermediate reagents->intermediate amine Primary Amine (R-NH₂) intermediate->amine Reacts with product N-Boc-(2R,4R)-4-hydroxypiperidine- 2-carboxamide amine->product

Fig. 2: Amide Coupling Workflow

Materials:

  • N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the primary amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the carboxylic acid proton signal and the appearance of the amide proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for analyzing the purity and separating diastereomers of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[18]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Detection: UV at 220 nm (may require derivatization if the analyte lacks a chromophore).[18]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of these compounds. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O, OH, and COOH moieties.[19][20] For N-Boc protected derivatives, a characteristic loss of the Boc group or isobutylene is often observed.

Conclusion

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a powerful and versatile building block for modern pharmaceutical development. Its unique combination of stereochemical definition, conformational rigidity, and functional group handles allows for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and data presented in this application note provide a solid foundation for researchers to effectively utilize this valuable scaffold in their drug discovery programs.

References

  • Google Patents. (2014). Synthesis method of N-boc-4-hydroxypiperidine.
  • Royal Society of Chemistry. (2016). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • MDPI. (2020). QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • MDPI. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2022). Neuraminidase Inhibitor of Garcinia atroviridis L. Fruits and Leaves Using Partial Purification and Molecular Characterization. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • PubMed. (1994). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-enantiomer. Retrieved from [Link]

  • ResearchGate. (2007). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols. Retrieved from [Link]

  • Nowick Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • PMC. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • MDPI. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Retrieved from [Link]

  • ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PMC. (2013). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Retrieved from [Link]

  • Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Retrieved from [Link]

  • PMC. (2017). QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. Retrieved from [Link]

  • Google Patents. (2000). 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists.
  • PubMed. (2004). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. Retrieved from [Link]

  • ResearchGate. (2014). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Retrieved from [Link]

  • MDPI. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Retrieved from [Link]

  • ChemBK. (n.d.). n-boc-4-hydroxylpiperidine. Retrieved from [Link]

  • PubMed. (2004). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

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Application Notes and Protocols for Determining the Purity of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a pivotal chiral building block in modern pharmaceutical development, serving as a key intermediate in the synthesis of complex therapeutic agents.[1][] Its stereochemical complexity, possessing two chiral centers, necessitates a rigorous and multi-faceted analytical approach to ensure its chemical and stereochemical purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods required to establish the purity profile of this compound, ensuring it meets the stringent quality standards for active pharmaceutical ingredient (API) synthesis. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and aligned with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

Introduction: The Imperative for a Multi-Modal Purity Assessment

The therapeutic efficacy and safety of a drug product are inextricably linked to the purity of its starting materials and intermediates. For a molecule like (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, purity assessment extends beyond simple chemical identity. It must address four critical aspects:

  • Chemical Purity: Quantifying the main compound and identifying any process-related impurities or degradation products.

  • Stereochemical Purity: Ensuring the correct diastereomer, (2R,4R), is present and quantifying other potential stereoisomers ((2S,4S), (2R,4S), (2S,4R)).

  • Structural Integrity: Unambiguously confirming the covalent structure and molecular formula.

  • Inorganic Purity: Controlling for elemental impurities, such as residual metal catalysts from synthesis, which can be toxic or affect drug stability.[6][7]

A single analytical technique is insufficient to address all these aspects. Therefore, an orthogonal approach, employing multiple complementary methods, is essential. This guide details the strategic application of chromatographic and spectroscopic techniques to build a complete and reliable purity profile.

Chromatographic Methods: The Cornerstone of Purity and Isomer Separation

Chromatography is the primary tool for separating the target compound from structurally similar impurities and stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Assay and Chemical Purity

Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the gold standard for determining the assay (potency) and the profile of non-chiral, process-related impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. Given the polar nature of the target molecule (containing hydroxyl, amine, and carboxylic acid groups), a mobile phase with a suitable buffer is required to ensure good peak shape and reproducible retention times by controlling the ionization state of the analyte.

Experimental Protocol: RP-HPLC for Purity Assay

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (where the carboxylic acid chromophore absorbs).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

Data Analysis & Trustworthiness: The purity is calculated using the area percent method. The peak area of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is expressed as a percentage of the total area of all observed peaks. For this system to be self-validating, a system suitability test (SST) must be performed, including checks for retention time reproducibility, peak asymmetry, and theoretical plates, ensuring the system is performing adequately before sample analysis. Method validation should be performed according to ICH Q2(R1) guidelines.[3][5][8]

Chiral HPLC for Stereoisomeric Purity

Expertise & Causality: Due to the presence of two stereocenters, four possible stereoisomers can exist. It is critical to quantify the desired (2R,4R) isomer and control the other three. This cannot be achieved by standard RP-HPLC. A Chiral Stationary Phase (CSP) is required.[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amino acids and their derivatives, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[10] A normal-phase method often provides better selectivity for this class of compounds.

Experimental Protocol: Chiral HPLC for Diastereomeric and Enantiomeric Purity

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

Data Analysis & Trustworthiness: The method must demonstrate baseline separation of all four potential stereoisomers. This is confirmed by analyzing a sample that has been partially racemized or by injecting standards of the other isomers, if available. The percentage of each stereoisomer is calculated based on its peak area relative to the total area of all four isomer peaks.

G

Caption: A multi-technique strategy for final purity certification.

References

  • Bari, A., Iqbal, A., Khan, Z. A., Shahzad, S. A., & Yar, M. (2020). Synthetic Approaches toward Piperidine Related Structures: A Review. Synthetic Communications, 50. Available at: [Link]

  • The Natural Products Online. (2022). (2r,4s)-4-hydroxypiperidine-2-carboxylic acid (NP0156983). Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. Available at: [Link]

  • ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with.... Available at: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • MDPI. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available at: [Link]

  • PubMed Central. (2019). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Available at: [Link]

  • YouTube. (2024). Determine quality and purity of pharmaceutical products with elemental analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

  • Medistri. (2022). Elemental and Trace Metal Analysis for Pharmaceuticals. Available at: [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]

  • MDPI. (2021). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Agilent Technologies. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Available at: [Link]

  • MDPI. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Available at: [Link]

  • Amerigo Scientific. (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. Available at: [Link]

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Application Note: Elucidating the Structure of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the non-proteinogenic amino acid (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. This compound, a valuable chiral building block in medicinal chemistry, possesses a constrained piperidine ring that presents a unique spectroscopic challenge. This application note outlines a comprehensive protocol for sample preparation and data acquisition and offers an in-depth analysis of predicted ¹H and ¹³C NMR spectra, providing a foundational reference for researchers working with this and structurally related molecules.

Introduction: The Significance of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid. Its rigid, chiral structure makes it a valuable building block in the synthesis of novel therapeutic agents. The piperidine motif is a common scaffold in many approved drugs, and the specific stereochemistry of this compound can impart crucial conformational constraints on a molecule, influencing its binding affinity and selectivity for biological targets. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose in solution. This guide will provide the foundational knowledge for researchers to confidently acquire and interpret the NMR data for this molecule.

Theoretical Background: NMR Spectroscopy of Cyclic Amino Acids

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C are the most commonly studied nuclei. The chemical environment of each nucleus dictates its resonance frequency, which is reported as a chemical shift (δ) in parts per million (ppm).

  • Chemical Shift: The chemical shift is influenced by the electron density around a nucleus. Electronegative atoms, such as oxygen and nitrogen, deshield adjacent nuclei, causing them to resonate at a higher chemical shift (downfield).[1] The carboxylic acid and hydroxyl groups in our target molecule will have a significant impact on the chemical shifts of nearby protons and carbons.

  • Spin-Spin Coupling: Non-equivalent protons on adjacent carbons will interact, splitting each other's signals into multiplets. The magnitude of this splitting, the coupling constant (J), is dependent on the dihedral angle between the protons and provides valuable information about the stereochemistry of the molecule.

  • Stereochemical Effects: The rigid chair conformation of the piperidine ring in (2R,4R)-4-hydroxypiperidine-2-carboxylic acid will result in distinct chemical shifts and coupling constants for axial and equatorial protons. The cis relationship between the carboxylic acid at C2 and the hydroxyl group at C4 will further influence the electronic environment and, consequently, the NMR spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This section details a robust protocol for the preparation and analysis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid samples for NMR spectroscopy.

Sample Preparation

The polar nature of the target molecule, with its carboxylic acid and hydroxyl groups, necessitates the use of a polar, deuterated solvent. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the compound and its residual solvent peak does not obscure signals from the analyte.[2][3]

Materials:

  • (2R,4R)-4-hydroxypiperidine-2-carboxylic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[4]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Pipettes and a clean, dry vial

Procedure:

  • Weighing the sample: Accurately weigh the desired amount of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid into a clean, dry vial.[4][5]

  • Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[2] Gently vortex or sonicate the vial to ensure complete dissolution. The use of a secondary vial is recommended to confirm complete solubilization before transferring the sample to the NMR tube.[4]

  • Transfer to NMR tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube using a pipette. Avoid introducing any solid particles.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 0-10 ppm

  • Number of Scans: 16-64 (adjust for concentration)

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024-4096 (adjust for concentration)

  • Relaxation Delay: 2 seconds

Predicted NMR Spectral Data and Interpretation

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Molecular Structure with Numbering:

Caption: Molecular structure of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H23.5 - 3.7ddJ = 11.0, 4.0
H3ax1.6 - 1.8qJ ≈ 12.0
H3eq2.1 - 2.3dddJ = 12.0, 5.0, 2.5
H43.9 - 4.1m
H5ax1.5 - 1.7qJ ≈ 12.0
H5eq1.9 - 2.1dddJ = 12.0, 5.0, 2.5
H6ax2.8 - 3.0tJ ≈ 12.0
H6eq3.2 - 3.4dddJ = 12.0, 6.0, 2.0
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C258 - 62
C332 - 36
C465 - 69
C534 - 38
C645 - 49
COOH175 - 180
Interpretation of the Predicted Spectra

¹H NMR Spectrum:

  • H2: The proton at the C2 position is expected to be downfield due to the deshielding effects of the adjacent nitrogen and carboxylic acid group. Its multiplicity as a doublet of doublets (dd) arises from coupling to the two non-equivalent protons at C3.

  • H3 and H5 Protons: The piperidine ring's chair conformation leads to distinct axial and equatorial protons at the C3 and C5 positions. The axial protons (H3ax, H5ax) are expected to be shielded and appear upfield compared to their equatorial counterparts (H3eq, H5eq). The axial protons will exhibit large diaxial coupling constants (J ≈ 12 Hz).

  • H4: The proton at C4 is significantly deshielded by the attached hydroxyl group, leading to a downfield chemical shift. Its multiplicity will be complex (m) due to coupling with the four neighboring protons on C3 and C5.

  • H6 Protons: The protons at C6 are adjacent to the nitrogen atom and will therefore be deshielded. Similar to the C3 and C5 protons, the axial and equatorial protons at C6 will have different chemical shifts and coupling patterns.

¹³C NMR Spectrum:

  • Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the lowest field (175-180 ppm).

  • C4: The carbon bearing the hydroxyl group will be significantly deshielded and is expected to resonate in the 65-69 ppm range.

  • C2 and C6: The carbons adjacent to the nitrogen atom (C2 and C6) will also be deshielded, with C2 being further deshielded due to the additional influence of the carboxylic acid group.

  • C3 and C5: The remaining methylene carbons (C3 and C5) will be the most shielded and appear at the highest field.

Workflow for Spectral Assignment:

G A Acquire 1D NMR (¹H, ¹³C) B Acquire 2D NMR (COSY, HSQC) A->B C Identify Spin Systems (COSY) B->C D Assign Protons to Carbons (HSQC) C->D E Confirm Connectivity (HMBC) D->E F Final Structure Confirmation E->F

Caption: Workflow for the complete assignment of NMR spectra.

Conclusion

This application note provides a comprehensive guide for researchers working with (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. By following the detailed experimental protocol and utilizing the predicted spectral data as a reference, scientists can confidently acquire and interpret the ¹H and ¹³C NMR spectra of this important chiral building block. The principles outlined here are also applicable to the structural elucidation of other substituted piperidines and cyclic amino acids, making this a valuable resource for the broader chemical and pharmaceutical research community.

References

  • Chem-Impex International. Boc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid. [Link]

  • Natural Products Atlas. (2r,4s)-4-hydroxypiperidine-2-carboxylic acid. [Link]

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  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

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Application Notes and Protocols: Mass Spectrometry and Fragmentation Patterns of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and basicity, which are often crucial for biological activity. As such, the precise structural elucidation of novel piperidine-containing compounds is a cornerstone of drug discovery and development. Mass spectrometry (MS) has emerged as an indispensable analytical tool for this purpose, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns.[2] This guide provides an in-depth exploration of the mass spectrometric behavior of piperidine derivatives, focusing on the underlying principles of fragmentation and offering practical protocols for their analysis.

Principles of Ionization in the Analysis of Piperidine Compounds

The ionization method employed significantly influences the subsequent fragmentation of piperidine derivatives.[1] The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), operate on fundamentally different principles, yielding complementary structural information.

Electron Ionization (EI)

EI is a "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV). This energetic bombardment results in the ejection of an electron from the molecule, forming a radical cation (M+•). The excess energy imparted to the molecular ion often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. For piperidine compounds, ionization frequently occurs at the nitrogen atom due to its lone pair of electrons.[1] The resulting radical cation is the precursor to a cascade of fragmentation events.

Electrospray Ionization (ESI)

In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[1] For basic compounds like piperidines, ESI in positive ion mode typically results in the formation of a protonated molecule, [M+H]+. This process is far less energetic than EI, often leaving the protonated molecule intact. Subsequent fragmentation is then induced under controlled conditions using tandem mass spectrometry (MS/MS), where the precursor ion is subjected to collision-induced dissociation (CID). This allows for a more controlled and predictable fragmentation process, often revealing different aspects of the molecular structure compared to EI.

Characteristic Fragmentation Patterns of the Piperidine Ring

The fragmentation of the piperidine ring is a well-characterized process that provides significant structural clues. The observed pathways are highly dependent on the ionization method and the nature and position of substituents.[1]

α-Cleavage (EI-MS)

Under EI conditions, the most prominent fragmentation pathway for piperidine and its derivatives is α-cleavage, which is the scission of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process is initiated by the radical cation formed on the nitrogen and results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent attached to the α-carbon is preferentially lost as a radical. This fragmentation is a powerful indicator of the substitution pattern on the carbons directly attached to the nitrogen.

Figure 1. α-Cleavage in EI-MS.
Ring Fission and Rearrangements

Following the initial α-cleavage, the piperidine ring can undergo further fragmentation, including ring opening to form various acyclic fragment ions.[1] Other rearrangement reactions, such as the McLafferty rearrangement, can also occur if the substituents on the ring contain appropriate functional groups.[3] These subsequent fragmentations provide additional layers of structural information.

Neutral Loss (ESI-MS/MS)

In ESI-MS/MS, the fragmentation of protonated piperidine derivatives is often characterized by the neutral loss of small molecules.[2] For example, piperidine alkaloids frequently exhibit the loss of water (H₂O) or acetic acid (CH₃COOH) from hydroxyl or acetylated substituents, respectively.[2][4] These neutral loss pathways are diagnostic for the presence of specific functional groups.

Figure 2. Neutral Loss in ESI-MS/MS.
Substituent-Driven Fragmentation

The nature and position of substituents on the piperidine ring play a dominant role in directing the fragmentation pathways.[1] Functional groups on the substituents will often undergo their own characteristic fragmentation reactions, which can sometimes be more favorable than the fragmentation of the piperidine ring itself. A thorough understanding of the fragmentation patterns of common functional groups is therefore essential for the complete structural elucidation of complex piperidine derivatives.[5]

Quantitative Fragmentation Data

The following table summarizes common fragment ions observed in the mass spectra of various classes of piperidine derivatives. This data is compiled from scientific literature and spectral databases.

Compound ClassIonization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Predominant Fragmentation Pathway
Simple N-Alkyl PiperidinesEIVariesM-1, M-15, M-29α-Cleavage
Piperidine Alkaloids (e.g., Cassine)ESI-MS/MS[M+H]+[M+H - H₂O]+Neutral Loss of Water[2][6]
Substituted PiperidinesEIVariesDependent on substituentSubstituent-driven fragmentation
Piperidine-containing DrugsESI-MS/MS[M+H]+Varies widelyCombination of ring and substituent fragmentation

Experimental Protocols

The following are generalized protocols for the analysis of piperidine compounds using GC-MS and LC-MS/MS. Optimization of these methods is crucial for specific applications.

Protocol 1: GC-MS Analysis of Volatile Piperidine Derivatives

This protocol is suitable for the analysis of volatile and thermally stable piperidine derivatives.[7]

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.[8]

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • If necessary, derivatization can be performed to improve volatility and thermal stability.[9]

2. GC-MS Parameters:

  • Gas Chromatograph:

    • Column: A 5% phenyl polymethylsiloxane fused-silica capillary column is commonly used.[7]

    • Inlet Temperature: 250-300 °C.[7]

    • Injection Volume: 1 µL.[10]

    • Carrier Gas: Helium at a constant flow rate.[10]

    • Oven Temperature Program: An initial temperature of 50-100°C held for 1-5 minutes, followed by a ramp of 10-25°C/min to a final temperature of 280-320°C, held for 2-20 minutes.[7][8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: m/z 40-600.[7]

    • Source Temperature: 230 °C.[7]

3. Data Analysis:

  • Identify the molecular ion peak (if present) and characteristic fragment ions.

  • Propose fragmentation pathways based on the observed mass losses and known fragmentation mechanisms.

  • For quantitative analysis, construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples.

Protocol 2: LC-MS/MS Analysis of Piperidine Derivatives

This protocol is suitable for the analysis of a wide range of piperidine derivatives, including those that are non-volatile or thermally labile.[11]

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Samples may require extraction and purification, for example, by solid-phase extraction.[11]

2. LC-MS/MS Parameters:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column is commonly used.[12]

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile, methanol), often with a modifier such as formic acid or ammonium formate to improve peak shape and ionization efficiency.[11][12]

    • Flow Rate: 0.2 - 1.0 mL/min.[12]

    • Injection Volume: 1 - 5 µL.[1][12]

    • Column Temperature: 30 - 40 °C.[1][12]

  • Mass Spectrometer:

    • Ionization Mode: Positive ion Electrospray Ionization (ESI) is typically used due to the basic nature of the piperidine nitrogen.[1]

    • MS/MS Method:

      • Perform a full scan (e.g., m/z 100-1000) to identify the precursor ion (protonated molecule, [M+H]+).[1]

      • Perform a product ion scan of the precursor ion to obtain the fragmentation pattern.

      • Optimize the collision energy to achieve a good distribution of fragment ions.[13]

      • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.[1]

3. Data Analysis:

  • Identify the precursor and product ions.

  • Propose fragmentation pathways based on the observed mass losses.

  • For quantitative analysis, construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples.[1]

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry SamplePrep_LC Sample Preparation (Dissolution, SPE) LC_Separation LC Separation (C18 Column) SamplePrep_LC->LC_Separation ESI_Ionization ESI Ionization ([M+H]+) LC_Separation->ESI_Ionization MS1_Scan MS1 Full Scan (Precursor Ion ID) ESI_Ionization->MS1_Scan CID Collision-Induced Dissociation MS1_Scan->CID MS2_Scan MS2 Product Ion Scan (Fragmentation Pattern) CID->MS2_Scan DataAnalysis_LC Data Analysis MS2_Scan->DataAnalysis_LC caption Figure 3. LC-MS/MS Workflow.

Figure 3. LC-MS/MS Workflow.

Conclusion

Mass spectrometry is a powerful and versatile technique for the structural characterization of piperidine-containing compounds. A thorough understanding of the fundamental principles of ionization and the characteristic fragmentation patterns of the piperidine ring is essential for accurate and reliable structural elucidation. By carefully selecting the appropriate ionization method and optimizing the experimental parameters, researchers can obtain detailed structural information that is critical for advancing drug discovery and development programs.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. [Link]

  • de Paula, V. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Pivatto, M., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

  • Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

  • Toth, G., et al. (2007). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [Link]

  • Reddy, G. S., et al. (2013). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Krchnakova, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • Li, H., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

  • de Paula, V. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

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Enantioselective Synthesis of 4-Hydroxypiperidine-2-carboxylic Acid: A Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Hydroxypiperidine-2-carboxylic Acid in Drug Discovery

The 4-hydroxypiperidine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, saturated heterocyclic structure, combined with the stereochemical complexity arising from multiple chiral centers, allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of therapeutic activities, including roles as enzyme inhibitors, receptor antagonists, and antiviral agents. The stereochemistry of the hydroxyl and carboxylic acid groups, as well as any additional substituents, profoundly influences the pharmacological profile of these molecules. Consequently, the development of robust and efficient enantioselective synthetic strategies to access stereochemically pure 4-hydroxypiperidine-2-carboxylic acid isomers is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed overview of the principal enantioselective strategies for the synthesis of 4-hydroxypiperidine-2-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into the rationale behind experimental choices. This document is designed to be a practical resource, featuring detailed, step-by-step protocols, comparative data, and visual workflows to empower researchers in this critical area of synthetic organic chemistry.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure 4-hydroxypiperidine-2-carboxylic acid can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of strategy often depends on the desired stereoisomer, the availability of starting materials, and the desired scale of the synthesis.

The main strategies that will be discussed are:

  • Chiral Pool Synthesis: Leveraging the inherent chirality of naturally occurring molecules.

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce enantioselectivity.

  • Organocatalytic Enantioselective Synthesis: Utilizing small organic molecules as chiral catalysts.

  • Diastereoselective Synthesis: Controlling the stereochemical outcome of reactions on a pre-existing chiral center.

  • Enzymatic and Kinetic Resolution: Exploiting the stereoselectivity of enzymes to either resolve a racemic mixture or perform a stereoselective transformation.

Chiral Pool Synthesis: Harnessing Nature's Chirality

Chiral pool synthesis is a powerful and often highly efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of 4-hydroxypiperidine-2-carboxylic acid, the amino acid L-hydroxyproline is an ideal and commonly used chiral precursor.[1] This approach takes advantage of the pre-existing stereocenters in the starting material to construct the target molecule with a high degree of stereocontrol.

Rationale and Mechanistic Considerations

The synthesis of 4-hydroxypiperidine-2-carboxylic acid from L-hydroxyproline typically involves a ring expansion strategy. The five-membered pyrrolidine ring of hydroxyproline is homologated to the six-membered piperidine ring. This can be achieved through a variety of methods, often involving the cleavage of a C-N or C-C bond in the pyrrolidine ring, followed by the insertion of a carbon atom and subsequent cyclization. The stereochemistry at C4 of the hydroxyproline is often retained in the final product, providing a reliable method for accessing specific diastereomers.

Experimental Protocol: Synthesis of (2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid from L-Hydroxyproline

This protocol is a representative example and may require optimization for specific applications.

Step 1: N- and O-Protection of L-Hydroxyproline

  • To a solution of L-hydroxyproline (1.0 eq) in a 1:1 mixture of dioxane and 1N sodium hydroxide, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at room temperature.

  • Stir the reaction mixture for 1.5 hours.

  • Dilute the mixture with diethyl ether and wash the organic phase with 1N NaOH.

  • Acidify the aqueous phase with 3N HCl and extract with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-hydroxyproline.

  • The hydroxyl group can be protected using a suitable protecting group, such as a silyl ether (e.g., TBDMSCl, imidazole, in DMF), if necessary for subsequent steps.

Step 2: Ring Expansion and Formation of the Piperidine Skeleton

This step can be achieved through various multi-step sequences. One common approach involves oxidative cleavage of the pyrrolidine ring followed by reductive amination and cyclization.

  • Oxidative cleavage of the protected hydroxyproline derivative (e.g., using RuO₄ generated in situ from RuCl₃ and NaIO₄) to yield a keto-acid.

  • The resulting intermediate is then subjected to reductive amination conditions (e.g., NaBH₃CN, NH₄OAc) to form the piperidine ring.

Step 3: Deprotection

  • Remove the N-Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

  • If an O-protecting group was used, it is removed under appropriate conditions (e.g., TBAF for silyl ethers).

  • Purify the final product by ion-exchange chromatography or crystallization.

Data Summary: Chiral Pool Synthesis
Starting MaterialKey TransformationTypical YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
L-HydroxyprolineRing Expansion50-70% (overall)>99%>95:5

Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis offers a highly efficient and atom-economical approach to enantiomerically enriched compounds. In the context of 4-hydroxypiperidine-2-carboxylic acid, the asymmetric hydrogenation of substituted pyridinium salts using chiral transition metal catalysts, particularly those based on rhodium and iridium, has emerged as a powerful strategy.[2][3][4]

Rationale and Mechanistic Considerations

This method involves the preparation of a pyridinium salt derived from a substituted pyridine. The pyridinium salt is then subjected to hydrogenation in the presence of a chiral catalyst. The chiral ligand coordinated to the metal center creates a chiral environment that directs the addition of hydrogen to one face of the substrate, leading to the formation of one enantiomer of the piperidine product in excess. The mechanism typically involves the coordination of the pyridinium salt to the chiral metal complex, followed by the stereoselective transfer of hydride from the metal to the substrate.

Catalytic_Cycle Substrate Pyridinium Salt Intermediate_1 Rh-Substrate Complex Substrate->Intermediate_1 Coordination Catalyst [Rh(COD)Cl]₂ / Chiral Ligand Active_Catalyst Chiral Rh-H Catalyst Catalyst->Active_Catalyst H₂ Activation Active_Catalyst->Intermediate_1 Intermediate_2 Hydride Insertion Intermediate_1->Intermediate_2 Stereoselective Hydride Transfer Product Chiral Piperidine Intermediate_2->Product Reductive Elimination

Caption: Rhodium-catalyzed asymmetric hydrogenation cycle.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is a generalized procedure and requires optimization for specific substrates and catalysts.

Step 1: Preparation of the Pyridinium Salt

  • Dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., acetone).

  • Add an alkylating agent (e.g., benzyl bromide, 1.1 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Collect the precipitated pyridinium salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with the pyridinium salt (1.0 eq), a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1-5 mol%), and a chiral phosphine ligand (e.g., a BINAP derivative, 1-5 mol%).

  • Add a degassed solvent (e.g., methanol or dichloromethane).

  • Seal the reactor, remove from the glovebox, and pressurize with hydrogen gas (typically 10-50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C) for the required time (typically 12-48 hours).

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 3: Deprotection

  • The N-substituent (e.g., benzyl group) can be removed by hydrogenolysis (e.g., H₂, Pd/C) to afford the free piperidine.

Data Summary: Catalytic Asymmetric Hydrogenation
SubstrateCatalyst SystemYieldEnantiomeric Excess (ee)
N-Benzyl-4-methoxypyridinium bromide[Rh(COD)₂]BF₄ / (R)-BINAP85-95%>95%
N-Benzyl-3-hydroxypyridinium bromide[Ir(COD)Cl]₂ / (S)-SEGPHOS80-90%>98%

Organocatalytic Enantioselective Synthesis

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern organic synthesis. For the construction of chiral piperidine scaffolds, proline and its derivatives have proven to be highly effective catalysts, typically proceeding through enamine or iminium ion intermediates.[5][6]

Rationale and Mechanistic Considerations

The organocatalytic synthesis of 4-hydroxypiperidines often involves a cascade reaction, such as a Michael addition followed by an intramolecular cyclization. For example, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) can react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activates the aldehyde for a stereoselective Michael addition of a nucleophile. The resulting intermediate can then undergo an intramolecular cyclization and subsequent reduction to yield the desired hydroxypiperidine derivative. The stereochemistry is controlled by the chiral catalyst, which dictates the facial selectivity of the nucleophilic attack.

Organocatalysis_Mechanism cluster_1 Iminium Ion Activation cluster_2 Enamine Activation Aldehyde α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Aldehyde->Iminium Catalyst Chiral Secondary Amine Catalyst->Iminium Ketone Ketone/Aldehyde Enamine Chiral Enamine Ketone->Enamine Catalyst2 Chiral Secondary Amine Catalyst2->Enamine

Caption: Key activation modes in organocatalysis.

Experimental Protocol: Organocatalytic Michael Addition-Cyclization

This is a representative protocol for the synthesis of a substituted piperidine and would require modification for the specific synthesis of 4-hydroxypiperidine-2-carboxylic acid.

  • To a solution of the α,β-unsaturated aldehyde (1.0 eq) and the Michael donor (e.g., a nitroalkane, 1.2 eq) in a suitable solvent (e.g., toluene), add the chiral diarylprolinol silyl ether catalyst (10-20 mol%).

  • Add a co-catalyst, such as a weak acid (e.g., benzoic acid, 10-20 mol%).

  • Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitored by TLC).

  • The resulting nitroalkene can then be reduced (e.g., using H₂, Raney Ni) and cyclized to form the piperidine ring.

  • Further functional group manipulations would be necessary to install the hydroxyl and carboxylic acid moieties.

Diastereoselective Synthesis via Reduction of 4-Ketopiperidines

This strategy involves the synthesis of a racemic or achiral 4-ketopiperidine-2-carboxylic acid derivative, followed by a diastereoselective reduction of the ketone to introduce the hydroxyl group with a specific stereochemistry relative to the existing stereocenter at C2.

Rationale and Mechanistic Considerations

The stereochemical outcome of the ketone reduction is influenced by the steric and electronic environment around the carbonyl group. The choice of reducing agent is critical in controlling the diastereoselectivity. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less hindered face, leading to the formation of one diastereomer. Conversely, smaller reducing agents, like sodium borohydride, may exhibit different selectivity. Chelation control can also be employed, where a Lewis acidic reagent coordinates to both the carbonyl oxygen and another heteroatom in the molecule, directing the hydride delivery from a specific face.

Experimental Protocol: Diastereoselective Reduction of N-Boc-4-ketopiperidine-2-carboxylate

For the cis-diastereomer (equatorial attack):

  • Dissolve N-Boc-4-ketopiperidine-2-carboxylate (1.0 eq) in a dry solvent such as THF or methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to isolate the cis-4-hydroxypiperidine derivative.

For the trans-diastereomer (axial attack):

  • Dissolve N-Boc-4-ketopiperidine-2-carboxylate (1.0 eq) in dry THF and cool to -78 °C.

  • Add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of aqueous hydrogen peroxide followed by aqueous sodium hydroxide.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the trans-4-hydroxypiperidine derivative.

Data Summary: Diastereoselective Reduction
SubstrateReducing AgentDiastereomeric Ratio (cis:trans)Yield
N-Boc-4-ketopiperidine-2-carboxylateNaBH₄>90:1085-95%
N-Boc-4-ketopiperidine-2-carboxylateL-Selectride®<10:9080-90%

Enzymatic and Kinetic Resolution

Biocatalysis offers an environmentally friendly and highly selective method for obtaining enantiomerically pure compounds.[7] Enzymatic kinetic resolution involves the use of an enzyme, typically a lipase or a protease, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[8]

Rationale and Mechanistic Considerations

In a typical kinetic resolution of a racemic 4-hydroxypiperidine-2-carboxylic acid ester, a lipase is used to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid. The unreacted ester and the hydrolyzed acid can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). A high E value is desirable for an efficient resolution.

Enzymatic_Resolution Racemic_Ester Racemic 4-OH-piperidine-2-CO₂R S_Ester (S)-Ester Racemic_Ester->S_Ester R_Ester (R)-Ester Racemic_Ester->R_Ester Enzyme Lipase S_Acid (S)-Acid S_Ester->S_Acid Selective Hydrolysis

Caption: Principle of enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic 4-Hydroxypiperidine-2-carboxylic Acid Ester
  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Add the racemic ester of 4-hydroxypiperidine-2-carboxylic acid.

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by HPLC by observing the disappearance of the starting material and the formation of the acid.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product acid.

  • The enzyme is removed by filtration.

  • The pH of the aqueous solution is adjusted to separate the acid and the unreacted ester. The ester can be extracted with an organic solvent at a neutral or slightly basic pH, while the acid can be extracted after acidifying the aqueous layer.

  • The separated enantiomers are then purified.

Data Summary: Enzymatic Kinetic Resolution
SubstrateEnzymeConversionee (unreacted ester)ee (product acid)
Racemic ethyl N-Boc-4-hydroxypiperidine-2-carboxylateNovozym 435~50%>99%>99%

Conclusion

The enantioselective synthesis of 4-hydroxypiperidine-2-carboxylic acid is a vibrant and evolving field of research, driven by the importance of this scaffold in drug discovery. This guide has outlined several powerful strategies, each with its unique strengths. Chiral pool synthesis offers a direct and often predictable route from readily available starting materials. Catalytic asymmetric synthesis provides a highly efficient and versatile approach. Organocatalysis presents a metal-free and often operationally simple alternative. Diastereoselective methods allow for the precise control of relative stereochemistry. Finally, enzymatic resolutions offer a green and highly selective means of accessing enantiopure materials. The choice of the optimal synthetic route will depend on the specific target molecule, desired stereochemistry, and the resources available. It is our hope that the detailed protocols and comparative data presented herein will serve as a valuable resource for researchers in their quest to synthesize novel and impactful therapeutic agents.

References

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Experimental protocols for derivatization of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid's functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Derivatization of (2R,4R)-4-hydroxypiperidine-2-carboxylic Acid

Introduction: A Privileged Scaffold in Modern Drug Discovery

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a trifunctional chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a constrained analog of hydroxyproline, its rigid piperidine core is a valuable scaffold for introducing conformational stability into peptide mimics and other complex molecular architectures. Its utility is particularly noted in the development of therapeutics for neurological disorders.[1][] The strategic value of this molecule lies in its three distinct, orthogonally addressable functional groups: a secondary amine, a secondary hydroxyl group, and a carboxylic acid.

The ability to selectively modify each of these sites allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3] However, the simultaneous presence of these nucleophilic and acidic/electrophilic centers presents a considerable synthetic challenge. This guide provides detailed protocols and the underlying chemical logic for the selective derivatization of each functional group, emphasizing chemoselective strategies that are foundational to modern drug development.

Pillar 1: The Strategy of Orthogonal Protection

The cornerstone of selectively derivatizing a multi-functional molecule like (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is the concept of "orthogonal protection." This strategy involves masking certain functional groups with protecting groups that are stable under the reaction conditions required to modify another, while being removable under a specific, non-interfering set of conditions.[4][5][6] This allows for a stepwise, controlled functionalization of the molecule. The most common approach involves initial protection of the highly nucleophilic secondary amine, typically as a carbamate, which then facilitates derivatization of the carboxylic acid and hydroxyl groups.

cluster_0 Core Molecule & Protection cluster_1 Derivatization Pathways A (2R,4R)-4-hydroxypiperidine- 2-carboxylic acid B N-Protected Intermediate (e.g., N-Boc) A->B  Amine Protection  ((Boc)₂O, base) C Carboxylic Acid Derivatization B->C  Esterification or  Amide Coupling D Hydroxyl Group Derivatization B->D  Acylation or  Alkylation E Amine Derivatization B->E  1. Deprotection (e.g., TFA)  2. Alkylation/Acylation F Final Derivatized Product C->F D->F cluster_0 Activation cluster_1 Coupling A R-COOH B O-Acylisourea (Reactive Intermediate) A->B EDC C HOBt-Ester (Stable Intermediate) B->C HOBt E Amide R-CO-NHR' C->E Coupling D R'-NH₂ D->E

Caption: Mechanism of EDC/HOBt mediated amide coupling.

  • Step-by-Step Protocol:

    • Dissolve (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) (15 volumes).

    • Add HOBt (1.2 eq) and the desired primary or secondary amine (1.1 eq).

    • Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).

Derivatization Method Key Reagents Typical Solvent Reaction Time Typical Yield
Fischer EsterificationMeOH, H₂SO₄ (cat.)Methanol12-18 h85-95%
Amide CouplingAmine, EDC, HOBt, DIPEADCM or DMF16-24 h70-90%
Alkyl Halide EsterificationAlkyl Iodide, Cs₂CO₃DMF6-12 h75-90%

Section 2: Derivatization of the Secondary Amine

The secondary amine of the piperidine ring is a potent nucleophile and a key site for modification. Derivatization is typically performed after any modifications to the carboxylic acid, which is often protected as an ester during these steps. Alternatively, if the amine is the first site to be modified, the free acid can be used directly.

Protocol 2.1: Direct N-Alkylation

Direct alkylation with alkyl halides is a straightforward method for introducing alkyl groups onto the piperidine nitrogen. [7][8]

  • Rationale: This is a classic Sₙ2 reaction where the amine nitrogen acts as the nucleophile. A weak base is required to neutralize the HX acid formed during the reaction. The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are preferred.

  • Step-by-Step Protocol:

    • Dissolve the (2R,4R)-4-hydroxypiperidine-2-carboxylic acid derivative (e.g., methyl ester) (1.0 eq) in anhydrous acetonitrile (20 volumes).

    • Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add the alkyl halide (e.g., benzyl bromide or ethyl iodide) (1.1-1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC/LC-MS.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

Protocol 2.2: N-Acylation

N-acylation forms a robust amide bond at the piperidine nitrogen and is achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride.

  • Rationale: The high reactivity of acyl chlorides allows for rapid and often quantitative conversion. A non-nucleophilic base is used to scavenge the HCl byproduct.

  • Step-by-Step Protocol:

    • Dissolve the (2R,4R)-4-hydroxypiperidine-2-carboxylic acid derivative (e.g., methyl ester) (1.0 eq) in anhydrous DCM (20 volumes).

    • Add a tertiary amine base like triethylamine (TEA) or DIPEA (1.5 eq).

    • Cool the solution to 0 °C.

    • Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, quench with water and separate the layers.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated product.

cluster_0 N-Alkylation cluster_1 N-Acylation A Piperidine-NH B Direct Alkylation A->B  R-X, Base C Reductive Amination A->C  R-CHO, NaBH(OAc)₃ D Acylation A->D  R-COCl, Base E Sulfonylation A->E  R-SO₂Cl, Base

Caption: Key derivatization pathways for the secondary amine.

Section 3: Derivatization of the Hydroxyl Group

The secondary hydroxyl group offers another point for diversification, allowing for the formation of ethers and esters. These reactions generally require that both the amine and carboxylic acid are protected to prevent interference.

Protocol 3.1: O-Acylation (Ester Formation)
  • Rationale: Similar to N-acylation, the hydroxyl group can be acylated using a reactive acylating agent. A catalyst such as 4-dimethylaminopyridine (DMAP) is often used to accelerate the reaction.

  • Step-by-Step Protocol:

    • Dissolve the N-protected, C-protected (e.g., N-Boc, methyl ester) hydroxypiperidine derivative (1.0 eq) in anhydrous DCM (20 volumes).

    • Add triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C and add acetic anhydride or an appropriate acyl chloride (1.5 eq) dropwise.

    • Stir at room temperature for 2-6 hours until the reaction is complete as monitored by TLC/LC-MS.

    • Dilute with DCM and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Protocol 3.2: O-Alkylation (Williamson Ether Synthesis)
  • Rationale: This method requires the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Sodium hydride (NaH) is a common choice of base.

  • Step-by-Step Protocol:

    • Dissolve the fully protected hydroxypiperidine derivative (1.0 eq) in anhydrous THF (20 volumes) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

    • Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (e.g., benzyl bromide) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3 x 20 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Functional Group Derivatization Key Reagents Protecting Groups Needed Typical Yield
Amine (-NH) N-AlkylationAlkyl Halide, K₂CO₃-COOH (as ester)75-90%
N-AcylationAcyl Chloride, TEA-COOH (as ester)85-98%
Hydroxyl (-OH) O-AcylationAcetic Anhydride, DMAP-NH (as carbamate), -COOH (as ester)80-95%
O-AlkylationNaH, Alkyl Halide-NH (as carbamate), -COOH (as ester)60-80%

References

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Revolutionizing Neurological Drug Discovery: A Senior Application Scientist's Guide to Leveraging iPSC Technology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Modeling the Enigma of Neurological Disorders

For decades, the intricate complexity of the human brain has posed a formidable challenge to the development of effective treatments for a host of devastating neurological disorders. Traditional research models, often reliant on animal systems or immortalized cell lines, have inherent limitations in recapitulating the nuanced pathophysiology of human diseases. The advent of induced pluripotent stem cell (iPSC) technology has heralded a new era in neuroscience research, offering an unprecedented window into the cellular and molecular underpinnings of conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the application of iPSCs in the discovery and development of novel therapeutics for neurological disorders. Moving beyond a mere recitation of protocols, we will delve into the rationale behind experimental designs, emphasizing the importance of robust quality control and the generation of physiologically relevant data.

The Foundational Workflow: From Somatic Cell to Disease-in-a-Dish

The journey from a patient's skin or blood cell to a functional neuronal model is a multi-step process that demands precision and rigorous validation. This workflow forms the bedrock of all iPSC-based neurological research.

cluster_0 Phase 1: iPSC Generation & Characterization cluster_1 Phase 2: Neural Differentiation cluster_2 Phase 3: Application Somatic_Cell_Isolation Somatic Cell Isolation (e.g., Fibroblasts, PBMCs) Reprogramming Reprogramming (Yamanaka Factors) Somatic_Cell_Isolation->Reprogramming iPSC_Colony_Selection iPSC Colony Selection & Expansion Reprogramming->iPSC_Colony_Selection Quality_Control_1 Quality Control: - Pluripotency Marker Expression - Karyotyping - STR Analysis iPSC_Colony_Selection->Quality_Control_1 Neural_Induction Neural Induction (Dual-SMAD Inhibition) Quality_Control_1->Neural_Induction Neural_Progenitor_Expansion Neural Progenitor Expansion Neural_Induction->Neural_Progenitor_Expansion Terminal_Differentiation Terminal Differentiation (e.g., Neurons, Astrocytes) Neural_Progenitor_Expansion->Terminal_Differentiation Quality_Control_2 Quality Control: - Lineage-Specific Marker Expression - Purity Assessment (FACS/ICC) Terminal_Differentiation->Quality_Control_2 Disease_Modeling Disease Modeling Quality_Control_2->Disease_Modeling Drug_Screening High-Throughput Drug Screening Quality_Control_2->Drug_Screening Cell_Therapy Cell-Based Therapy Development Quality_Control_2->Cell_Therapy

Caption: The iPSC workflow for neurological applications.

Part 1: Disease Modeling - Recapitulating Neuropathology in a Dish

A cornerstone of the iPSC revolution is the ability to generate patient-specific neuronal cultures that exhibit disease-relevant phenotypes. This "disease-in-a-dish" approach provides an invaluable platform for dissecting molecular mechanisms and identifying novel therapeutic targets.

Alzheimer's Disease (AD): Unraveling Amyloid and Tau Pathology

iPSC-derived neurons from AD patients have successfully recapitulated key pathological hallmarks of the disease, including the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein.[1][2] These models have provided critical insights into disease pathogenesis that were previously unattainable. For instance, studies have shown that iPSC-derived neurons from familial AD patients exhibit an increased Aβ42/Aβ40 ratio, a key pathogenic event in the disease.[2] Furthermore, these models have revealed novel aspects of AD pathology, such as endosomal dysfunction and altered cholesterol metabolism, as potential upstream drivers of the disease.[2]

Parkinson's Disease (PD): Investigating Dopaminergic Neuron Degeneration

The progressive loss of midbrain dopaminergic neurons is a defining feature of Parkinson's disease. iPSC technology allows for the generation of these specific neuronal subtypes from PD patients, providing a powerful tool to study the underlying causes of their demise.[3] These models have demonstrated various cellular dysfunctions, including mitochondrial defects, oxidative stress, and α-synuclein aggregation, a key component of Lewy bodies found in the brains of PD patients.[3][4] Notably, iPSC models have been instrumental in elucidating the role of genes such as SNCA (alpha-synuclein) and LRRK2 in both familial and sporadic forms of PD.[3]

Amyotrophic Lateral Sclerosis (ALS): Probing Motor Neuron Hyperexcitability

ALS is characterized by the degeneration of motor neurons, leading to progressive muscle weakness and paralysis. A key pathogenic feature observed in both ALS patients and animal models is motor neuron hyperexcitability.[5][6] iPSC-derived motor neurons from ALS patients have faithfully replicated this phenotype, providing a human-relevant system to investigate its underlying mechanisms.[5][7] Studies using these models have implicated alterations in ion channel function as a potential cause of this hyperexcitability, offering a tangible target for therapeutic intervention.[5]

Part 2: High-Throughput Drug Screening - Accelerating the Pace of Discovery

The ability to generate large quantities of patient-derived neurons makes iPSC technology ideally suited for high-throughput screening (HTS) of compound libraries.[8] This approach allows for the unbiased identification of molecules that can modulate disease-relevant phenotypes.

Protocol: High-Content Screening for Neurite Outgrowth Modulators

This protocol outlines a high-content imaging-based assay to identify compounds that promote or inhibit neurite outgrowth, a critical process in neuronal development and regeneration.

1. Cell Plating and Culture:

  • Thaw cryopreserved iPSC-derived neural progenitor cells (NPCs) and plate them onto poly-D-lysine/laminin-coated 96- or 384-well microplates.

  • Culture the NPCs in neural differentiation medium for a specified period (typically 5-7 days) to allow for neuronal differentiation and neurite extension.

2. Compound Treatment:

  • Prepare a compound library at various concentrations in a suitable vehicle (e.g., DMSO).

  • Add the compounds to the neuronal cultures and incubate for a defined period (e.g., 48-72 hours). Include appropriate positive and negative controls.

3. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with a primary antibody against a neuronal marker that highlights neurites, such as β-III tubulin.

  • Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

4. High-Content Imaging and Analysis:

  • Acquire images using an automated high-content imaging system.

  • Utilize image analysis software to quantify various parameters of neurite morphology, including:

    • Total neurite length per neuron

    • Number of neurites per neuron

    • Number of branch points per neuron

    • Cell viability (based on nuclear morphology and count)

5. Hit Validation and Dose-Response Analysis:

  • "Hits" are defined as compounds that produce a statistically significant effect on neurite outgrowth compared to controls.

  • Validate primary hits by re-testing in dose-response experiments to determine their potency (EC50 or IC50).

  • Conduct secondary assays to confirm the mechanism of action and rule out off-target effects.

ParameterDescriptionImportance in Neurological Drug Discovery
Total Neurite Length The cumulative length of all neurites extending from a neuron's cell body.A primary indicator of neuronal health and connectivity. Promoting neurite outgrowth is a key strategy for nerve regeneration.
Number of Neurites The count of primary processes extending from the soma.Reflects the initial stages of neuronal process formation.
Branch Points The number of locations where a neurite bifurcates.Indicates the complexity of the neuronal arborization, which is crucial for forming intricate neural networks.
Cell Viability The number of healthy, intact nuclei.Essential for distinguishing between compounds that modulate neurite growth and those that are cytotoxic.
Success Stories: Drugs Identified Through iPSC-Based Screens

Several compounds have been identified through iPSC-based screens that have subsequently entered clinical development. For example, a screen using iPSC-derived motor neurons from an ALS patient identified ropinirole, a dopamine agonist, as a potential therapeutic.[9] This compound was found to mitigate disease-related phenotypes in the cellular model and is now being investigated in clinical trials for ALS.[9]

Part 3: Cell-Based Therapies - The Promise of Regenerative Medicine

The ultimate goal of iPSC technology in neurology is to develop cell-based therapies to replace lost or damaged neurons. While still in its early stages, this approach holds immense promise for conditions such as spinal cord injury and Parkinson's disease.

Current Clinical Landscape

Several clinical trials are underway to evaluate the safety and efficacy of iPSC-derived cell therapies for neurological disorders.[10] For Parkinson's disease, trials are investigating the transplantation of iPSC-derived dopaminergic progenitors into the brains of patients to replenish the lost dopamine-producing neurons.[10] For spinal cord injury, the focus is on transplanting iPSC-derived neural progenitor cells to promote tissue repair and functional recovery.[10]

Challenges and Future Directions:

Significant hurdles remain before iPSC-based therapies become a mainstream treatment. These include ensuring the long-term safety and efficacy of transplanted cells, preventing tumor formation, and overcoming the host immune response.[10]

Challenges Key Challenges in iPSC-based Cell Therapy Safety Safety: - Tumorigenicity - Off-target differentiation Challenges->Safety Efficacy Efficacy: - Cell survival and integration - Functional recovery Challenges->Efficacy Immunogenicity Immunogenicity: - Host immune rejection Challenges->Immunogenicity Manufacturing Manufacturing: - Scalability and cost - Quality control Challenges->Manufacturing

Caption: Key challenges in iPSC-based cell therapy.

Conclusion: A Future Forged in Patient-Specific Biology

Induced pluripotent stem cell technology has fundamentally transformed the landscape of neurological drug discovery and development. By providing a human-relevant platform for disease modeling, drug screening, and the development of novel cell-based therapies, iPSCs are paving the way for a new era of precision medicine for neurological disorders. While challenges remain, the continued refinement of iPSC-based protocols and technologies promises to unlock even greater insights into the complexities of the human brain and accelerate the delivery of transformative treatments to patients in need.

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  • Ginty, F., et al. (2021). Modeling ALS with Patient-Derived iPSCs: Recent Advances and Future Potentials. International Journal of Molecular Sciences, 22(11), 5674. [Link]

  • Hartfield, E. M., et al. (2014). Common pitfalls of stem cell differentiation: a guide to improving protocols for neurodegenerative disease models and research. Brain Research, 1593, 1-10. [Link]

  • Doss, M. X., & Sachinidis, A. (2019). Large-scale generation of human iPSC-derived neural stem cells/early neural progenitor cells and their neuronal differentiation. Stem Cell Reviews and Reports, 15(1), 78-88. [Link]

  • Arber, C., et al. (2020). Human iPSC-derived neural models for studying Alzheimer's disease: from neural stem cells to cerebral organoids. Translational Neurodegeneration, 9(1), 1-18. [Link]

  • Eggan, K., & Sandoe, J. (2017). Modeling Cell-Autonomous Motor Neuron Phenotypes in ALS Using iPSCs. Cell Stem Cell, 20(4), 435-438. [Link]

  • Cellular Dynamics International. (2017). Human iPSC-derived Midbrain Dopaminergic Neurons for Parkinson's Disease Modeling and Cell Therapy. YouTube. [Link]

  • Cobos-Correa, A., et al. (2015). High-Throughput Screening Using iPSC-Derived Neuronal Progenitors to Identify Compounds Counteracting Epigenetic Gene Silencing in Fragile X Syndrome. Journal of Biomolecular Screening, 20(8), 1014-1025. [Link]

  • INTERACT - Københavns Universitet. (n.d.). Open projects. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a non-natural amino acid, the stereoselective synthesis of this compound is crucial for its application as a building block in pharmaceuticals, and achieving high yield and purity is paramount.

This document is structured into two main sections: a Troubleshooting Guide for specific, acute experimental problems, and a Frequently Asked Questions (FAQs) section for broader strategic and conceptual inquiries.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable solutions based on established chemical principles.

Question 1: My overall yield is consistently low after the ring expansion step from N-protected 4-hydroxyproline. What are the likely causes and how can I fix this?

Potential Causes & Solutions:

  • Incomplete Activation of the Hydroxyl Group: The key to a successful ring expansion (e.g., via a modified Tiffeneau-Demjanov rearrangement or similar strategy) is the efficient conversion of the C4 hydroxyl group into a good leaving group. Incomplete activation leads to the recovery of starting material.

    • Solution: Ensure your activating agent (e.g., MsCl, TsCl) is fresh and the reaction is performed under strictly anhydrous conditions. The use of a non-nucleophilic base like triethylamine or 2,6-lutidine is critical to prevent side reactions. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting alcohol before proceeding.

  • Suboptimal Reaction Temperature: The ring expansion is often temperature-sensitive. Too low a temperature can stall the reaction, while too high a temperature can lead to decomposition and the formation of elimination byproducts.

    • Solution: Perform small-scale temperature scouting experiments. Start at a lower temperature (e.g., 0 °C or -20 °C) and allow the reaction to warm slowly to room temperature. The optimal temperature profile will balance reaction rate with byproduct formation.

  • Steric Hindrance from Protecting Groups: A bulky N-protecting group (like Boc or Cbz) can influence the conformation of the pyrrolidine ring, potentially hindering the desired rearrangement pathway.[1]

    • Solution: While Boc and Cbz are common, consider the impact of your chosen group. In some cases, a smaller protecting group might be beneficial, though this must be balanced with its stability in subsequent steps. Ensure the chosen protecting group is compatible with the reaction conditions. For instance, the Boc group is acid-labile, which should be considered in acidic workups.

  • Formation of Epoxide or Other Side Products: The activated hydroxyl group can be susceptible to intramolecular attack by the nitrogen, especially if the nitrogen is not adequately protected or if the base used is too strong, leading to undesired side products.

    • Solution: Use a robust N-protecting group like Boc. Ensure the stoichiometry of the base is carefully controlled (typically 1.1-1.5 equivalents) to avoid deprotonation at undesired sites.

Question 2: I'm observing a mixture of diastereomers in my final product. How can I improve the stereoselectivity of the reduction step?

Potential Causes & Solutions:

  • Incorrect Choice of Reducing Agent: The stereochemical outcome of the reduction of the intermediate piperidone carbonyl is highly dependent on the reducing agent used. Simple hydride reagents like sodium borohydride (NaBH₄) often give poor diastereoselectivity.

    • Solution: Employ sterically hindered reducing agents that favor axial attack on the piperidone ring, leading to the desired equatorial alcohol. Reagents like L-Selectride® or K-Selectride® are known to provide high diastereoselectivity in the reduction of substituted cyclic ketones.[2]

  • Influence of the N-Protecting Group: The N-protecting group can influence the conformation of the piperidone intermediate and direct the approach of the hydride.

    • Solution: The N-Boc group is often preferred as its steric bulk can help lock the ring into a conformation that favors the desired stereochemical outcome during reduction.

  • Reaction Temperature: Reduction selectivity is often temperature-dependent.

    • Solution: Conduct the reduction at low temperatures (e.g., -78 °C) to enhance selectivity. At lower temperatures, the kinetic product is favored, which in this case corresponds to the desired (4R)-hydroxyl configuration.

Table 1: Comparison of Reducing Agents for Piperidone Intermediate

Reducing AgentTypical TemperatureExpected Diastereomeric Ratio (2R,4R : 2R,4S)Comments
Sodium Borohydride (NaBH₄)0 °C to RTLow to Moderate (e.g., 3:1 to 5:1)Less selective, but cheaper and easier to handle.
L-Selectride®-78 °CHigh (>10:1)Provides excellent selectivity for the equatorial alcohol.
K-Selectride®-78 °CHigh (>10:1)Similar to L-Selectride®, offers high selectivity.
Sodium TriacetoxyborohydrideRTModerateMilder reducing agent, can sometimes offer different selectivity.
Question 3: My final purification by column chromatography is difficult and results in significant product loss. Are there better methods?

Potential Causes & Solutions:

  • Zwitterionic Nature of the Final Product: The final product is an amino acid, which exists as a zwitterion at neutral pH. This can cause streaking on silica gel and poor separation.

    • Solution 1 (Crystallization): If the N-protected intermediate is a solid, crystallization is a highly effective method for purification before the final deprotection step.[3] This can yield material of very high purity.[3] Try screening different solvent systems (e.g., toluene/heptane, ethyl acetate/hexane).[3]

    • Solution 2 (Ion-Exchange Chromatography): After deprotection, the zwitterionic product is ideally suited for purification by ion-exchange chromatography.[4] Use a strong cation exchange resin (e.g., Dowex 50WX8), load the crude product under acidic conditions, wash with water to remove neutral impurities, and then elute the desired product with an aqueous ammonia solution.[4]

    • Solution 3 (Acid/Base Extraction): The amphoteric nature of the product allows for purification via acid/base washes during workup to remove non-polar impurities before final isolation.[4]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis strategy for (2R,4R)-4-hydroxypiperidine-2-carboxylic acid.

Question 4: What is the most common and reliable starting material for this synthesis?

The most common and strategically sound starting material is trans-4-hydroxy-L-proline (Hyp) .[5] This molecule is commercially available, relatively inexpensive, and contains the correct stereochemistry at the C2 position, which is retained throughout the synthesis. The challenge lies in controlling the stereochemistry at the C4 position during the transformation from a 5-membered pyrrolidine ring to a 6-membered piperidine ring.

Question 5: Can you outline the main synthetic strategy starting from trans-4-hydroxy-L-proline?

Certainly. A well-established route involves a multi-step sequence that can be broken down into key stages. This workflow ensures stereochemical control and allows for purification of intermediates.

dot

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Ring Expansion Core cluster_2 Stage 3: Stereoselective Reduction cluster_3 Stage 4: Deprotection & Isolation A trans-4-hydroxy-L-proline B 1. N-Protection (Boc₂O) 2. Carboxyl Protection (Esterification) A->B Reagents C N-Boc-trans-4-hydroxy-L-proline Methyl Ester B->C Protected Intermediate D 1. OH Activation (MsCl, TEA) 2. Ring Expansion C->D Key Transformation E N-Boc-4-oxopiperidine-2-carboxylic Acid Ester D->E Piperidone Intermediate F Reduction (L-Selectride®, -78°C) E->F Key Stereostep G N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic Acid Ester F->G Desired Diastereomer H 1. Saponification (LiOH) 2. N-Deprotection (TFA/HCl) G->H Final Steps I (2R,4R)-4-hydroxypiperidine-2-carboxylic acid H->I Final Product G start Low Overall Yield Detected check_sm Is starting material (SM) recovered after reaction? start->check_sm check_purity Is the crude product a complex mixture? check_sm->check_purity No incomplete_rxn Problem: Incomplete Reaction Solution: Check reagent quality, reaction time, and temperature. check_sm->incomplete_rxn Yes check_stereo Is the product a mix of diastereomers? check_purity->check_stereo No side_rxns Problem: Side Reactions Solution: Re-evaluate base, solvent, and temperature. Protecting group strategy? check_purity->side_rxns Yes poor_reduction Problem: Poor Stereoselectivity Solution: Use bulky reducing agent (e.g., L-Selectride) at low temp. check_stereo->poor_reduction Yes purification_loss Problem: Purification Loss Solution: Use crystallization or ion-exchange chromatography. check_stereo->purification_loss No end Yield Improved incomplete_rxn->end side_rxns->end poor_reduction->end purification_loss->end

Sources

Effective purification techniques for crude (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Welcome to the technical support guide for the effective purification of crude (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable chiral building block. Due to its zwitterionic nature, high polarity, and chirality, purification can be non-trivial. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (2R,4R)-4-hydroxypiperidine-2-carboxylic acid?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, for common syntheses, such as the catalytic hydrogenation of a pyridine precursor, you should anticipate the following:

  • Unreacted Starting Materials: Residual amounts of the pyridine precursor.

  • Catalyst Residues: Traces of the hydrogenation catalyst, such as palladium or platinum, which may have leached from its support (e.g., carbon)[1].

  • Diastereomers: Depending on the stereocontrol of the synthesis, other stereoisomers of 4-hydroxypiperidine-2-carboxylic acid may be present.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts (e.g., NaCl, MgSO₄) from aqueous extractions or pH adjustments.

  • By-products: Small amounts of over-reduced or partially-reduced species.

Q2: My compound is a hydrochloride salt. How do I effectively convert it to the free zwitterionic form before purification?

A2: Liberating the free amino acid from its hydrochloride salt is a critical step. The goal is to neutralize the acid salt without introducing contaminants that are difficult to remove later.

  • Ion-Exchange Chromatography: This is the cleanest but most resource-intensive method. Passing an aqueous solution of the salt through a basic ion-exchange resin will retain the chloride ions and elute the free amino acid.

  • Base Treatment: A common method involves dissolving the salt in a minimal amount of water and carefully adding a base like sodium hydroxide (NaOH) or triethylamine (TEA) to bring the pH to the isoelectric point (pI) of the amino acid. The free amino acid is often least soluble at its pI and may precipitate. However, this introduces stoichiometric amounts of salt (e.g., NaCl), which must then be removed[2].

  • Anhydrous Epoxide Method: For alcohol-insoluble amino acids, treating an alcoholic suspension of the hydrohalide salt with an epoxide (like propylene oxide) can effectively scavenge the acid, yielding the free amino acid and a soluble halohydrin by-product[3].

Q3: How can I monitor the purity of my fractions during purification, given that the compound has a poor UV chromophore?

A3: This is a common challenge for aliphatic amino acids.

  • Thin-Layer Chromatography (TLC) with Staining: Use a highly polar mobile phase (e.g., Dichloromethane:Methanol:Ammonium Hydroxide) and visualize with a stain like ninhydrin (for the secondary amine) or potassium permanganate.

  • HPLC with Universal Detectors: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis[4]. Since your compound lacks a strong UV chromophore, standard UV detection at 210-230 nm may work but can lack sensitivity. Better options include:

    • Charged Aerosol Detector (CAD): Provides a near-universal response for non-volatile analytes, making it excellent for this application[5].

    • Refractive Index (RI) Detector: A universal detector, but it is sensitive to temperature and gradient changes, making it less suitable for gradient elution methods[6].

  • Derivatization: A pre-column derivatization step can be employed to attach a UV-active moiety (e.g., using benzoyl chloride) to the molecule, allowing for sensitive detection with a standard HPLC-UV setup[6]. This is also a common strategy for chiral analysis by forming diastereomers[7].

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial state of your crude material.

PurificationStrategy start Crude (2R,4R)-4-hydroxypiperidine- 2-carboxylic acid is_solid Is the crude material a solid? start->is_solid is_salt Is the crude material a salt (e.g., HCl salt)? neutralize Neutralize to Zwitterion (Ion Exchange or Base) is_salt->neutralize Yes success Pure Product is_salt->success No & Purity >98% failure Purity Still Low is_salt->failure No & Purity <98% crystallize Attempt Direct Crystallization (e.g., Water/Alcohol) is_solid->crystallize Yes chromatography Proceed to Chromatography (e.g., IEX, HILIC, Deactivated Silica) is_solid->chromatography No (Oil/Gum) neutralize->crystallize crystallize->is_salt chromatography->success failure->chromatography

Caption: Decision tree for purification strategy.

Troubleshooting Guides

Crystallization & Recrystallization

Q: My compound is soluble in water but crashes out as an oil when I add an anti-solvent like isopropanol. How can I get it to crystallize?

A: Oiling out occurs when the solution becomes supersaturated too quickly, and the compound's melting point is below the temperature of the solution. The molecules don't have time to arrange into a crystal lattice.

Causality & Solution:

  • Reduce the Rate of Supersaturation: Instead of adding the anti-solvent quickly, add it dropwise at a slightly elevated temperature (e.g., 40-50 °C) to maintain solubility. Then, allow the solution to cool very slowly and undisturbed.

  • Use a Different Anti-Solvent: The choice of anti-solvent is critical. If isopropanol is too potent, try a solvent in which your compound is slightly more soluble, like ethanol or methanol[1]. See the table below for suggestions.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal once the solution is saturated and cooling. This provides a template for crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can initiate nucleation.

Solvent System (Solvent:Anti-Solvent)Rationale
Water : IsopropanolA common choice offering a good polarity differential.[8][9]
Water : EthanolEthanol is more polar than isopropanol; use if isopropanol causes oiling out.
Water : MethanolMethanol is the most polar alcohol; good for highly water-soluble compounds.[1]
Methanol : AcetonitrileFor compounds that are highly soluble in methanol.

Table 1: Common Solvent Systems for Crystallization of Polar Amino Acids.

Chromatography

Q: I'm trying to run flash chromatography on silica gel, but my compound is either stuck at the origin or streaks badly down the column. What's wrong?

A: This is a classic problem when chromatographing zwitterionic or basic polar compounds on acidic silica gel. The zwitterion's charged groups interact very strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution and band broadening[10].

Causality & Solution:

  • Deactivate the Silica: The acidity of the silica gel must be neutralized. This can be done by incorporating a small amount of a basic modifier into your eluent system, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide. This neutralizes the acidic sites and allows your compound to elute properly[11].

  • Use a More Polar Eluent: You may need a highly polar mobile phase. A common system for amino acids is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., in an 80:18:2 ratio). You can develop a suitable system using TLC first[11].

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.

    • Reversed-Phase (C18) Silica: This is generally not ideal for flash chromatography of such polar compounds as they will elute very quickly with typical solvents.

    • Ion-Exchange (IEX) Resin: This is a highly effective but more complex technique that separates molecules based on charge.

  • Solvent System Selection: Use TLC to identify a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for your target compound. An example system is 10:1:0.1 CH₂Cl₂:MeOH:NH₄OH.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (containing the basic modifier).

    • Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a polar solvent (e.g., methanol).

    • Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column. This technique prevents the use of a strong, polar loading solvent that can disrupt the top of the column[12].

  • Elution: Run the column with your chosen eluent, collecting fractions and monitoring by TLC.

ChromatographyTroubleshooting start Compound Streaks/ Sticks on Silica Column cause1 Strong Acid-Base Interaction (Zwitterion + Acidic Silica) start->cause1 solution1 Deactivate Silica: Add 1-2% TEA or NH4OH to eluent cause1->solution1 solution2 Increase Eluent Polarity: Use MeOH/NH4OH modifier cause1->solution2 solution3 Change Stationary Phase: Use Alumina or IEX Resin cause1->solution3 result Improved Peak Shape & Elution solution1->result solution2->result solution3->result

Caption: Troubleshooting workflow for silica gel chromatography.

Purity Analysis by HPLC

Q: My compound elutes in the void volume on my C18 RP-HPLC column. How can I get retention and a good peak shape?

A: This is expected behavior for a highly polar molecule like (2R,4R)-4-hydroxypiperidine-2-carboxylic acid in standard reversed-phase (RP) chromatography. The analyte has a much higher affinity for the polar mobile phase (e.g., water/acetonitrile) than for the nonpolar C18 stationary phase[11].

Causality & Solution:

  • Use a Highly Aqueous Mobile Phase: Ensure your method starts with a very high percentage of the aqueous phase (e.g., 95-100%). You must use an RP column that is rated for "aqueous stability" to prevent phase collapse[11].

  • Use an Embedded Polar Group (EPG) Column: These columns have polar groups (e.g., amides or carbamates) embedded within the alkyl chains. This creates a small polar layer near the silica surface that retains water, preventing phase collapse and offering alternative selectivity for polar analytes.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique. In HILIC, the stationary phase is polar (e.g., bare silica, diol, or amide), and the mobile phase is highly organic (e.g., >80% acetonitrile) with a small amount of aqueous buffer. Water acts as the strong eluting solvent. This provides excellent retention and separation for very polar compounds[11].

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral, more hydrophobic ion-pair with your charged analyte, significantly increasing its retention on a C18 column[11].

ParameterHILIC Method Example
Column Amide or Bare Silica HILIC Column (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 95% A to 60% A over 15 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection CAD or ESI-MS

Table 2: Example Starting Conditions for HPLC Analysis using HILIC.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • US2404503A - Preparation of amino acids
  • Separation and Refining of Amino acids. The Society of Separation Process Engineers, Japan. [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. ResearchGate. [Link]

  • (2S,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. PubChem. [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • US3450752A - Methods for preparing solid salts of amino acids.
  • Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed. [Link]

  • How to purify amino acid with mineral salt. Reddit. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almac Group. [Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

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Technical Support Center: Chiral Resolution of Hydroxypiperidine-2-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the chiral resolution of hydroxypiperidine-2-carboxylic acid enantiomers. These scaffolds are critical building blocks in medicinal chemistry and drug development, often serving as constrained amino acid analogues.[] Obtaining these compounds in high enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2]

This guide is structured as a series of troubleshooting questions and answers drawn from common issues encountered in the lab. We will explore the three primary resolution methodologies: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. Our focus will be on the "why" behind each step, providing you with the causal logic needed to adapt and troubleshoot your own experiments effectively.

Section 1: Classical Resolution via Diastereomeric Salt Formation

This technique remains a scalable and cost-effective workhorse for resolving chiral acids and amines.[2][3] The principle is straightforward: a racemic acid is reacted with an enantiopure chiral base (the resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system.[4][5]

G cluster_formation Salt Formation cluster_separation Separation cluster_liberation Liberation racemate Racemic Acid (R-Acid + S-Acid) mix Mix in Solvent & Heat to Dissolve racemate->mix agent Chiral Resolving Agent (R'-Base) agent->mix cool Slow Cooling & Crystallization mix->cool Diastereomeric Salts (R-Acid:R'-Base + S-Acid:R'-Base) filter Filtration cool->filter sol Mother Liquor (Enriched in soluble salt S-Acid:R'-Base) filter->sol xtal Solid Crystals (Enriched in insoluble salt R-Acid:R'-Base) filter->xtal liberate_sol Acidify & Extract sol->liberate_sol liberate_xtal Acidify & Extract xtal->liberate_xtal enant_R Pure R-Acid liberate_xtal->enant_R enant_S Pure S-Acid liberate_sol->enant_S

Caption: Workflow for classical chiral resolution via diastereomeric salt formation.
Troubleshooting & FAQs

Q1: How do I select the most effective chiral resolving agent and solvent?

A1: This is the most critical step and often requires empirical screening. For your acidic hydroxypiperidine-2-carboxylic acid, you will need a chiral base.

  • Initial Selection: Start with commercially available and relatively inexpensive resolving agents. Naturally occurring alkaloids (e.g., brucine, quinine, cinchonidine) or synthetic amines (e.g., (R/S)-1-phenylethylamine, (1R,2S)-(-)-2-amino-1,2-diphenylethanol) are common choices.[6][]

  • Screening: The best practice is to run a parallel screen using small amounts of your racemate with a library of resolving agents in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water).[3] The goal is to identify a pair that forms a crystalline salt that crashes out of solution cleanly. A successful "hit" is a condition where a solid precipitate forms upon cooling.

  • Causality: The choice of solvent is crucial as it directly modulates the solubility of the two diastereomeric salts. The ideal solvent will maximize the solubility difference, causing one salt to crystallize while the other remains in the mother liquor.[5][8]

Q2: My diastereomeric salts are not precipitating, or I'm getting an oil. What could be the cause?

A2: This is a common and frustrating issue, typically pointing to a solubility problem.

  • High Solubility: The diastereomeric salts may be too soluble in your chosen solvent. Troubleshooting:

    • Add an Anti-Solvent: Slowly add a less polar solvent (e.g., heptane or MTBE) to your solution to induce precipitation.[8]

    • Concentrate the Solution: Carefully remove some solvent under reduced pressure to increase the salt concentration.

    • Cooling: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C), but do so slowly to avoid trapping impurities.

  • Oiling Out: This occurs when the melting point of the salt is lower than the temperature of the solution. Troubleshooting:

    • Use a Lower Boiling Point Solvent: Switch to a solvent that allows for crystallization at a lower temperature.

    • Increase Dilution: Using a larger volume of solvent can sometimes prevent oiling out.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites for crystal growth.

Q3: The enantiomeric excess (ee) of my product is low, even after multiple recrystallizations. How can I improve it?

A3: Low ee suggests that the crystallization process is not selective enough or that the undesired diastereomer is co-precipitating.

  • Purity of the Diastereomeric Salt: The key is to achieve high diastereomeric purity in the solid salt before liberating the free acid.

    • Recrystallization is Key: Do not just precipitate the salt once. You must recrystallize the solid diastereomeric salt from a fresh portion of the optimal solvent system. Monitor the optical rotation of the mother liquor after each recrystallization; the process is complete when the rotation no longer changes.[6]

    • Slow Cooling: Rapid cooling traps impurities and the undesired diastereomer. Allow the solution to cool to room temperature naturally over several hours before moving it to a refrigerator or ice bath. This promotes the formation of larger, more ordered, and purer crystals.[5]

  • Stoichiometry: Ensure you are using the correct stoichiometry. While 0.5 equivalents of resolving agent can theoretically yield 50% of one enantiomer, using a 1:1 ratio can sometimes lead to better initial crystal formation, though it is less atom-economical.

Resolving Agent Type Examples Target Molecule Mechanism
Chiral BasesBrucine, Quinine, (R)-1-PhenylethylamineRacemic AcidsForms diastereomeric ammonium carboxylate salts.[6]
Chiral Acids(+)-Tartaric Acid, (-)-Mandelic Acid, Dibenzoyl-L-tartaric acidRacemic BasesForms diastereomeric carboxylate ammonium salts.[]
Protocol: Diastereomeric Salt Resolution
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of racemic hydroxypiperidine-2-carboxylic acid in a minimal amount of a heated solvent (e.g., 95% ethanol).

  • Agent Addition: In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral base (e.g., (R)-1-phenylethylamine) in the same solvent and add it dropwise to the acid solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cover and let stand overnight. Further cooling in an ice bath may be required.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop of diastereomerically enriched salt.

  • Recrystallization: Recrystallize the solid from the same solvent system to improve diastereomeric purity. Repeat until the optical rotation is constant.

  • Liberation: Suspend the purified diastereomeric salt in water and acidify with 1M HCl to pH ~1-2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the enantiomerically enriched hydroxypiperidine-2-carboxylic acid. The chiral resolving agent will remain in the aqueous layer as its hydrochloride salt and can often be recovered.[9]

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or NMR with a chiral shift reagent.

Section 2: Enzymatic Kinetic Resolution (EKR)

EKR leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between two enantiomers in a racemic mixture.[10] For a substrate like hydroxypiperidine-2-carboxylic acid, a lipase can selectively acylate the hydroxyl group of one enantiomer, leaving the other unreacted. This creates two different chemical species—an ester and a hydroxy acid—which are easily separated. The theoretical maximum yield for the desired product in a standard EKR is 50%.

G racemate Racemic Hydroxy Acid (R-Substrate + S-Substrate) reaction Enzymatic Reaction (Organic Solvent) racemate->reaction reagents Lipase + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction sep Separation (Chromatography or Extraction) reaction->sep Mixture at ~50% Conversion prod_R Unreacted (R)-Substrate sep->prod_R prod_S Acylated (S)-Product sep->prod_S

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) via acylation.
Troubleshooting & FAQs

Q1: The enantioselectivity (E-value) of my resolution is poor. How can I optimize it?

A1: A low E-value is a common challenge and indicates the enzyme is not discriminating well between the enantiomers. Several factors influence selectivity.

  • Enzyme Choice: Not all lipases are created equal. Screen a panel of lipases. Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) is a robust starting point, but others like Pseudomonas cepacia (PSL) or Candida rugosa (CRL) may show different or better selectivity for your substrate.[10][11]

  • Solvent (The "Medium Engineering"): The solvent has a profound effect on enzyme conformation and activity. Less polar, hydrophobic solvents like hexane, toluene, or MTBE often give higher E-values than polar solvents.[12]

  • Acyl Donor: The steric bulk of the acyl donor can dramatically impact selectivity. If a simple donor like vinyl acetate gives poor results, try a bulkier one like vinyl butanoate or vinyl pivalate. The enzyme's active site may accommodate one enantiomer better when paired with a specific acyl donor.[11]

  • Temperature: Lowering the reaction temperature (e.g., from 40°C to room temperature or even 4°C) can sometimes increase enantioselectivity, although it will slow down the reaction rate.[13]

Q2: My enzymatic reaction is very slow or has stalled before reaching 50% conversion. What are the possible causes?

A2: Slow reactions can be due to enzyme inhibition or non-optimal conditions.

  • Byproduct Inhibition: If using an acyl donor like vinyl acetate, the acetaldehyde byproduct can inactivate the enzyme. Using an "activated" ester like 4-chlorophenyl acetate can avoid this, though the phenolic byproduct must still be removed later.[11] If using an esterification reaction (acid + alcohol), the water produced can inhibit the enzyme. Add molecular sieves to the reaction to sequester water.

  • pH Extremes: The zwitterionic nature of your amino acid can create localized pH environments on the enzyme surface that denature it. Consider protecting the amine (e.g., as a Boc carbamate) or the acid (as a methyl ester) before the enzymatic step to create a more neutral substrate.

  • Enzyme Loading: Simply increase the amount of enzyme used. While this adds cost, it can be a pragmatic solution for slow reactions.

Q3: Is there a way to get more than 50% yield from a kinetic resolution?

A3: Yes, this is achieved through a process called Dynamic Kinetic Resolution (DKR) . In a DKR, the slow-reacting enantiomer is continuously racemized back to the racemic mixture in situ while the enzyme selectively converts the fast-reacting enantiomer.[11][14] This allows for a theoretical yield of up to 100% of a single enantiomeric product. For this to work, you need:

  • An efficient enzyme for the resolution step.

  • A racemization catalyst that works under conditions compatible with the enzyme and does not react with the substrate or product. Ruthenium-based catalysts are often used for racemizing alcohols.[11]

Parameter Options Rationale / Field Insight
Enzyme Novozym 435 (CALB), Amano Lipase PS (PSL), CRLCALB is a robust, widely used starting point. PSL is excellent for many secondary alcohols.[11][13]
Acyl Donor Vinyl Acetate, Isopropenyl Acetate, Vinyl ButyrateIrreversible acyl donors drive the reaction forward. Bulkier donors can increase selectivity.[11]
Solvent Hexane, Toluene, MTBE, CyclohexaneApolar solvents are generally preferred to maintain enzyme activity and enhance selectivity.[12]
Temperature Room Temp to 50 °CHigher temperatures increase rate but may decrease selectivity. Optimization is required.[10]
Protocol: Lipase-Catalyzed Kinetic Resolution
  • Preparation: To a vial, add the racemic N-protected hydroxypiperidine-2-carboxylic acid ester (e.g., 100 mg, 1.0 equiv).

  • Reagents: Add the solvent (e.g., 5 mL of MTBE), the acyl donor (e.g., vinyl acetate, 1.5-2.0 equiv), and the immobilized lipase (e.g., Novozym 435, 20 mg).

  • Reaction: Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC/HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the product and the remaining starting material.

  • Workup: Once 50% conversion is reached, filter off the enzyme (which can often be washed and reused).

  • Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted starting material can now be easily separated by standard column chromatography.

  • Analysis: Determine the ee of both separated components by chiral HPLC.

Section 3: Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Chiral HPLC is a powerful analytical tool for determining ee and can also be used on a preparative scale to directly separate enantiomers. The separation occurs because the two enantiomers interact differently with a chiral stationary phase (CSP) packed inside the column, leading to different retention times.[15]

G cluster_prep Preparation cluster_separation Separation cluster_outcome Result sample Dissolve Racemate in Mobile Phase inject Inject onto HPLC column Chiral Stationary Phase (CSP) Column inject->column detect UV Detector column->detect chromatogram Chromatogram with Two Separated Peaks detect->chromatogram collect Fraction Collection (Preparative HPLC) detect->collect enant_1 Enantiomer 1 collect->enant_1 enant_2 Enantiomer 2 collect->enant_2

Caption: Workflow for chiral resolution using HPLC.
Troubleshooting & FAQs

Q1: How do I choose the correct chiral stationary phase (CSP) for my compound?

A1: CSP selection is the most critical variable. For a molecule with hydroxyl and carboxylic acid groups, polysaccharide-based CSPs are an excellent starting point.

  • Polysaccharide Phases: Columns like Chiralpak® IA (amylose-based) or Chiralcel® OD/OJ (cellulose-based) are extremely versatile and often provide good separation for a wide range of compounds.[16][17] They work through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[16]

  • Screening: If you have access to an HPLC system with column switching, screen your racemate on 2-4 different columns (e.g., Chiralpak IA, IB, IC, and Chiralcel OD-H) using a standard set of mobile phases (e.g., hexane/isopropanol and hexane/ethanol).[16][18]

  • Analyte Derivatization: Your compound has a free carboxylic acid and a secondary amine. These polar groups can cause peak tailing and strong retention on polysaccharide columns. Derivatizing your analyte by protecting the amine (e.g., with a Boc group) or converting the acid to an ester can significantly improve peak shape and resolution.

Q2: I'm seeing poor peak resolution (Rs < 1.5) or complete co-elution. What parameters can I adjust?

A2: Poor resolution means the CSP is not discriminating effectively between the enantiomers under the current conditions.

  • Mobile Phase Composition: This is the easiest parameter to adjust.

    • Alcohol Modifier: Change the percentage of the alcohol modifier (isopropanol, ethanol) in your normal phase eluent. A lower percentage generally increases retention and can improve resolution, but also broadens peaks.[18]

    • Change the Alcohol: Switching from isopropanol to ethanol (or vice-versa) can completely change the selectivity and even invert the elution order.[18]

  • Additives: For a molecule with acidic and basic sites, adding a small amount of an acidic or basic modifier to the mobile phase can drastically improve peak shape and resolution. Try adding 0.1% trifluoroacetic acid (TFA) for an acidic compound or 0.1% diethylamine (DEA) for a basic one.

  • Temperature: Lowering the column temperature can improve resolution for some compounds by enhancing the energetic difference in the interactions between the enantiomers and the CSP.

Q3: Can I scale up my analytical HPLC method for preparative separation?

A3: Yes, but it requires careful optimization. The goal in preparative chromatography is to maximize throughput (mass per unit time) while maintaining sufficient resolution to isolate pure fractions.

  • Loadability: You need to perform a loading study to see how much material you can inject onto the column before the resolution is lost due to peak overlap. Immobilized CSPs (like Chiralpak IA, IB) are more robust and can tolerate a wider range of solvents and higher loading than coated CSPs.[17]

  • Mobile Phase: For cost and ease of removal, preparative methods often use mobile phases with higher percentages of alcohol or even different solvents (like methyl-tert-butyl ether) than the analytical method.[17] You will need to re-optimize the separation in the new mobile phase.

  • Peak Shaving: In preparative runs, it's common to "shave" the fractions, meaning you only collect the very pure center of each peak and recycle the mixed fractions from the overlapping region.

CSP Type Common Examples Primary Interaction Mechanisms Best For...
Polysaccharide (Coated) Chiralcel® OD-H, OJ-HH-bonding, π-π interactions, steric inclusionBroad range of neutral and functionalized compounds. Limited solvent compatibility.[16]
Polysaccharide (Immobilized) Chiralpak® IA, IB, ICH-bonding, dipole-dipole, steric inclusionSimilar to coated, but compatible with a much wider range of solvents (e.g., DCM, THF, MTBE), making method development more flexible.[16][17][18]
Macrocyclic Antibiotic Vancomycin, TeicoplaninIonic interactions, H-bonding, inclusionExcellent for amino acids and other polar, ionizable compounds.[19][20]
Protocol: Chiral HPLC Method Development
  • Column Selection: Choose a primary screening column (e.g., Chiralpak IA, 250 x 4.6 mm).

  • Sample Preparation: Prepare a ~1 mg/mL solution of your N-protected racemic compound in the mobile phase.

  • Initial Screening:

    • Condition 1 (Normal Phase): Start with a mobile phase of 80:20 n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.

    • Condition 2 (Normal Phase): Try 80:20 n-Hexane:Ethanol.

    • Condition 3 (Polar Organic): Try 100% Methanol.

  • Optimization: Based on the initial screen, select the condition that shows the best "hit" (some peak separation).

    • Adjust the ratio of hexane:alcohol (e.g., try 90:10 or 70:30) to improve the resolution factor (Rs). The goal is Rs ≥ 1.5 for baseline separation.

    • If peak shape is poor, add 0.1% TFA or DEA to the mobile phase.

  • Validation: Once optimized, confirm the method is robust by making small changes to flow rate and composition.

  • Analysis: Use the final method to determine the ee of your resolved samples by integrating the peak areas of the two enantiomers.

References

  • Clayden, J., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. [Link]

  • Halpern, B., & Westley, J. W. (1965). Resolution of racemic amino acids.
  • Chiralpedia. (2023). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers. Request PDF. [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Request PDF. [Link]

  • Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. [Link]

  • Martín-Matute, B., et al. (2000). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters, 2(9), 1243–1245. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(11), 1569. [Link]

  • Pellissier, H. (2011). Dynamic kinetic resolution. Tetrahedron, 67(21), 3769-3802. [Link]

  • Kumar, Y. R., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, 59(8), 733–740. [Link]

  • Gibbs, G., et al. (1999). Enantioselective synthesis of 3-hydroxypiperidin-2-ones. Tetrahedron Letters, 40(5), 1069–1072. [Link]

  • Nagy, Z. K., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 227-240. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Google Patents. (n.d.). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]

  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(48), 22036–22043. [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. [Link]

  • de Souza, R. O. M. A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(8), 15224–15256. [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 113(13), 5092–5093. [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Acta Pharmaceutica Sinica B, 13(10), 4055–4075. [Link]

  • JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Google Patents. (n.d.). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • PubChem. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. [Link]

  • Carotti, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6032. [Link]

Sources

Technical Support Center: Synthesis of Piperidine Rings - A Guide to Identifying and Minimizing Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to troubleshoot and optimize your reactions effectively.

I. General Issues in Piperidine Handling and Purification

Before delving into specific synthetic routes, it's crucial to address common issues related to the handling and purity of piperidine and its precursors, as these can often be the root cause of unexpected side reactions.

Frequently Asked Questions (FAQs)

Q1: My commercial piperidine has a yellow tint. Can I still use it?

A: A yellow coloration in piperidine typically indicates the presence of oxidation products.[1] While it may be suitable for some applications, for high-purity synthesis, purification is strongly recommended. The most effective method to remove these colored impurities is distillation.[1] To prevent re-oxidation, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]

Q2: I'm having difficulty separating piperidine from a pyridine impurity by distillation. What's the problem?

A: Piperidine and pyridine form an azeotropic mixture, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[1] This makes their separation by simple fractional distillation challenging.[1] The azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C.[1] To circumvent this, you can employ azeotropic distillation with water or, more efficiently, use selective salt formation. Piperidine reacts with carbon dioxide to form a solid carbonate salt, whereas pyridine does not, enabling separation by filtration.[1]

Q3: My piperidine solution in an organic solvent, like DMF, has formed crystals upon storage. What has happened?

A: This is a common occurrence with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidinium carbonate or with acidic gases (which may be present in the lab environment or from other reagents) to form salts like piperidinium chloride.[1] To resolve this, you can either attempt to redissolve the crystals or, preferably, prepare a fresh solution. To prevent this in the future, ensure your storage containers are well-sealed and consider storing them under an inert atmosphere.[1]

II. Troubleshooting Guide for Common Piperidine Synthesis Methods

This section provides detailed troubleshooting for common synthetic routes to the piperidine ring.

A. Catalytic Hydrogenation of Pyridines

This is one of the most direct methods for piperidine synthesis. However, it is not without its challenges.

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Catalyst Poisoning: Impurities from starting materials (e.g., sulfur compounds) can poison the catalyst.[1] 2. Catalyst Inhibition: The basic nitrogen of the pyridine can inhibit catalyst activity.[1] 3. Insufficient Reaction Conditions: Low temperature or pressure may not be sufficient to overcome the aromaticity of the pyridine ring.[1]1. Purify the Pyridine Precursor: Ensure the starting material is free of catalyst poisons. 2. Use Acidic Additives: Additives like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity.[1] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium.[1] Increase hydrogen pressure (30-80 bar) and temperature (60-80 °C).[1]
Formation of Byproducts 1. Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can lead to tetrahydropyridines or dihydropyridines.[1][2] 2. Ring-Opening: Certain catalysts (e.g., rhodium complexes) and the presence of water can promote the opening of the pyridine ring.[1] 3. Over-reduction: Harsh conditions can reduce other functional groups on the molecule.[1] 4. Dimerization: Electrochemical reduction can produce reactive radical anions that lead to dimerization.1. Increase Reaction Time/Severity: Prolong the reaction or increase temperature and pressure to drive the reaction to completion.[1] 2. Control Water Content: Use anhydrous conditions if ring-opening is observed.[1] 3. Catalyst Selection: Choose a catalyst with higher chemoselectivity to avoid over-reduction of other functional groups.[1] 4. Employ Electrocatalytic Hydrogenation: This method avoids the formation of ionic intermediates that lead to dimerization.[3]
Low Diastereoselectivity Reaction conditions may not favor the formation of a specific stereoisomer.Increasing hydrogen pressure can sometimes favor the formation of the cis isomer.[1]
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
  • Preparation: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% PtO₂) under an inert atmosphere.

  • Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar). Heat the reaction to the target temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Work-up: After completion, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method (e.g., distillation or column chromatography).

Visualization of Hydrogenation Side Reactions

Pyridine Substituted Pyridine Tetrahydropyridine Tetrahydropyridine (Incomplete Hydrogenation) Pyridine->Tetrahydropyridine Mild Conditions Piperidine Desired Piperidine (Complete Hydrogenation) Pyridine->Piperidine Optimized Conditions RingOpened Ring-Opened Products Pyridine->RingOpened Certain Catalysts + Water Tetrahydropyridine->Piperidine Forced Conditions OverReduced Over-Reduced Product (Other functional groups reduced) Piperidine->OverReduced Harsh Conditions cluster_0 Reaction Steps cluster_1 Reagents & Conditions Dicarbonyl Dicarbonyl Compound Imine Di-imine Intermediate Dicarbonyl->Imine Amine Primary Amine Amine->Imine Piperidine Piperidine Product Imine->Piperidine Solvent Solvent (e.g., MeOH) Acid Acid Catalyst (e.g., AcOH) Acid->Imine Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Piperidine Diester Acyclic Diester Enolate Enolate Formation (Base abstracts α-proton) Diester->Enolate Base (e.g., NaOEt) Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization Intermediate Tetrahedral Intermediate Cyclization->Intermediate BetaKetoEster β-Keto Ester Product Intermediate->BetaKetoEster Loss of Leaving Group (e.g., -OEt)

Sources

Technical Support Center: Strategies to Overcome Solubility Issues with (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility challenges with this unique molecule.

Understanding the Molecule: Why is Solubility a Challenge?

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride is a polar, heterocyclic compound. Its structure contains a carboxylic acid group, a secondary amine (within the piperidine ring), and a hydroxyl group. As a hydrochloride salt, it is supplied in a protonated form. The primary challenge arises from its zwitterionic potential. In solution, the molecule can carry both a positive charge (on the amine) and a negative charge (on the carboxylate), the balance of which is highly dependent on pH. At its isoelectric point (pI), where the net charge is zero, the molecule's attraction to itself can be greater than its attraction to water, leading to minimal solubility.

Physicochemical Properties

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C6H12ClNO3Indicates a relatively small molecule with multiple polar functional groups (-OH, -COOH, -NH-).
Molecular Weight 181.62 g/mol ---
Structure Contains carboxylic acid and piperidine amine.Zwitterionic character is expected. Solubility will be highly pH-dependent.
pKa (estimated) Carboxylic Acid (pKa₁) ≈ 2-3; Piperidine Amine (pKa₂) ≈ 10-11.[1]Defines the pH ranges where the molecule is cationic, zwitterionic, or anionic.
Predicted XLogP3 -3.0[2]The negative value indicates high hydrophilicity, suggesting good solubility in water under optimal conditions but poor solubility in non-polar organic solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

A: Aqueous solutions are the best starting point. Given its hydrochloride salt form and multiple polar groups, the compound is expected to be highly soluble in water, provided the pH is controlled.[] It is generally poorly soluble in non-polar organic solvents. For mixed solvent systems, start with water and titrate in a polar, water-miscible co-solvent like ethanol, isopropanol, or DMSO.

Q2: I dissolved the compound in water, but it crashed out. What happened?

A: This is likely due to the solution's pH being near the molecule's isoelectric point (pI). When the hydrochloride salt dissolves, it creates an acidic solution. If the pH is then adjusted or if the solution is buffered to a pH between the two pKa values, the compound will exist predominantly as a neutral zwitterion, which is the least soluble form.

Q3: Can I heat the solution to improve solubility?

A: Gentle heating can temporarily increase solubility, but it is not a robust solution. Upon cooling, the compound may precipitate out, potentially in a different, less soluble crystalline form (polymorph).[4][5] This approach can lead to irreproducible results. A more reliable strategy is to optimize the solvent system and pH at your target experimental temperature.

Q4: My final formulation is in an organic solvent. How can I dissolve this compound?

A: Direct dissolution in many organic solvents will be challenging. A common strategy is to first dissolve the compound in a minimal amount of an aqueous acidic buffer (e.g., pH 2-3) where it is highly soluble as a cation. This concentrated aqueous solution can then be diluted into a water-miscible organic co-solvent such as DMSO, DMF, or ethanol.[6] Always check for precipitation after dilution.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic pH-Solubility Profiling

The most critical factor for this molecule is pH. Determining the pH-solubility profile is essential for any formulation work.

Causality: The solubility of amino acids and similar zwitterionic compounds is lowest at the isoelectric point (pI) and increases significantly at pH values above or below the pKa of the ionizable groups.[7] At low pH (pH < pKa₁), the carboxylic acid is neutral and the amine is protonated (cationic form). At high pH (pH > pKa₂), the amine is neutral and the carboxylic acid is deprotonated (anionic form). Both charged forms are more soluble in water than the neutral zwitterion.

Protocol: Shake-Flask Method for pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10, NaOH/glycine for pH 10-12).

  • Sample Preparation: Add an excess amount of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride to a series of vials, ensuring visible solid remains.

  • Equilibration: Add a fixed volume of each buffer to the corresponding vial. Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the measured final pH of each supernatant on the x-axis.

Guide 2: Co-Solvent Screening Workflow

If aqueous solubility is still insufficient or if a mixed-solvent system is required, a systematic co-solvent screen is the next step. Co-solvents can disrupt the crystal lattice of the solid and modify the polarity of the solvent to better match the solute.[8]

Causality: Water-miscible organic solvents (co-solvents) can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment. For polar compounds like this one, co-solvents can also help by disrupting the hydrogen-bonding network of water, which can sometimes "squeeze out" solutes.

Protocol: High-Throughput Co-Solvent Screening

  • Solvent Selection: Choose a set of pharmaceutically acceptable, water-miscible co-solvents. A standard panel is provided below.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in an optimized aqueous buffer (determined from Guide 1, e.g., pH 2.0 HCl).

  • Plate Preparation: In a 96-well plate, dispense the co-solvents in varying ratios with the aqueous buffer. For example, create gradients from 0% to 50% co-solvent in 10% increments.

  • Compound Addition: Add a small, fixed volume of the compound's stock solution to each well.

  • Equilibration & Observation: Seal the plate, shake for 1-2 hours at a controlled temperature, and then visually inspect for precipitation. For quantitative results, a nephelometer can be used to measure turbidity.

Typical Co-Solvent Screening Panel

Co-SolventClassNotes
Ethanol Protic SolventCommonly used, generally safe.
Propylene Glycol (PG) Protic SolventViscous, good solubilizer.
Polyethylene Glycol 400 (PEG 400) PolymerCan form complexes and enhance solubility.
Dimethyl Sulfoxide (DMSO) Aprotic Polar SolventExcellent solubilizer, but can have toxicity concerns for some applications.[6]
N-Methyl-2-pyrrolidone (NMP) Aprotic Polar SolventStrong solubilizer, use with caution due to potential toxicity.[6]

Visualization & Logical Workflows

Decision Workflow for Solubility Enhancement

This diagram outlines the logical steps a researcher should take when encountering a solubility issue with this compound.

G start Start: Solubility Issue Identified ph_profile Step 1: Determine pH-Solubility Profile start->ph_profile is_aq_sol_sufficient Is Aqueous Solubility Sufficient at Optimal pH? ph_profile->is_aq_sol_sufficient co_solvent Step 2: Co-Solvent Screening is_aq_sol_sufficient->co_solvent No   end_success End: Optimized Formulation Achieved is_aq_sol_sufficient->end_success  Yes is_mixed_sol_sufficient Is Solubility in Co-Solvent System Sufficient? co_solvent->is_mixed_sol_sufficient advanced Step 3: Advanced Strategies (e.g., Excipients, Complexation) is_mixed_sol_sufficient->advanced No   is_mixed_sol_sufficient->end_success  Yes end_fail End: Re-evaluate Formulation Goals (May require chemical modification) advanced->end_fail

Caption: Decision tree for troubleshooting solubility.

Molecular Ionization States vs. pH

This diagram illustrates how the ionic form of the molecule changes with pH, directly impacting its solubility.

ionization_states cluster_ph pH Scale low_ph Low pH (pH < pKa1 ≈ 2) mid_ph Mid pH (pKa1 < pH < pKa2) high_ph High pH (pH > pKa2 ≈ 10) cation Cationic Form (-COOH, -NH2+) High Solubility zwitterion Zwitterionic Form (-COO-, -NH2+) LOWEST SOLUBILITY cation->zwitterion  Increase pH   anion Anionic Form (-COO-, -NH-) High Solubility zwitterion->anion  Increase pH  

Caption: Ionization states and relative solubility vs. pH.

References

  • Vertex AI Search Result on (2S,4S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride.

  • PubChem. (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. National Center for Biotechnology Information. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Link

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79-90. Link

  • Babu, N. M., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679. Link

  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87. Link

  • Wikipedia contributors. (2024, January 19). Piperidine. In Wikipedia, The Free Encyclopedia. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of pharmaceutical sciences, 94(5), 929-939. Link

  • Guerrieri, P., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water. Journal of Chemical & Engineering Data, 67(5), 1147-1157. Link

  • Li, S., et al. (2007). The pH-solubility profiles of amino acids showing departures from the ideal zwitterionic model. International journal of pharmaceutics, 341(1-2), 119-128. Link

  • MedchemExpress. Co-solvents. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Protection of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-protection of piperidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of piperidine N-protection. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction to Piperidine N-Protection

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and bioactive molecules.[1] Its secondary amine, however, is a reactive nucleophile and a base, which can interfere with many synthetic transformations. Therefore, the temporary protection of the piperidine nitrogen is a critical step in many synthetic routes. The choice of the protecting group and the optimization of the reaction conditions are paramount for achieving high yields and purity. This guide focuses on the most common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the N-protection of piperidines in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

Question: My N-protection reaction is not going to completion, or is proceeding very slowly, as indicated by TLC analysis. What are the potential causes and how can I resolve this?

Answer: An incomplete or sluggish reaction can be attributed to several factors, ranging from reagent stoichiometry to the inherent reactivity of your substrate.

  • Insufficient Reagent: Ensure you are using a slight excess of the protecting group reagent. For Boc protection, 1.1 to 1.3 equivalents of Boc anhydride (Boc₂O) are typically recommended to drive the reaction to completion.[2]

  • Inadequate Base: A base is often required to neutralize the acidic byproduct of the reaction (e.g., trifluoroacetic acid from Boc₂O). If the base is too weak or used in insufficient amounts, the reaction medium can become acidic, protonating the starting piperidine and rendering it non-nucleophilic. For Boc protection, common bases include triethylamine (TEA) or sodium bicarbonate.[2] In some cases, using an alcoholic solvent like methanol can accelerate the reaction, sometimes even without an additional base.[2]

  • Steric Hindrance: If your piperidine substrate is sterically hindered near the nitrogen atom, the reaction rate will be significantly slower. In such cases, you may need to increase the reaction temperature, prolong the reaction time, or switch to a less bulky protecting group if the synthetic route allows.

  • Solvent Effects: The choice of solvent is crucial. The solvent must be able to dissolve the piperidine starting material. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[2] For substrates with poor solubility, a solvent mixture like dioxane/water may be beneficial.[2]

Issue 2: Formation of Side Products

Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a common challenge. Identifying the nature of the impurity is the first step towards mitigating its formation.

  • Di-Boc Protection: In the case of Boc protection, the formation of a di-Boc protected product is a possibility, especially if other nucleophilic groups are present in the molecule.[2] To minimize this, use a controlled amount of Boc anhydride (closer to 1.1 equivalents) and monitor the reaction closely by TLC.

  • N-Alkylation: If the reaction conditions are too harsh (e.g., high temperatures) or if there are alkylating agents present, N-alkylation of the starting piperidine can compete with N-protection. Ensure the reaction is performed at the recommended temperature, typically room temperature for Boc protection.[2]

  • O-Protection: For piperidines containing hydroxyl groups, protection of the oxygen atom (O-Boc formation) can occur as a side reaction.[2] This can be minimized by careful control of stoichiometry and reaction conditions.

  • Urea Formation: With some protecting group reagents, especially isocyanates, urea formation can be a significant side reaction if water is present in the reaction mixture. Ensure all reagents and solvents are anhydrous.

Issue 3: Difficult Purification

Question: I am struggling to purify my N-protected piperidine. What are the best practices for purification?

Answer: Purification challenges often arise from the physicochemical properties of the product and any remaining starting materials or byproducts.

  • Aqueous Work-up: A standard aqueous work-up is often the first step. This typically involves washing the organic layer with a mild acid (to remove unreacted amine), a mild base (like sodium bicarbonate solution to remove acidic byproducts), and brine.[3]

  • Column Chromatography: Silica gel column chromatography is a powerful technique for purifying N-protected piperidines. The choice of eluent system is critical and should be optimized using TLC. A common starting point is a mixture of hexane and ethyl acetate.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

  • Salt Precipitation: For deprotection reactions that yield the piperidine salt (e.g., HCl or TFA salt), precipitating the salt from a suitable solvent like diethyl ether can be a simple and effective purification strategy.[3] The free base can then be obtained by neutralization with a base like sodium bicarbonate.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my piperidine?

A1: The choice of protecting group depends on the overall synthetic strategy, particularly the conditions of subsequent reaction steps. This is known as an "orthogonal" protection strategy, where one protecting group can be removed without affecting another.[4]

  • Boc (tert-butoxycarbonyl): Stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., TFA, HCl).[3][5] This makes it ideal if your subsequent steps are base-labile.

  • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but is removed by catalytic hydrogenation (e.g., H₂, Pd/C).[4][6] This is a good choice if your molecule contains other acid- or base-sensitive functional groups but no reducible groups like alkenes or alkynes.

  • Fmoc (fluorenylmethyloxycarbonyl): Stable to acidic conditions but is cleaved by weak bases, most commonly piperidine itself in DMF.[4][7] This is frequently used in solid-phase peptide synthesis.[7]

Q2: How can I monitor the progress of my N-protection reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. A co-spot (a mixture of the starting material and the reaction mixture) can help to confirm the identity of the spots.[2]

Q3: What are the typical work-up procedures for a Boc-protection reaction?

A3: A typical work-up for a Boc-protection reaction involves:

  • Quenching the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl solution).

  • Extracting the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Washing the organic layer sequentially with a mild acid, water, a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the solvent under reduced pressure to obtain the crude product.[3]

Q4: My piperidine starting material is a salt (e.g., hydrochloride). Do I need to free-base it before the protection reaction?

A4: Yes, it is highly recommended to convert the piperidine salt to its free base form before attempting the N-protection. The protonated nitrogen of the salt is not nucleophilic and will not react. You can achieve this by dissolving the salt in a suitable solvent and adding a base (e.g., NaOH, NaHCO₃, or an amine base like triethylamine) to neutralize the acid. The free base can then be extracted into an organic solvent.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for Piperidines

Protecting GroupReagentIntroduction ConditionsCleavage ConditionsStability
Boc Boc Anhydride (Boc₂O)Base (e.g., TEA, NaHCO₃), Room TempStrong Acid (e.g., TFA, HCl)[3][5]Base, Hydrogenation
Cbz Benzyl Chloroformate (Cbz-Cl)Base (e.g., Na₂CO₃, NaHCO₃), 0 °C to RTCatalytic Hydrogenation (H₂, Pd/C)[4]Acid, Base
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Room TempAmine Base (e.g., 20% Piperidine in DMF)[4][7]Acid, Hydrogenation

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperidine
  • To a solution of the piperidine (1.0 equivalent) in dichloromethane (DCM, 0.2 M), add a base such as triethylamine (TEA, 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 equivalents) portion-wise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.[2]

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for N-Cbz Protection of Piperidine
  • Dissolve the piperidine (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water.

  • Add a base like sodium carbonate (Na₂CO₃, 2.0 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or crystallization as needed.

Visualizations

Workflow for Troubleshooting Incomplete N-Protection Reactions

troubleshooting_workflow cluster_solutions Potential Solutions start Incomplete Reaction (TLC) check_reagents Check Reagent Stoichiometry (Boc₂O: 1.1-1.3 eq.) start->check_reagents check_base Evaluate Base (Strength & Stoichiometry) check_reagents->check_base Stoichiometry OK check_sterics Assess Steric Hindrance check_base->check_sterics Base OK check_temp_time Increase Temperature or Time check_solvent Verify Substrate Solubility in Solvent check_temp_time->check_solvent Still Incomplete check_sterics->check_temp_time No Significant Hindrance change_pg Consider a Less Bulky Protecting Group check_sterics->change_pg High Hindrance change_solvent Switch to a Different Solvent (e.g., Dioxane/Water) check_solvent->change_solvent Poor Solubility

Caption: A decision tree for troubleshooting incomplete N-protection reactions.

Mechanism of N-Boc Protection

boc_protection_mechanism piperidine Piperidine (R₂NH) intermediate Tetrahedral Intermediate piperidine->intermediate Nucleophilic Attack boc_anhydride Boc Anhydride [(Boc)₂O] boc_anhydride->intermediate boc_piperidine N-Boc Piperidine (R₂N-Boc) intermediate->boc_piperidine Elimination tert_butoxide tert-Butoxide + CO₂ intermediate->tert_butoxide

Caption: Simplified mechanism of piperidine N-Boc protection.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube.
  • Wikipedia contributors. (2023, November 29). Fluorenylmethyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Wikipedia contributors. (2024, January 15). Piperidine. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2025, July 26). PMC - NIH.
  • Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube.
  • How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. (2018, June 27). ResearchGate.
  • Methods for Removing the Fmoc Group. (n.d.).
  • Procedure for N-alkylation of Piperidine?. (2017, March 16). ResearchGate.
  • BenchChem. (n.d.). common challenges in working with piperidine-based compounds.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry - ACS Publications.
  • Have you experienced that your piperidine crystallizes when not in use?. (2021, July 6). ResearchGate.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
  • Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2025, October 16). ResearchGate.

Sources

Technical Support Center: Stability of Boc-protected (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists utilizing Boc-protected (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. The inherent reactivity and stereochemical complexity of this building block make its stability a critical parameter for ensuring reproducibility, yield, and purity in synthetic applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common stability-related challenges.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles.

Issue 1: Spontaneous or Premature Boc Deprotection

  • Question: During my reaction or workup, I'm observing a new, more polar spot by TLC that stains with ninhydrin, or a new peak in my LC-MS with a mass corresponding to the free amine. Why is the Boc group being cleaved unintentionally?

  • Answer: This is the most common stability issue and is almost always caused by exposure to acidic conditions. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, designed for easy removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1][2]. However, even mild or incidental acidic exposure can cause partial or complete deprotection.

    Causality: The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to carbon dioxide and isobutylene[3].

    Potential Sources of Acidity & Solutions:

    • Acidic Reagents: Ensure all reagents are neutral. For example, amine salts (e.g., triethylamine hydrochloride) can create an acidic environment. Use the corresponding free base.

    • Chlorinated Solvents: Dichloromethane (DCM), if not freshly distilled or stabilized, can generate trace amounts of HCl over time, especially upon exposure to light. Using DCM with a stabilizer like amylene is recommended.

    • Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5). Prolonged exposure of your compound on a silica gel column can catalyze Boc deprotection.

      • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent) before packing the column.

      • Solution 2: Expedite the chromatography. Avoid letting the compound sit on the column for extended periods.

      • Solution 3: Use an alternative stationary phase like neutral alumina or a C18-functionalized silica for reverse-phase chromatography.

    • Aqueous Workups: When performing extractions, avoid acidic washes (e.g., dilute HCl, citric acid) unless deprotection is the intended next step.

Issue 2: Inconsistent Yields and Appearance of Unknown Impurities

  • Question: My reaction yields are inconsistent, and I'm seeing minor, unknown peaks in my HPLC chromatogram that were not present in the starting material. What could be the cause?

  • Answer: Inconsistent results often point to starting material degradation or the formation of side-products during the reaction. Beyond simple deprotection, the tert-butyl cation generated during unintended Boc cleavage is a potent electrophile that can cause side reactions.

    Potential Side Reactions:

    • N-Alkylation: The deprotected piperidine nitrogen can be alkylated by other electrophiles in your reaction.

    • O-Alkylation: The hydroxyl group could potentially be alkylated, though this is less common.

    • Substrate Alkylation: The tert-butyl cation can alkylate other nucleophilic sites on your substrate or product, particularly electron-rich aromatic rings or thiols[3].

    Troubleshooting Workflow: A systematic approach is necessary to identify the source of impurities. Forced degradation studies can be invaluable for proactively identifying potential degradants and side-products[4][5].

G start Inconsistent Yields / Unknown Impurities Observed check_sm 1. Re-analyze Starting Material (HPLC, NMR) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok quarantine Quarantine/Re-purify Starting Material sm_ok->quarantine No check_reaction 2. Analyze Reaction Conditions sm_ok->check_reaction Yes acid_source Potential Acid Source? (Reagents, Solvents, pH) check_reaction->acid_source neutralize Neutralize Glassware, Use Fresh/Stabilized Solvents, Buffer Reaction acid_source->neutralize Yes check_temp High Temperature? acid_source->check_temp No neutralize->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_workup 3. Analyze Workup & Purification check_temp->check_workup No lower_temp->check_workup silica Acidic Silica Gel? check_workup->silica neutralize_silica Use Neutralized Silica or Alternative Phase silica->neutralize_silica Yes end Problem Resolved silica->end No neutralize_silica->end

Caption: Troubleshooting workflow for reaction impurities.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the optimal long-term storage conditions for Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid?

    • A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 0-8°C[6][7]. Protect from moisture and light. For long-term archival, storage at -20°C is recommended to minimize any potential for slow degradation.

  • Q2: What is the primary chemical instability of this molecule?

    • A: The primary and most significant instability is the acid-catalyzed cleavage of the N-Boc protecting group[1][8]. The piperidine ring, hydroxyl group, and carboxylic acid are generally robust under typical synthetic conditions.

Caption: Primary acid-catalyzed degradation pathway.
  • Q3: How can I monitor the stability of my sample during storage or in solution?

    • A: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and effective technique[9]. A properly developed method can separate the parent compound from its potential degradants, allowing for accurate quantification of purity over time[9][10]. Periodic analysis by TLC (staining with a general stain like permanganate and an amine-specific stain like ninhydrin) can provide a quick qualitative check.

  • Q4: Are there any specific solvents or reagents to avoid?

    • A: Avoid strong acids (TFA, HCl, H₂SO₄), Lewis acids, and protic solvents containing acidic impurities. While the Boc group is generally stable to bases, strong basic conditions combined with high temperatures could potentially lead to other reactions, though this is less common than acid-mediated degradation[8].

Section 3: Key Protocols & Methodologies

Protocol 3.1: Recommended Storage and Handling

  • Receipt: Upon receipt, inspect the container for an intact seal.

  • Storage: Immediately place the container in a refrigerator at 0-8°C. Ensure the area is dark and dry.

  • Dispensing: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the solid material.

  • Handling: Dispense the required amount quickly in a low-humidity environment or under an inert atmosphere.

  • Resealing: Purge the container headspace with a dry, inert gas (e.g., argon), seal tightly, and return to refrigerated storage.

Protocol 3.2: General Guideline for a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for method development. Optimization is required for specific equipment and impurity profiles.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~0.5 mg/mL.

  • Validation: The method must be validated according to ICH guidelines to ensure it can separate the active compound from all potential degradation products generated during forced degradation studies[11].

Protocol 3.3: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential to understand potential degradation pathways[5][12]. A solution of the compound (~1 mg/mL) is subjected to the following conditions.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux a solution of the compound in a relevant solvent (e.g., methanol) for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the validated stability-indicating HPLC method. Peak purity analysis using a diode array detector or mass spectrometer is crucial to confirm that new peaks are single components.

Section 4: Data Summary

Table 1: Summary of Stress Conditions and Likely Degradation Products

Stress ConditionExpected Degradation LevelPrimary Degradation ProductMechanism/Rationale
Acidic (0.1 M HCl) High(2R,4R)-4-hydroxypiperidine-2-carboxylic acidAcid-catalyzed hydrolysis of the Boc carbamate[3][8].
Basic (0.1 M NaOH) Low to NoneNone expectedThe Boc group is generally stable to basic conditions[8].
Oxidative (H₂O₂) Low to ModerateN-oxide or Ketone derivativesPotential oxidation of the piperidine nitrogen or secondary alcohol.
Thermal (Solid/Solution) Moderate (at high temps)(2R,4R)-4-hydroxypiperidine-2-carboxylic acidThermolytic elimination of the Boc group can occur, often at temperatures >100°C[13].
Photolytic (UV/Vis) LowVariesDependent on impurities; photolytic cleavage is possible but typically less significant than acidolysis.

Section 5: References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from R Discovery. [Link]

  • Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Indian Journal of Pharmaceutical Education and Research, 54(3s), S680-S688. [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Marko, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioPharm International. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

  • Proietti, D., et al. (2022). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioPharmaSpec. [Link]

  • Google Patents. (2016). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.

  • Ni, Y., et al. (2015). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from BioPharmaSpec. [Link]

  • Britton, J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Shaik, J. S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical Analysis. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • ChemTips. (2012). Reactions that Work: Boc Protection. Retrieved from WordPress.com. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from unodc.org. [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. Retrieved from PubChem. [Link]

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Chiral HPLC Separation of Piperidine Isomers: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral High-Performance Liquid Chromatography (HPLC) for piperidine isomers. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles at play, enabling you to confidently troubleshoot and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: My piperidine enantiomers are co-eluting or showing very poor resolution (Rs < 1.0). What is the first thing I should check?

A1: The most critical factor in chiral separations is the choice of the Chiral Stationary Phase (CSP). Piperidine derivatives, being basic and often flexible, present unique challenges. If you are experiencing co-elution, your initial focus should be on the CSP and the mobile phase composition.

  • CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are often the first choice for a wide range of chiral compounds, including piperidines. Immobilized CSPs are generally more robust and compatible with a wider range of solvents compared to coated phases. Consider the specific piperidine isomer you are working with; its structure will dictate the most effective interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) with the CSP.

  • Mobile Phase Optimization: The mobile phase plays a crucial role in modulating the retention and selectivity of your separation. For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier, often an alcohol such as isopropanol (IPA) or ethanol. The concentration of the alcohol modifier is a critical parameter to adjust. A lower concentration of the modifier generally leads to stronger retention and can improve resolution, but it may also lead to broader peaks. Conversely, a higher concentration will decrease retention time. For basic compounds like piperidines, it is often necessary to add a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), at a low concentration (e.g., 0.1%). This addition helps to reduce peak tailing by minimizing interactions with residual acidic silanol groups on the silica support.

Troubleshooting Workflow for Poor Resolution:

start start csp Evaluate CSP Is it appropriate for piperidines? Consider polysaccharide-based phases. start->csp mp Optimize Mobile Phase Adjust alcohol modifier % Add basic additive (e.g., 0.1% DEA). csp->mp temp Adjust Temperature Lower temperature can increase resolution. mp->temp flow Reduce Flow Rate Improves efficiency, but increases run time. temp->flow result Improved Resolution flow->result

Caption: Initial troubleshooting steps for poor resolution.

Q2: I'm observing significant peak tailing with my piperidine isomers. How can I improve peak shape?

A2: Peak tailing for basic compounds like piperidines is a common issue in HPLC, often caused by strong interactions between the analyte and acidic sites on the stationary phase.

  • Role of Basic Additives: The most effective way to mitigate peak tailing for piperidines is to add a basic additive to your mobile phase. Additives like diethylamine (DEA), triethylamine (TEA), or butylamine compete with the basic piperidine for active sites on the stationary phase, effectively masking them and leading to more symmetrical peaks. A typical starting concentration is 0.1% (v/v) in the mobile phase.

  • Choice of Stationary Phase: While additives are crucial, the stationary phase itself plays a role. Some modern, high-purity silica supports have a lower concentration of acidic silanol groups, which can inherently reduce tailing.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

Data Summary: Effect of Basic Additive on Peak Asymmetry

Mobile Phase AdditiveConcentrationTypical Peak Asymmetry (As)
None0%> 2.0
Diethylamine (DEA)0.1%1.0 - 1.5
Triethylamine (TEA)0.1%1.0 - 1.5
Q3: My retention times are drifting, and the results are not reproducible. What are the likely causes?

A3: Retention time drift can be a frustrating problem, pointing to a lack of equilibrium in your HPLC system or changes in the mobile phase or column over time.

  • Column Equilibration: Chiral separations, particularly with polysaccharide-based CSPs, can require longer equilibration times than standard reversed-phase columns. Ensure you are flushing the column with the mobile phase for a sufficient time (at least 20-30 column volumes) before starting your analytical run.

  • Mobile Phase Preparation: The mobile phase composition must be precise and consistent. For normal-phase separations, the presence of trace amounts of water can significantly affect retention times. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily. If you are using a multi-solvent mobile phase, ensure it is thoroughly mixed.

  • Temperature Control: Column temperature has a significant impact on retention and selectivity. A small change in ambient temperature can cause retention times to shift. Using a column oven to maintain a constant, controlled temperature is highly recommended for reproducible results.

  • Column Degradation: Over time, and especially with aggressive mobile phases, the stationary phase can degrade. If you observe a sudden or gradual but irreversible shift in retention times accompanied by a loss of resolution, it may be time to replace the column.

Experimental Protocol: Column Equilibration and System Suitability

  • System Flush: Begin by flushing the entire HPLC system, including the pump, injector, and detector, with the mobile phase to be used for the analysis.

  • Column Installation: Install the chiral column in the column oven.

  • Equilibration: Equilibrate the column with the mobile phase at the desired flow rate and temperature for at least 30 minutes. For some CSPs, a longer equilibration time may be necessary.

  • System Suitability Injections: Before running your samples, perform a series of replicate injections of a standard solution.

  • Performance Check: Monitor the retention time, resolution, and peak area of the enantiomers. The system is considered equilibrated and ready for analysis when the relative standard deviation (RSD) of these parameters is within acceptable limits (e.g., < 2% for retention time and peak area).

Q4: I need to switch from a normal-phase to a reversed-phase method for my piperidine isomers. What are the key considerations?

A4: While normal-phase chromatography is often the starting point for chiral separations of piperidines, reversed-phase methods can be desirable for their compatibility with aqueous samples and mass spectrometry (MS) detection.

  • CSP Selection for Reversed-Phase: Not all chiral stationary phases are suitable for reversed-phase conditions. You must use a CSP that is specifically designed or bonded for stability in aqueous mobile phases. Immobilized polysaccharide-based CSPs are generally a good choice.

  • Mobile Phase in Reversed-Phase: A typical reversed-phase mobile phase for chiral separations consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous buffer is a critical parameter for ionizable compounds like piperidines. You will generally want to work at a pH that is at least 2 units away from the pKa of your piperidine to ensure it is in a single ionic form.

  • Method Development Strategy: A systematic approach to method development is crucial. Start with a generic gradient and then optimize the mobile phase composition, pH, and temperature to achieve the desired separation.

Logical Flow for Method Development:

start Reversed-Phase Method Development csp_select Select RP-compatible CSP start->csp_select mobile_phase Initial Mobile Phase Aqueous Buffer + Organic Modifier (ACN/MeOH) csp_select->mobile_phase ph_opt Optimize pH Consider pKa of piperidine mobile_phase->ph_opt gradient_opt Optimize Gradient Profile ph_opt->gradient_opt temp_opt Optimize Temperature gradient_opt->temp_opt final_method Final Optimized Method temp_opt->final_method

Caption: Reversed-phase method development workflow.

References

  • Title: A Guide to HPLC and LC-MS Troubleshooting Source: Waters Corporation URL: [Link]

  • Title: The Theory of HPLC - Chromatographic Properties Source: Bio-Rad URL: [Link]

Conditions to prevent racemization during the synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Chiral piperidines are privileged scaffolds in medicinal chemistry, and their enantiopurity is critical for pharmacological activity and safety.[1] This resource provides in-depth, field-proven insights into preventing racemization through a series of troubleshooting guides and frequently asked questions.

Core Principles: Understanding the Mechanisms of Racemization

Before troubleshooting specific issues, it is crucial to understand the fundamental pathways through which a stereocenter can lose its configuration. In piperidine synthesis, racemization or epimerization typically occurs via the formation of a planar, achiral intermediate.

Key Racemization Pathways:

  • Enolization/Enolate Formation: The most common pathway involves the abstraction of a proton from a stereogenic carbon that is alpha (α) to a carbonyl group (ketone, ester, amide) or other electron-withdrawing group (nitro, nitrile). The resulting planar enolate can be protonated from either face, leading to a racemic or epimerized mixture. The presence of a base is the primary trigger for this mechanism.[2]

  • Iminium Ion/Enamine Tautomerization: During cyclization reactions, such as intramolecular reductive amination or Mannich reactions, iminium ion intermediates are formed. These intermediates can equilibrate with their corresponding enamine tautomers. If the stereocenter is part of this tautomeric system, its stereochemical information can be lost.

Below is a generalized diagram illustrating the base-catalyzed racemization mechanism at a carbon alpha to a carbonyl group.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses common problems encountered during synthesis in a question-and-answer format.

Q1: My final piperidine product shows significant loss of enantiomeric excess (ee), but my chiral starting material was >99% ee. What are the most likely steps where racemization occurred?

A1: Pinpointing the exact step requires a systematic evaluation of your synthetic route. The most common culprits are steps involving strong bases, elevated temperatures, or prolonged exposure to acidic/basic conditions.

Troubleshooting Workflow:

To diagnose the issue, analyze each step of your synthesis where a stereocenter might be labile. The following decision tree can guide your investigation.

troubleshooting_flowchart start Racemization Observed in Final Product check_sm Isolate and check ee of intermediate after each step? start->check_sm step_base Was a base used in the reaction step? check_sm->step_base Analyze a specific step step_heat Was the reaction heated? step_base->step_heat No sol_base Problem: Base-Induced Epimerization Solutions: - Use a non-nucleophilic, sterically hindered base. - Lower the reaction temperature (-78 °C). - Use a weaker base if possible. - Reduce reaction time. step_base->sol_base Yes step_workup Does workup or purification involve acid/base or heat? step_heat->step_workup No sol_heat Problem: Thermally-Induced Racemization Solutions: - Run reaction at a lower temperature. - If heating is required, minimize reaction time. - Investigate alternative, lower-energy pathways. step_heat->sol_heat Yes sol_workup Problem: Post-Reaction Racemization Solutions: - Use a buffered or neutral workup. - Avoid prolonged heating during solvent removal. - Use flash chromatography with buffered mobile phase if needed. - Avoid strongly acidic or basic chromatography media. step_workup->sol_workup Yes no_issue No racemization in this step. Proceed to analyze the next step. step_workup->no_issue No asymmetric_hydrogenation cluster_reactants cluster_intermediate cluster_product substrate Prochiral Substrate ts_complex Diastereomeric Transition State substrate->ts_complex catalyst [Rh(COD)(S)-SEGPHOS]+ catalyst->ts_complex H₂ product Enantiopure Piperidine ts_complex->product Stereocontrolled H₂ Delivery

Caption: Catalyst-controlled stereoselective hydrogenation workflow.

FAQ 2: What is the impact of my nitrogen protecting group on stereochemical stability?

The N-protecting group can have a profound impact:

  • Steric Hindrance: A bulky protecting group (e.g., Boc, Cbz) can sterically block access of a base to a nearby α-proton, thereby preventing deprotonation and racemization.

  • Electronic Effects: An electron-withdrawing protecting group (e.g., Tosyl, Nosyl) can increase the acidity of the N-H proton and potentially the α-C-H protons, making them more susceptible to abstraction. Careful selection of the base is critical when using such groups.

  • Ring Conformation: The protecting group influences the conformational equilibrium of the piperidine ring, which can affect the diastereoselectivity of subsequent reactions.

FAQ 3: Are there specific reaction conditions I should always be wary of?

Yes. Be extremely cautious with:

  • High Temperatures: Always use the lowest temperature that allows the reaction to proceed at a reasonable rate.

  • Strong Bases: Never use a stronger base than necessary. If a proton's pKa is 25, you do not need a base that can abstract a proton with a pKa of 40.

  • Extended Reaction Times: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to reactive conditions is a common cause of ee erosion.

  • Workup and Purification: Avoid harsh acidic or basic workups. Racemization can occur in the separation funnel or on a chromatography column if conditions are not neutral.

Key Experimental Protocols

Protocol 1: General Procedure for Low-Temperature (-78 °C) Base Addition

This protocol is designed to minimize racemization during a base-mediated cyclization.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

  • Inert Atmosphere: Place the flask under a positive pressure of dry nitrogen or argon.

  • Dissolution: Dissolve the chiral precursor in an appropriate anhydrous solvent (e.g., THF, toluene) and transfer the solution to the flask via cannula or syringe.

  • Cooling: Prepare a dry ice/acetone bath (-78 °C) and immerse the flask. Allow the solution to cool for 15-20 minutes with gentle stirring until the internal temperature stabilizes.

  • Base Preparation: In a separate flame-dried flask, prepare a solution of the base (e.g., LDA, LiHMDS) in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump for maximum control, add the base solution dropwise to the cooled solution of the precursor over a period of 30-60 minutes. Ensure the internal temperature does not rise more than a few degrees.

  • Reaction: Allow the reaction to stir at -78 °C. Monitor its progress by taking aliquots for TLC or LC-MS analysis.

  • Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding a pre-cooled proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature before proceeding with the standard aqueous workup and extraction.

Protocol 2: Screening for Optimal Non-Racemizing Base

When developing a new synthesis, it is prudent to screen several bases to find one that provides a good yield without compromising stereochemical integrity.

  • Parallel Setup: Set up 3-4 small-scale reactions (e.g., in 5 mL microwave vials with stir bars) in parallel.

  • Substrate Addition: To each vial, add an identical amount of the chiral precursor and anhydrous solvent.

  • Base Addition: To each vial, add one equivalent of a different base from the table above (e.g., Vial 1: DIPEA, Vial 2: K₂CO₃, Vial 3: LiHMDS).

  • Reaction Conditions: Run all reactions at the same low temperature (e.g., 0 °C) for the same amount of time.

  • Analysis: After quenching, analyze the crude product from each reaction by:

    • LC-MS: To determine the conversion rate.

    • Chiral HPLC/SFC: To determine the enantiomeric excess (ee) or diastereomeric ratio (dr).

  • Selection: Choose the base that provides the best balance of high conversion and high stereochemical purity for scale-up.

References

  • Kormos, C. M., & Szabó, K. J. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4987. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Hayashi, T., & Chen, J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14193–14199. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2971–2984. [Link]

  • Ismail, M. H., & Taha, M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(17), 5558. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Zhang, Z., & Li, H. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(43), 10859–10863. [Link]

  • Rowles, H. T., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(37), 16947–16954. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Royal Society of Chemistry. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]

  • ResearchGate. (n.d.). Solvent effect on enantioselectivity. [Link]

  • Clarke, C. J., & Taylor, R. J. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Scaling Up the Production of (2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols. Our goal is to equip you with the necessary knowledge to confidently and efficiently scale up the production of this valuable chiral building block.

Introduction to (2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid, also known as (2R,4R)-4-hydroxypipecolic acid, is a non-proteinogenic amino acid derivative. Its rigid piperidine scaffold, combined with the stereospecific arrangement of its hydroxyl and carboxylic acid functionalities, makes it a crucial chiral building block in medicinal chemistry. The precise spatial orientation of these groups is often key to the biological activity of the final active pharmaceutical ingredient (API). Consequently, maintaining strict stereochemical control during synthesis and scale-up is of paramount importance.

This guide will focus on a chemoenzymatic approach, which offers a scalable and stereoselective route to all four diastereoisomers of 4-hydroxypipecolic acid, allowing for the specific isolation of the desired (2R,4R) isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing chiral 4-hydroxypiperidine-2-carboxylic acids?

A1: Several strategies exist for the synthesis of chiral 4-hydroxypiperidine-2-carboxylic acids. The most common include:

  • Asymmetric synthesis from chiral precursors: This involves starting with a known chiral molecule and performing a series of reactions to build the piperidine ring with the desired stereochemistry.

  • Kinetic resolution: A racemic mixture of a piperidine precursor is reacted with a chiral resolving agent or an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.[1]

  • Chemoenzymatic synthesis: This approach combines chemical synthesis with enzymatic reactions to achieve high stereoselectivity. For instance, a racemic starting material can be resolved using an acylase, followed by chemical transformations to form the piperidine ring.[2]

Q2: Why is the N-Boc protecting group commonly used in the synthesis of this molecule?

A2: The tert-butyloxycarbonyl (Boc) group is frequently used to protect the nitrogen atom of the piperidine ring for several reasons:

  • Stability: The Boc group is stable under a wide range of reaction conditions, yet it can be easily removed under acidic conditions.[3]

  • Improved Handling: The Boc-protected intermediate is often a crystalline solid, which is easier to handle, purify, and store compared to the unprotected amino acid.[4]

  • Directed Reactions: The Boc group can influence the reactivity and stereoselectivity of subsequent reactions.[5]

Q3: What are the critical quality attributes (CQAs) for (2R,4R)-4-hydroxypiperidine-2-carboxylic acid?

A3: The primary CQAs for this molecule are:

  • Stereochemical Purity: This includes both diastereomeric excess (d.e.) and enantiomeric excess (e.e.). The presence of other stereoisomers can impact the efficacy and safety of the final drug product.

  • Chemical Purity: This refers to the absence of process-related impurities, such as starting materials, reagents, and side-products.

  • Physical Properties: For solid forms, this includes crystallinity, particle size distribution, and polymorphic form, which can affect dissolution and bioavailability.

Q4: Which analytical techniques are recommended for monitoring the stereochemical purity of 4-hydroxypiperidine-2-carboxylic acid?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric and diastereomeric purity of 4-hydroxypiperidine-2-carboxylic acid and its derivatives.[6][7] Other techniques include:

  • Chiral Supercritical Fluid Chromatography (SFC)

  • Chiral Gas Chromatography (GC) after appropriate derivatization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity in Cyclization Step - Incorrect reaction temperature.- Inappropriate solvent.- Steric hindrance from protecting groups.- Optimize the reaction temperature. Lower temperatures often favor higher selectivity.- Screen different solvents to find the optimal medium for the desired stereochemical outcome.- Consider alternative protecting group strategies if steric hindrance is a significant issue.
Incomplete Enzymatic Resolution - Suboptimal pH or temperature for the enzyme.- Enzyme inhibition by substrate or product.- Insufficient reaction time.- Ensure the pH and temperature are within the optimal range for the specific acylase used.[2]- Monitor the reaction progress and consider substrate feeding strategies to avoid high concentrations that may inhibit the enzyme.- Extend the reaction time and monitor for completion by analyzing the enantiomeric excess of the substrate and product.
Poor Yield During a Step - Incomplete reaction.- Side reactions consuming starting material.- Product degradation during workup or purification.- Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC).- Identify and characterize major side products to understand the competing reaction pathways and adjust conditions to minimize them.- Optimize workup conditions (e.g., pH, temperature, extraction solvent) to minimize product loss.
Difficulty in Crystallizing the Final Product - Presence of impurities that inhibit crystallization.- Inappropriate solvent system.- Supersaturation is too high or too low.- Purify the crude product to remove impurities that may be acting as crystallization inhibitors.- Screen a variety of solvent systems (single and mixed) to find one that provides good solubility at high temperatures and low solubility at low temperatures.- Carefully control the cooling rate and consider seeding with a small amount of pure crystal to induce crystallization.
Formation of the Undesired Stereoisomer - Epimerization at one of the chiral centers.- Incorrect choice of chiral resolving agent or enzyme.- Investigate the stability of the chiral centers under the reaction and workup conditions. Basic or acidic conditions can sometimes lead to epimerization.- If using a chiral resolving agent, ensure it is of high enantiomeric purity. If using an enzyme, confirm its stereoselectivity for the substrate.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic Acid

This protocol is adapted from a chemoenzymatic approach that allows for the preparation of all four diastereoisomers of 4-hydroxypipecolic acid.[2] This method provides a scalable route to the desired (2R,4R) isomer.

Workflow Diagram:

chemoenzymatic_synthesis racemic_allyl Racemic N-Acetyl-allylglycine enzymatic_res Enzymatic Resolution (Acylase) racemic_allyl->enzymatic_res chiral_allyl Chiral N-Acetyl-allylglycine enzymatic_res->chiral_allyl cyclization Acyliminium Ion Cyclization chiral_allyl->cyclization diastereomeric_mix Diastereomeric Mixture of N-Boc-4-formyloxypipecolic acid cyclization->diastereomeric_mix enzymatic_hydrolysis Enzymatic Hydrolysis diastereomeric_mix->enzymatic_hydrolysis separation Separation by Partition enzymatic_hydrolysis->separation isomer_1 N-Boc-(2R,4R)-4-hydroxypiperidine- 2-carboxylic acid separation->isomer_1 isomer_2 Other Isomers separation->isomer_2

Caption: Chemoenzymatic synthesis workflow.

Step 1: Enzymatic Resolution of Racemic N-Acetyl-allylglycine

  • Prepare a solution of racemic N-acetyl-allylglycine in an appropriate buffer at the optimal pH for the chosen acylase.

  • Add the acylase enzyme to the solution. The enzyme loading should be optimized for reaction time and cost-effectiveness on a larger scale.

  • Maintain the reaction at the optimal temperature with gentle agitation.

  • Monitor the reaction progress by measuring the enantiomeric excess of the remaining substrate and the formed product using chiral HPLC.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).

  • Separate the unreacted chiral N-acetyl-allylglycine from the deacylated product by extraction or crystallization.

Step 2: Acyliminium Ion Cyclization

  • Protect the carboxylic acid of the chiral N-acetyl-allylglycine (e.g., as a methyl ester).

  • Protect the nitrogen with a Boc group.

  • Generate the acyliminium ion intermediate. This is typically done by reacting the N-Boc protected amino acid ester with a suitable reagent at low temperatures.

  • Allow the intramolecular cyclization to proceed. This step forms the piperidine ring and a mixture of diastereomers of N-Boc-4-formyloxypipecolic acid. The diastereomeric ratio will depend on the reaction conditions.

Step 3: Enzymatic Hydrolysis and Separation

  • Subject the diastereomeric mixture of N-Boc-4-formyloxypipecolic acid to enzymatic hydrolysis using a lipase. The enzyme will selectively hydrolyze the formyl group of one diastereomer.

  • After the enzymatic hydrolysis, you will have a mixture of N-Boc-4-hydroxypipecolic acid and the unreacted N-Boc-4-formyloxypipecolic acid.

  • Separate these two compounds by liquid-liquid extraction based on their different polarities.

  • The separated N-Boc-4-hydroxypipecolic acid can then be further purified by crystallization to obtain the desired (2R,4R) isomer in high diastereomeric and enantiomeric purity.

Protocol 2: Purification by Crystallization

Objective: To purify N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid to >99% diastereomeric and enantiomeric excess.

Solvent Screening: A crucial step in developing a robust crystallization process is solvent screening. A good solvent system will dissolve the compound at an elevated temperature and provide a high yield of pure crystals upon cooling.

Solvent/Solvent System Observation
Isopropanol (IPA)Good solubility at reflux, lower solubility at room temperature.
Ethyl Acetate (EtOAc)Moderate solubility at reflux, low solubility at room temperature.
IPA/WaterThe addition of water as an anti-solvent can improve crystal formation and yield.
TolueneCan be used for slurry crystallization to improve purity.

Crystallization Procedure (Example with IPA/Water):

  • Dissolve the crude N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid in a minimal amount of hot isopropanol.

  • While hot, slowly add water as an anti-solvent until the solution becomes slightly turbid.

  • Add a small amount of hot isopropanol to redissolve the solid and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Seeding with a few crystals of the pure product can be beneficial to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by filtration and wash with a cold mixture of IPA/water.

  • Dry the crystals under vacuum at a temperature that does not cause degradation.

Troubleshooting Crystallization:

crystallization_troubleshooting start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_purity Low Purity of Crystals start->low_purity no_crystals_sol1 Solution: Add anti-solvent or evaporate some solvent. no_crystals->no_crystals_sol1 no_crystals_sol2 Solution: Seed with pure crystals. no_crystals->no_crystals_sol2 no_crystals_sol3 Solution: Scratch the inside of the flask. no_crystals->no_crystals_sol3 oiling_out_sol1 Solution: Use a more dilute solution. oiling_out->oiling_out_sol1 oiling_out_sol2 Solution: Cool more slowly. oiling_out->oiling_out_sol2 oiling_out_sol3 Solution: Change the solvent system. oiling_out->oiling_out_sol3 low_purity_sol1 Solution: Recrystallize. low_purity->low_purity_sol1 low_purity_sol2 Solution: Perform a hot filtration to remove insoluble impurities. low_purity->low_purity_sol2 low_purity_sol3 Solution: Use a different solvent system for recrystallization. low_purity->low_purity_sol3

Caption: Crystallization troubleshooting decision tree.

Scale-Up Considerations

Scaling up the production of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid from the lab to a pilot or commercial scale presents several challenges that need to be addressed proactively.

  • Heat Transfer: Exothermic reactions, such as the generation of the acyliminium ion, need to be carefully controlled. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. Ensure adequate cooling capacity and consider strategies like semi-batch additions to control the reaction rate and temperature.

  • Mass Transfer: In heterogeneous reactions, such as enzymatic resolutions with an immobilized enzyme or crystallizations, efficient mixing is crucial to ensure good mass transfer. The agitation speed and impeller design need to be carefully selected to provide adequate mixing without causing shear damage to the enzyme or breaking the crystals.

  • Chiral Purity Control: At each step, it is essential to have robust in-process controls (IPCs) to monitor the stereochemical purity. Any deviation should be addressed promptly to avoid the costly reprocessing of large batches.

  • Isolation and Drying: The filtration and drying of the final product need to be optimized to ensure that the desired crystal form is obtained and that the product is not degraded by excessive heat. The choice of filtration equipment (e.g., centrifuge, filter-dryer) will depend on the scale and the physical properties of the crystals.

  • Safety: A thorough process safety assessment should be conducted before scaling up. This includes identifying potential hazards, such as runaway reactions or the handling of flammable solvents, and implementing appropriate safety measures.

By carefully considering these factors and utilizing the information provided in this guide, you will be well-equipped to successfully scale up the production of high-purity (2R,4R)-4-hydroxypiperidine-2-carboxylic acid.

References

  • O'Brien, P. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • O'Brien, P. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
  • Ma, N., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
  • Ishida, J., et al. (2001). Highly Sensitive and Simple Method for Measurement of Pipecolic Acid Using Reverse-Phase Ion-Pair High Performance Liquid Chromatography With tris(2,2'-bipyridine)ruthenium(III) Chemiluminescence Detection. PubMed.
  • Saeed, A., et al. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Kumar, A., et al. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous. RSC Publishing.
  • CAS 321744-26-7 (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER.
  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Wang, J., et al. (2015). Enzymatic synthesis of chiral 2-hydroxy carboxylic acids. Sci-Hub.
  • Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Holt, D. A., et al. (1999).
  • Datta, A. (2005). Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry.
  • Kumar, Y. R., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • CAS 254882-06-9: (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Riera, A., et al. (2007). Enantioselective Synthesis of trans-4-Methylpipecolic Acid. Sci-Hub.
  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PubMed Central.
  • Skwarczynski, M., et al. (2020). Enzymatic resolution of racemic hydroxylactones 5a−d. Reagents and conditions.
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  • Technical Support Center: Enhancing the Resolution of 4-Hydroxypipecolic Acid Enantiomers on Chiral Columns. Benchchem.
  • Singh, P., et al. (2010). Expeditious Synthesis of Functionalized Piperidines by Regioselective Ring Opening of Aziridines by Enals Catalyzed by an N-Heterocyclic Carbene. Sci-Hub.
  • Liang, N., & Datta, A. (2005). Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. PubMed.
  • Larchevêque, M., & Haddad, M. (2001). An alternative stereoselective synthesis of trans-(2R,3R)-3-hydroxypipecolic acid. Sci-Hub.
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  • Saigo, K., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
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Validation & Comparative

A Comparative Analysis of (2R,4R) vs. (2S,4R)-4-hydroxypiperidine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral centers can dramatically influence a compound's pharmacological profile, transforming a potent therapeutic into an inert or even toxic substance. This guide provides a detailed comparative analysis of two such closely related molecules: the diastereomers (2R,4R)- and (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. These compounds are valuable building blocks in medicinal chemistry, particularly for the synthesis of analgesics and anti-inflammatory agents.[1][2] This document will delve into their structural nuances, physicochemical properties, and potential implications for biological activity, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of stereocenters, as in the case of 4-hydroxypiperidine-2-carboxylic acid, creates diastereomers with distinct spatial arrangements. This stereochemical variation can lead to significant differences in how these molecules interact with biological targets, such as enzymes and receptors. Understanding these differences is crucial for rational drug design and the development of stereochemically pure active pharmaceutical ingredients.

The two molecules at the heart of this guide, (2R,4R)- and (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, differ only in the configuration at the C-2 position. This seemingly minor change has profound implications for the molecule's overall shape and its potential biological function.

Physicochemical Properties: A Tale of Two Diastereomers

Property(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
CAS Number 441044-11-7[3]175671-49-5[2]
Molecular Formula C₁₁H₁₉NO₅[3]C₁₁H₁₉NO₅[2]
Molecular Weight 245.28 g/mol [3]245.27 g/mol [2]
Appearance White powderOff-white powder[2]
Optical Rotation Not specified[α]D²⁵ = -25 ± 3º (c=1 in MeOH)[2]
Purity ≥ 97%[3]≥ 98% (NMR)[2]

Data compiled from supplier and database information.

The most notable difference in the available data is the optical rotation, a direct consequence of their different stereochemistry. While more comprehensive experimental data is needed for a full comparison, these fundamental properties are crucial for researchers in identifying and characterizing these molecules.

Conformational Analysis: The Impact of Stereochemistry on 3D Structure

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For cyclic structures like piperidines, the conformational preferences of the ring and its substituents are of paramount importance. The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the carboxylic acid and hydroxyl groups (axial vs. equatorial) will be dictated by the stereochemistry at C-2 and C-4.

In the absence of crystal structures for these specific molecules, we can infer their likely conformations. For the (2S,4R) diastereomer, a chair conformation with both the C-2 carboxylic acid and the C-4 hydroxyl group in equatorial positions would be sterically favored. In contrast, the (2R,4R) diastereomer would likely have one substituent in an axial and the other in an equatorial position to achieve the most stable chair conformation. This difference in the spatial presentation of key functional groups is hypothesized to be a major determinant of their differential biological activity.

Logical Flow of Conformational Isomers

G cluster_2R4R (2R,4R)-Isomer cluster_2S4R (2S,4R)-Isomer a1 Chair Conformer 1 (e.g., 2-COOH axial, 4-OH equatorial) a2 Chair Conformer 2 (e.g., 2-COOH equatorial, 4-OH axial) a1->a2 Ring Flip end_a Potentially higher energy due to axial substituent interactions a2->end_a b1 Chair Conformer 1 (e.g., 2-COOH equatorial, 4-OH equatorial) b2 Chair Conformer 2 (e.g., 2-COOH axial, 4-OH axial) b1->b2 Ring Flip end_b Likely the more stable conformer due to equatorial substituents b1->end_b start Diastereomers of 4-hydroxypiperidine-2-carboxylic acid start->a1 start->b1

Caption: Conformational possibilities of the two diastereomers.

Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative biological data for (2R,4R)- and (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is scarce, the broader literature on piperidine derivatives provides valuable insights into their potential as bioactive molecules. Piperidine-containing compounds have been investigated for a range of therapeutic applications, including as analgesics and antifungals.[4][5]

The key to understanding the potential differences in the biological activity of these diastereomers lies in the principles of stereospecificity in drug-target interactions. The precise orientation of the carboxylic acid and hydroxyl groups will determine their ability to form key hydrogen bonds, electrostatic interactions, and van der Waals contacts within a binding site.

It is plausible that one diastereomer will exhibit a higher affinity and/or efficacy for a particular biological target due to a more favorable fit. For instance, in the context of an enzyme inhibitor, the stereochemistry will dictate how well the molecule can mimic the transition state of the natural substrate.

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of these molecules is a critical aspect of their application in drug discovery. While a definitive, published protocol for the synthesis of both diastereomers was not identified in the preliminary literature search, a general retrosynthetic approach can be proposed based on established chemical principles. A common strategy involves the use of a chiral starting material or the application of a diastereoselective reaction.

Proposed General Synthetic Workflow

G A Chiral Starting Material (e.g., a protected amino acid) B Ring Formation/ Functionalization A->B C Diastereoselective Reduction or Hydroxylation B->C D Separation of Diastereomers (if necessary) C->D E Deprotection D->E F (2R,4R) or (2S,4R) Isomer E->F

Caption: A generalized workflow for stereoselective synthesis.

Illustrative Step-by-Step Methodology (Hypothetical)

The following is a generalized, hypothetical protocol to illustrate the type of steps that would be involved in a stereoselective synthesis. This is not a validated protocol and should be adapted and optimized based on laboratory experiments.

  • Starting Material Protection: Begin with a commercially available, enantiomerically pure starting material, such as a protected derivative of glutamic acid. The protecting groups are crucial for directing the subsequent reactions and preventing unwanted side reactions.

  • Cyclization: Induce ring closure to form the piperidine scaffold. This can often be achieved through reactions like a Dieckmann condensation or a reductive amination strategy.

  • Diastereoselective Functionalization: Introduce the hydroxyl group at the C-4 position using a stereoselective reducing agent if starting from a 4-keto precursor. The choice of reducing agent (e.g., sodium borohydride, L-selectride) and reaction conditions will be critical in controlling the stereochemical outcome.

  • Purification and Separation: If the reaction does not yield a single diastereomer, purification by chromatography (e.g., flash column chromatography or chiral HPLC) will be necessary to isolate the desired isomer.

  • Deprotection: In the final step, remove the protecting groups to yield the target 4-hydroxypiperidine-2-carboxylic acid.

  • Characterization: Thoroughly characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and polarimetry to confirm its structure and stereochemical purity.

Conclusion and Future Directions

The (2R,4R) and (2S,4R) diastereomers of 4-hydroxypiperidine-2-carboxylic acid represent a fascinating case study in the importance of stereochemistry in medicinal chemistry. While a comprehensive, direct comparison of their properties and activities is an area ripe for further investigation, this guide provides a foundational understanding based on available data and established scientific principles.

Future research should focus on:

  • The development and publication of robust, stereoselective synthetic routes to both diastereomers.

  • A head-to-head comparison of their physicochemical properties, including pKa, solubility, and lipophilicity.

  • In vitro and in vivo evaluation of their biological activity in relevant assays to elucidate their structure-activity relationships.

  • X-ray crystallography studies to definitively determine their solid-state conformations.

By filling these knowledge gaps, the scientific community can better leverage the unique properties of these valuable chiral building blocks in the ongoing quest for novel and improved therapeutics.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). Journal of the Chemical Society of Pakistan, 47(4).
  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(15), 4653.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019002, (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Retrieved from [Link]

  • PubChemLite. (n.d.). (2s,4r)-4-hydroxypiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (1983). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. J. Chem. Soc., Perkin Trans. 2, 125-133.
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  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1913.

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A Senior Application Scientist's Guide to the Structural and Functional Comparison of (2R,4R)-4-hydroxypiperidine-2-carboxylic Acid and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pipecolic Acid and the Imperative of Stereochemistry

Pipecolic acid, a non-proteinogenic amino acid derived from the metabolism of L-lysine, serves as a crucial building block for a diverse array of biologically active molecules, from immunosuppressants to antibiotics.[1][2] Its rigid piperidine scaffold is a privileged structure in medicinal chemistry, offering a robust framework for presenting functional groups in precise three-dimensional orientations. The introduction of substituents, such as a hydroxyl group, creates chiral centers, leading to multiple stereoisomers. As is a fundamental principle in pharmacology, biological systems are exquisitely sensitive to stereochemistry; the specific spatial arrangement of atoms can dictate the difference between a potent therapeutic agent and an inactive—or even toxic—compound.[3][4]

This guide focuses on (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, a specific stereoisomer of 4-hydroxypipecolic acid (4-HPA). Its counterparts—(2S,4S), (2S,4R), and (2R,4S)—present the same atomic connectivity but differ in their 3D architecture. Understanding the nuanced structural distinctions between these isomers is paramount for elucidating their functional potential and guiding rational drug design. For researchers in drug development, knowing which isomer possesses the optimal geometry for interacting with a biological target, such as an enzyme active site or a receptor binding pocket, is a critical step in the discovery pipeline.

This document provides a comprehensive structural and functional comparison of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid with its other stereoisomers. We will delve into the expert methodologies used to characterize their distinct three-dimensional conformations and present a framework for evaluating their differential biological activities, grounded in established experimental protocols.

Part 1: Comparative Structural Analysis

The defining structural feature of the 4-hydroxypipecolic acid stereoisomers is the relative orientation of the carboxyl group at the C2 position and the hydroxyl group at the C4 position. These orientations determine whether the molecule adopts a cis or trans configuration, which in turn governs the preferred conformation of the six-membered piperidine ring—typically a low-energy chair conformation. The axial or equatorial positioning of these key functional groups directly impacts the molecule's shape, polarity, and ability to form intermolecular interactions, such as hydrogen bonds with a biological target.

The four stereoisomers can be synthesized via established asymmetric synthesis routes, providing the pure, enantiomerically distinct compounds required for comparative analysis.[5]

G cluster_trans trans Isomers cluster_cis cis Isomers 2R4R (2R,4R)-4-HPA 2S4S (2S,4S)-4-HPA 2R4R->2S4S Enantiomers 2S4R (2S,4R)-4-HPA 2R4R->2S4R Diastereomers 2R4S (2R,4S)-4-HPA 2R4R->2R4S Diastereomers 2S4S->2S4R Diastereomers 2S4S->2R4S Diastereomers 2S4R->2R4S Enantiomers

Figure 1. Stereochemical relationships between the four isomers of 4-hydroxypipecolic acid (4-HPA).
Methodology for Structural Elucidation

To quantify the structural differences, two primary analytical techniques are indispensable: X-ray Crystallography for solid-state conformation and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state conformation and dynamics.

1. Single-Crystal X-ray Crystallography

This technique provides the most definitive atomic-resolution picture of the molecule's structure in its crystalline form, revealing precise bond lengths, bond angles, and torsional angles that define its conformation.[6]

Exemplar Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth:

    • Causality: High-quality single crystals are the absolute prerequisite for a successful diffraction experiment. The goal is to allow molecules to pack in a slow, orderly fashion, minimizing defects.

    • Dissolve a pure stereoisomer (e.g., (2R,4R)-4-HPA) in a minimal amount of a suitable solvent (e.g., methanol/water mixture).

    • Employ a slow evaporation or solvent-vapor diffusion technique. Place the solution in a small vial, which is then placed inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether). Over several days, the anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting the formation of single crystals.

  • Data Collection:

    • Mount a suitable crystal (typically <0.5 mm) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. A full sphere of data is collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors (|F|).

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit, resulting in a final, accurate molecular structure.

2. NMR Spectroscopy

While crystallography provides a static picture, NMR spectroscopy reveals the molecule's preferred conformation in solution, which is more relevant to its biological activity. 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful.[7][8]

Exemplar Protocol: Conformational Analysis by 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of a pure stereoisomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

    • Acquire a 2D ¹H-¹H COSY spectrum. This experiment identifies protons that are coupled to each other (typically on adjacent carbons), confirming the spin system of the piperidine ring.

    • Acquire a 2D ¹H-¹H NOESY spectrum. Causality: The NOE effect is distance-dependent (proportional to 1/r⁶). Strong cross-peaks in a NOESY spectrum indicate that two protons are close in space (< 5 Å), even if they are not directly bonded. This is the key for determining stereochemistry and conformation.

  • Data Analysis:

    • For a trans isomer like (2R,4R)-4-HPA, the carboxyl and hydroxyl groups are expected to prefer equatorial positions in the chair conformation to minimize steric hindrance. This would place the protons at C2 and C4 in axial positions.

    • A strong NOE cross-peak between the axial protons at C2, C4, and C6 would provide definitive evidence for their 1,3-diaxial relationship, confirming the chair conformation and the relative stereochemistry.

    • Conversely, for a cis isomer, the analysis of NOE patterns between axial and equatorial protons will reveal the preferred conformation.

Anticipated Structural Differences

By applying these methods, a clear, quantitative comparison can be made. The data would be summarized as follows:

Structural Parameter(2R,4R)-4-HPA (trans)(2S,4S)-4-HPA (trans)(2S,4R)-4-HPA (cis)(2R,4S)-4-HPA (cis)
C2-COOH Orientation EquatorialEquatorialEquatorialEquatorial
C4-OH Orientation EquatorialEquatorialAxialAxial
Key Dihedral Angle Value from analysisValue from analysisValue from analysisValue from analysis
H2(ax)-H4(ax) Distance Approx. 2.4 ÅApprox. 2.4 Å> 3.0 Å> 3.0 Å
H2(ax)-H6(ax) Distance Approx. 2.4 ÅApprox. 2.4 ÅApprox. 2.4 ÅApprox. 2.4 Å

Note: Table values are predictive and must be confirmed by experimental data.

Part 2: Comparative Functional Analysis

The structural variations established in Part 1 are expected to translate directly into differences in biological function. The precise positioning of the key pharmacophoric elements—the carboxylate anion, the hydroxyl group, and the secondary amine cation—is critical for molecular recognition by a protein target. Several pipecolic acid analogs have been identified as potent ligands for the N-methyl-D-aspartate (NMDA) receptor, a key ion channel in the central nervous system, making it an excellent target for a comparative functional study.[9]

Methodology for Functional Evaluation: NMDA Receptor Binding

A competitive radioligand binding assay is a robust, quantitative method to determine the affinity of each stereoisomer for a specific binding site on the NMDA receptor. This assay measures the ability of our test compounds (the 4-HPA isomers) to displace a known radiolabeled ligand from the receptor.

G cluster_prep Assay Preparation cluster_assay Binding Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer (e.g., Tris-HCl) - Radioligand (e.g., [³H]CGP 39653) - 4-HPA Isomer Stock Solutions incubate Incubate: - Receptor Membranes - Radioligand - 4-HPA Isomer (or buffer for control) (e.g., 60 min at 4°C) prep_reagents->incubate prep_membranes Prepare Rat Cortical Synaptic Membranes (Source of NMDA Receptors) prep_membranes->incubate separate Separate Bound from Free: Rapid vacuum filtration through glass fiber filters incubate->separate wash Wash Filters: 3x with ice-cold assay buffer to remove non-specific binding separate->wash count Quantify Bound Radioactivity: Scintillation counting of filters wash->count calculate Calculate % Inhibition for each isomer concentration count->calculate plot Plot Competition Curve: % Inhibition vs. log[Isomer] calculate->plot determine Determine IC₅₀ and Kᵢ values plot->determine

Sources

Validating (2R,4R)-4-hydroxypiperidine-2-carboxylic Acid: A Superior Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. An ideal scaffold should offer a unique three-dimensional architecture, enabling precise orientation of functional groups to maximize target engagement while maintaining favorable pharmacokinetic properties. For decades, L-proline and its derivatives have been workhorse scaffolds, prized for their conformational rigidity. However, the quest for novel chemical matter with enhanced drug-like properties has led researchers to explore beyond these traditional structures. This guide introduces (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, a molecular scaffold poised to offer significant advantages over proline-based structures in the development of next-generation therapeutics. Through a detailed analysis of its structural features, synthetic accessibility, and impact on key pharmacological parameters, we present a compelling case for its adoption in contemporary drug discovery programs.

The Architectural Advantage: Beyond Proline's Constraints

The five-membered ring of proline imposes a significant conformational constraint, which has been instrumental in the design of many successful drugs.[1] However, this rigidity can also be a limitation, restricting the exploration of broader pharmacophore space. The six-membered ring of piperidine offers a more versatile and three-dimensional structure.[2] Specifically, the (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold introduces two key features that distinguish it from proline: an expanded, conformationally defined ring and a strategically placed hydroxyl group.

The chair conformation of the piperidine ring allows for axial and equatorial positioning of substituents, providing a greater diversity of spatial arrangements for interacting with biological targets. The hydroxyl group at the 4-position not only serves as a valuable hydrogen bond donor and acceptor but also influences the ring's conformation, further pre-organizing the scaffold for target binding. This can lead to enhanced binding affinity and selectivity.

Caption: Comparison of L-Proline and (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffolds.

Comparative Evaluation: A Data-Driven Perspective

The theoretical advantages of the (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold are substantiated by experimental data across several key parameters crucial for drug development.

Synthetic Accessibility

A common misconception is that more complex scaffolds are inherently more difficult to synthesize. However, advances in synthetic methodology have made chiral piperidine derivatives readily accessible. Chiral pool synthesis, starting from readily available natural products like L-malic acid, provides a scalable and stereocontrolled route to intermediates such as N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine.[3] In contrast, the synthesis of substituted proline analogs often requires multi-step sequences with potentially challenging stereocontrol. The "proline editing" approach, while elegant, necessitates solid-phase peptide synthesis for the modification of a hydroxyproline precursor.[1][4]

Table 1: Comparative Synthetic Overview

Feature(2R,4R)-4-hydroxypiperidine-2-carboxylic acidL-Proline Analogs
Starting Materials Readily available chiral pool (e.g., L-malic acid)Often requires multi-step synthesis of the monomer
Stereocontrol Can be established early in the synthesisCan be challenging, may require chiral chromatography
Scalability Amenable to large-scale synthesisCan be limited by the complexity of the monomer synthesis
Impact on Biological Activity: A Case Study

While direct head-to-head comparisons of the exact (2R,4R)-isomer with proline in the same biological system are not yet widely published, compelling evidence for the superiority of the piperidine scaffold exists. A study on antidiabetic agents found that a derivative of piperidine-3-carboxylic acid was five times more potent than its L-proline counterpart.[5] This suggests that the piperidine ring's conformational properties and ability to present functional groups in a more optimal orientation can lead to significant gains in potency.

Physicochemical and Pharmacokinetic Properties

The introduction of the hydroxyl group and the larger piperidine ring can favorably modulate the physicochemical properties of a drug candidate. The hydroxyl group can improve aqueous solubility and provide a handle for further derivatization to fine-tune pharmacokinetic parameters.[6] The piperidine scaffold itself is a privileged structure in medicinal chemistry, known to be present in a wide range of clinically approved drugs, and is associated with improved metabolic stability and cell permeability.[2]

Experimental Validation Protocols

To rigorously validate the potential of the (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold in your drug discovery program, a series of well-defined experimental protocols should be employed.

Conformational Analysis via NMR Spectroscopy

Objective: To experimentally determine the conformational preferences of the scaffold and its derivatives in solution.

Protocol:

  • Synthesize a series of small molecule derivatives or peptides incorporating the (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold.

  • Dissolve the compounds in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire high-resolution 1D and 2D NMR spectra (e.g., COSY, NOESY, HSQC).

  • Analyze coupling constants (3JHH) to determine dihedral angles and ring conformation.

  • Use NOESY data to identify through-space correlations that provide further conformational constraints.

  • Compare the results to those obtained for analogous proline-containing molecules to quantify the differences in conformational rigidity and preferred geometries.

Caption: Workflow for conformational analysis using NMR spectroscopy.

Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of drug candidates containing the novel scaffold.

Protocol:

  • Prepare a donor plate containing the test compounds dissolved in a buffer at a known concentration.

  • Prepare an acceptor plate with a lipid-infused artificial membrane and fill the wells with a suitable acceptor buffer.

  • Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) for each compound.

  • Compare the Pe values to those of known high and low permeability compounds and proline-containing analogs.

Metabolic Stability Evaluation in Human Liver Microsomes (HLM)

Objective: To assess the in vitro metabolic stability of compounds incorporating the scaffold.

Protocol:

  • Incubate the test compound at a final concentration of 1 µM with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

  • Compare the metabolic stability with that of corresponding proline-based molecules.

Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

Objective: To verify that a drug candidate containing the scaffold binds to its intended target in a cellular environment.

Protocol:

  • Treat intact cells with the test compound at various concentrations or a vehicle control.

  • Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.

  • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Caption: A comprehensive workflow for validating the utility of the novel scaffold.

Conclusion: Embracing a New Paradigm in Scaffold Design

The selection of a molecular scaffold is a pivotal step in the drug discovery process. While proline has a long and successful history, the pursuit of novel therapeutics with improved properties necessitates the exploration of new chemical architectures. (2R,4R)-4-hydroxypiperidine-2-carboxylic acid presents a compelling alternative, offering a unique combination of conformational pre-organization, three-dimensional complexity, and strategic functionalization. The available data and synthetic accessibility make a strong case for its consideration in a wide range of therapeutic areas. By employing the rigorous validation protocols outlined in this guide, researchers can confidently assess the potential of this promising scaffold to unlock new avenues in the design of innovative and effective medicines.

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Hao, B.-Y., et al. (2013). Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. Bulletin of the Korean Chemical Society, 34(5), 1371-1374.
  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4333–4345. [Link]

  • Thamm, P., Musiol, H.-J., & Moroder, L. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl.
  • Lenci, E., & Trabocchi, A. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 25(3), 684. [Link]

  • Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Retrieved from [Link]

  • Horwell, D. C., et al. (1997). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Journal of the American Chemical Society, 119(47), 11529–11538.
  • Berillo, D., et al. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Szymańska, E., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(15), 4946. [Link]

  • Cavelier, F., et al. (2006). Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. Journal of Peptide Science, 12(10), 621-625. [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

  • Mphahlele, M. J., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[2][3]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(19), 6543. [Link]

  • Hansen, D. F., et al. (2024). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 123(22), 3691-3704. [Link]

  • PubChem. (n.d.). (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Wessolowski, A., & Hoffman, S. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 12, 2536–2545. [Link]

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The Piperidine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Study of Its Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs has earned it the designation of a "privileged structure." This guide offers a comparative analysis of the biological activities of various substituted piperidine derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the experimental data that underpins these activities, provide detailed protocols for their evaluation, and explore the mechanistic pathways through which these versatile molecules exert their effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the piperidine scaffold.

I. Anticancer Activity: Targeting the Proliferation and Survival of Cancer Cells

Piperidine derivatives have demonstrated significant potential in oncology, with a diverse range of mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1]

Comparative Analysis of Anticancer Activity

The cytotoxic effects of various piperidine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

DerivativeCancer Cell LineIC50 (µM)Reference
DTPEP MCF-7 (ER+)Not Specified[1]
MDA-MB-231 (ER-)Not Specified[1]
RAJI MDA-MB-23120 µg/mL[2]
MDA-MB-46825 µg/mL[2]
Compound 9a MCF-72.04[3]
Compound 7c SK-OV-35.12[3]
Piperine KB (Oral Squamous Carcinoma)Induces G2/M arrest at 100-200 µM[1]

Key Insights:

  • DTPEP , a derivative of tamoxifen, exhibits inhibitory effects on both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells, suggesting a mechanism that is not solely dependent on the estrogen receptor.[1]

  • RAJI , a novel synthetic derivative, demonstrates potent cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468).[2]

  • Substituted pyridines, such as compounds 9a and 7c , show significant cytotoxicity against breast (MCF-7) and ovarian (SK-OV-3) cancer cell lines, respectively.[3]

  • Piperine , a naturally occurring piperidine alkaloid, induces cell cycle arrest in oral squamous carcinoma cells.[1]

Mechanism of Action: The PI3K/AKT Signaling Pathway

One of the critical signaling pathways implicated in cancer is the PI3K/AKT pathway, which plays a central role in cell survival, proliferation, and growth. The piperidine derivative DTPEP has been shown to inhibit this pathway in ER-negative MDA-MB-231 breast cancer cells by down-regulating the phosphorylation of PI3K and AKT.[1]

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation DTPEP DTPEP DTPEP->PI3K inhibits Broth_Microdilution cluster_0 Preparation cluster_1 Assay cluster_2 Result Bacterial Inoculum Bacterial Inoculum Inoculation Inoculation Bacterial Inoculum->Inoculation Compound Dilutions Compound Dilutions Compound Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Value MIC Value Visual Inspection->MIC Value

Caption: Workflow for MIC determination using the broth microdilution method.

III. Neuroprotective Activity: Shielding the Nervous System from Damage

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Piperidine derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties, as well as their ability to inhibit key enzymes involved in neurodegeneration. [4][5]

Comparative Analysis of Neuroprotective Activity

The neuroprotective effects of piperidine derivatives are often evaluated by their ability to protect neuronal cells from various insults and by their inhibitory activity against enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.

DerivativeAssayIC50 / EffectReference
Compound A10 L-glutamic acid-induced injury in SH-SY5Y cellsBetter protection than Fenazinel[4]
hERG assay>40 µmol/L (low cardiotoxicity)[4]
Benzimidazole-piperidine hybrids Acetylcholinesterase (AChE) inhibition19.44 ± 0.60 µM - 36.05 ± 0.4 µM[5]
Butyrylcholinesterase (BuChE) inhibition21.57 ± 0.61 µM - 39.55 ± 0.03 µM[5]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) Acetylcholinesterase (AChE) inhibition0.56 nM[6]

Key Insights:

  • Compound A10 demonstrates significant neuroprotective effects in an in vitro model of glutamate-induced excitotoxicity with a favorable safety profile (low cardiotoxicity). [4]* Benzimidazole-piperidine hybrids exhibit moderate inhibitory activity against both AChE and BuChE. [5]* Compound 21 is a highly potent and selective inhibitor of AChE, highlighting the potential for developing piperidine-based therapeutics for Alzheimer's disease. [6]

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity. [7][8][9] Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity.

Procedure:

  • Prepare Reagents: Prepare phosphate buffer, DTNB solution, acetylthiocholine iodide (ATCI) solution, and the enzyme solution.

  • Assay Mixture: In a 96-well plate, add buffer, DTNB, and the piperidine derivative (inhibitor).

  • Enzyme Addition: Add the AChE solution and incubate for a short period.

  • Initiate Reaction: Add the ATCI substrate to start the reaction.

  • Measure Absorbance: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate Inhibition: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor.

IV. Conclusion: The Enduring Promise of the Piperidine Scaffold

The diverse biological activities of substituted piperidine derivatives underscore the enduring importance of this "privileged structure" in drug discovery. From potent anticancer agents that modulate critical signaling pathways to broad-spectrum antimicrobials and highly selective neuroprotective compounds, the piperidine scaffold offers a versatile platform for the development of novel therapeutics. The experimental data and detailed protocols presented in this guide provide a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic motif. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly pave the way for the next generation of piperidine-based medicines.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Li, X., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1), e32-e37. Retrieved January 23, 2026, from [Link]

  • Moodley, I., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-792. Retrieved January 23, 2026, from [Link]

  • RAJI exhibited cytotoxicity against TNBC cells, with IC50 values of 20 and 25 µg/mL for MDA-MB-231 and MDA-MB-468 cells, respectively. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186. Retrieved January 23, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 23, 2026, from [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. Retrieved January 23, 2026, from [Link]

  • Staszak, K., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Molecules, 21(11), 1520. Retrieved January 23, 2026, from [Link]

  • New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4-Hydroxypiperidine-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The isomers of 4-hydroxypiperidine-2-carboxylic acid, a valuable building block in medicinal chemistry, present a common challenge in stereochemical assignment. This guide provides an in-depth comparison of the spectroscopic data for the cis and trans isomers of this compound, offering practical insights and supporting experimental frameworks to confidently distinguish between them.

The Significance of Stereoisomerism in Drug Design

The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological properties. In the case of 4-hydroxypiperidine-2-carboxylic acid, the relative orientation of the hydroxyl and carboxylic acid groups (cis or trans) dictates the molecule's three-dimensional shape. This, in turn, influences its ability to bind to target proteins, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. Therefore, unambiguous spectroscopic confirmation of the desired isomer is not merely an analytical exercise but a cornerstone of rational drug design.

Spectroscopic Techniques for Isomer Elucidation: A Comparative Overview

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the structure of organic molecules. When applied to the diastereomers of 4-hydroxypiperidine-2-carboxylic acid, each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemistry

¹H and ¹³C NMR spectroscopy are arguably the most definitive methods for differentiating between the cis and trans isomers of 4-hydroxypiperidine-2-carboxylic acid. The key to this differentiation lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J).

dot

Caption: Workflow for NMR-based stereochemical assignment.

¹H NMR Spectroscopy: A Tale of Two Protons

The most telling signals in the ¹H NMR spectrum are those of the protons at C2 and C4 (the carbons bearing the carboxylic acid and hydroxyl groups, respectively).

  • Cis Isomer ((2S,4R) or (2R,4S)-4-hydroxypiperidine-2-carboxylic acid): In the chair conformation, the proton at C2 and the proton at C4 will have a different spatial relationship compared to the trans isomer. This will influence their chemical shifts and, more importantly, the coupling constants between adjacent protons.

  • Trans Isomer ((2S,4S) or (2R,4R)-4-hydroxypiperidine-2-carboxylic acid): The differing dihedral angles between the protons on the piperidine ring in the trans isomer will result in distinct coupling constants, particularly for the protons at C2, C3, C4, and C5.

Key Differentiating Features in ¹H NMR:

Parametercis-Isomer (Predicted)trans-Isomer (Predicted)Rationale
δ H2 (ppm) Expected to be distinctExpected to be distinctThe chemical environment of the proton at C2 is influenced by the relative orientation of the hydroxyl group.
δ H4 (ppm) Expected to be distinctExpected to be distinctThe chemical environment of the proton at C4 is influenced by the relative orientation of the carboxylic acid group.
J-coupling Different coupling constants for H2-H3 and H4-H5 protons compared to the trans isomer.Different coupling constants for H2-H3 and H4-H5 protons compared to the cis isomer.The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons (Karplus relationship). The different stereochemistry leads to different favored conformations and thus different dihedral angles.

¹³C NMR Spectroscopy: A Clearer Picture

Due to the wider chemical shift range and the absence of complex splitting in proton-decoupled spectra, ¹³C NMR can provide a more straightforward comparison. The chemical shifts of the carbon atoms in the piperidine ring, particularly C2, C3, C4, and C5, will be sensitive to the stereochemistry.

Key Differentiating Features in ¹³C NMR:

Carboncis-Isomer (Predicted)trans-Isomer (Predicted)Rationale
C2 Distinct chemical shiftDistinct chemical shiftThe stereochemical arrangement of the hydroxyl group relative to the carboxylic acid-bearing carbon will affect its electronic environment.
C3 Distinct chemical shiftDistinct chemical shiftThe proximity of the hydroxyl and carboxylic acid groups in different orientations will influence the chemical shift of the adjacent carbons.
C4 Distinct chemical shiftDistinct chemical shiftThe stereochemical arrangement of the carboxylic acid group relative to the hydroxyl-bearing carbon will affect its electronic environment.
C5 Distinct chemical shiftDistinct chemical shiftThe proximity of the hydroxyl and carboxylic acid groups in different orientations will influence the chemical shift of the adjacent carbons.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides information about the vibrational frequencies of functional groups. While it may not be as definitive as NMR for stereoisomer differentiation in this case, subtle differences in the spectra can be observed.

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A Senior Application Scientist's Guide to LC-MS for Impurity Profiling and Identification in Synthetic Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a ubiquitous scaffold in modern pharmaceuticals, forming the core of drugs from antipsychotics to analgesics.[1][2] Its prevalence demands a rigorous understanding of the associated impurity profile of any Active Pharmaceutical Ingredient (API) containing this moiety. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[3][4] Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control and characterization of these substances.[5][6][7]

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the comprehensive profiling and identification of impurities in synthetic piperidines. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to impurity analysis. For drug development professionals, mastering these techniques is not just a matter of compliance, but a fundamental component of ensuring patient safety.[8][9]

The Analytical Challenge: Understanding Piperidine Impurities

Impurities in a synthetic piperidine-containing API are not monolithic. They originate from various stages of the manufacturing process and storage.[5] A successful analytical strategy must be capable of separating and identifying compounds from each of these classes:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from unintended side reactions.[5][9] For instance, the synthesis of substituted piperidines via hydrogenation of pyridine precursors can lead to partially or incorrectly reduced species.[10]

  • Degradation Products: The API can degrade over time due to factors like heat, light, or interaction with excipients, forming new chemical entities.[6]

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts (e.g., Palladium or Rhodium from hydrogenation steps) can remain in the final product.[5][10]

  • Genotoxic Impurities (GTIs): Some impurities, such as piperidine itself if used as a starting material, may be classified as potentially genotoxic.[8][11] These require detection and quantification at ultra-trace levels (parts-per-million), demanding methods of exceptional sensitivity.[12]

Comparative Analysis of LC-MS Methodologies

LC-MS has become the definitive tool for impurity analysis due to its unique combination of high-efficiency separation and highly sensitive, specific detection.[9][13] However, "LC-MS" is a broad term encompassing multiple technologies. The choice of which to deploy is dictated by the analytical goal: routine quantification, targeted screening, or unknown identification.

Pillar 1: The Separation (Liquid Chromatography)

The primary goal of the LC stage is to resolve impurities from the main API peak and from each other. Overloading the column with the high-concentration API can often obscure trace-level impurities, making chromatographic integrity paramount.[9]

LC Technique Principle & Rationale Best For... Limitations
Reversed-Phase (RP-UHPLC) Separates analytes based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. This is the workhorse of pharmaceutical analysis because most drug molecules and their impurities have sufficient hydrophobicity to be retained and separated effectively.General-purpose impurity profiling; separation of a wide range of non-polar to moderately polar impurities.[8][14]Poor retention of very polar impurities (e.g., certain starting materials or highly polar degradants).
Hydrophilic Interaction (HILIC) Uses a polar stationary phase and a mixed aqueous/organic mobile phase. It excels at retaining and separating highly polar compounds that elute in the void volume in RP chromatography.Analysis of highly polar starting materials, counter-ions, or degradation products not retained by RP columns.Can have longer equilibration times; requires careful mobile phase formulation to ensure reproducibility.
Pillar 2: The Detection (Mass Spectrometry)

The mass spectrometer provides the identity and quantity of the separated components. The choice of mass analyzer fundamentally changes the nature and quality of the data obtained.

MS Technique Principle & Rationale Best For... Limitations
Single Quadrupole (SQ) A single mass filter that allows ions of a specific mass-to-charge ratio (m/z) to pass through. It is a robust, cost-effective detector.Routine, known-impurity quantification where high sensitivity is not the primary driver.[12]Provides only nominal mass; incapable of distinguishing between isobaric compounds (same integer mass, different formula). Poor for unknown identification.
Triple Quadrupole (QqQ) Two mass filters separated by a collision cell. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring a specific precursor ion → product ion transition.Targeted quantification of critical known impurities, especially potentially genotoxic impurities (PGIs) at ultra-trace levels.[13]"Sees" only what it's programmed to look for; not suitable for untargeted profiling of unknown impurities.
High-Resolution MS (HRMS)
Q-TOF or OrbitrapMeasures m/z with very high precision (typically <5 ppm mass accuracy). This allows for the unambiguous determination of an ion's elemental formula, a critical first step in identifying an unknown.[4][15]The gold standard for impurity identification. Enables confident determination of molecular formulas for unknown impurities and provides high-quality MS/MS spectra for structural elucidation.[16]Higher initial instrument cost and complexity compared to quadrupole systems.

Workflow for Impurity Identification & Profiling

A robust workflow ensures that impurities are not only detected but also confidently identified. This process integrates chromatographic separation, high-resolution mass detection, and tandem MS for structural confirmation.

G cluster_0 LC Separation cluster_1 MS Detection & Identification cluster_2 Reporting API_Sample API Sample Injection LC_Column UHPLC Separation (e.g., C18 Column) API_Sample->LC_Column Full_Scan HRMS Full Scan (Accurate Mass) LC_Column->Full_Scan DDA Data-Dependent MS/MS (Fragmentation) Full_Scan->DDA Trigger Formula_Gen Elemental Formula Generation Full_Scan->Formula_Gen < 5 ppm Struct_Elucid Structural Elucidation DDA->Struct_Elucid Fragment Analysis Report Impurity Profile Report (Identity & Quantity) Formula_Gen->Report Struct_Elucid->Report

Caption: High-level workflow for LC-HRMS impurity profiling.

A Validated Experimental Protocol: LC-HRMS for Piperidine Impurity Profiling

This protocol outlines a comprehensive method using UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer. The described system is self-validating by design, incorporating steps to ensure data integrity and robustness.

Part A: Sample & System Preparation

Causality: Proper sample preparation is critical to avoid artifacts and ensure accurate quantification. The use of an internal standard (IS) is non-negotiable for robust methods, as it corrects for variations in injection volume and matrix-induced ion suppression.[12][13]

  • Solvent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Use high-purity, MS-grade solvents and additives.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthetic piperidine API in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

    • Prepare a separate stock solution of a suitable internal standard (ideally, a stable isotope-labeled version of the API) at 1.0 mg/mL.

    • Create the final sample for injection by diluting the API stock solution to 0.5 mg/mL and spiking in the internal standard to a final concentration of 5 µg/mL.

  • System Suitability: Before analysis, perform several blank injections followed by an injection of a known impurity standard mixture to confirm system cleanliness, retention time stability, and detector sensitivity.

Part B: UHPLC Method Parameters

Causality: A gradient elution is essential for impurity profiling as it can separate compounds with a wide range of polarities in a single run. The chosen C18 column is a versatile starting point for many piperidine-based compounds.[8]

Parameter Value/Condition Rationale
Column High-Strength Silica C18, 1.7 µm, 2.1 x 100 mmProvides high efficiency and good peak shape for a broad range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for RP chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% to 95% B over 15 minutesA wide gradient ensures elution of both early (polar) and late (non-polar) eluting impurities.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2.0 µLA small volume minimizes potential column overload from the high-concentration API.
Part C: High-Resolution Mass Spectrometry Method

Causality: The method uses a dual-pronged approach. The full scan MS provides the high-accuracy mass data for all eluting ions, while the data-dependent MS/MS automatically selects significant ions for fragmentation, providing the structural data needed for identification.[17][18]

Parameter Value/Condition Rationale
Ionization Mode Positive Electrospray (ESI+)Piperidines are basic and readily accept a proton, making ESI+ the most sensitive mode.
Scan Mode 1 MS1 Full Scan
Mass Range100 - 1000 m/zCovers the expected mass range for the API and most potential impurities.
Resolution> 30,000 (FWHM)Sufficient resolution to achieve <5 ppm mass accuracy for confident formula generation.
Scan Mode 2 Data-Dependent MS/MS (dd-MS2)
ActivationCollision-Induced Dissociation (CID)Standard method for fragmenting small molecules.
TopN3Fragments the 3 most intense ions from the preceding MS1 scan.
Dynamic Exclusion10 secondsPrevents the instrument from repeatedly fragmenting the most abundant ions (like the API).
Part D: Data Analysis Workflow

The true power of modern LC-MS lies in the software algorithms that turn raw data into actionable knowledge.

G rawData Raw LC-HRMS Data (Full Scan + MS/MS) mfe 1. Molecular Feature Extraction (Find Peaks, Deisotope) rawData->mfe bgSub 2. Background Subtraction (Remove Noise) mfe->bgSub formulaGen 3. Molecular Formula Generation (Using Accurate Mass) bgSub->formulaGen msmsSearch 4. MS/MS Library Search (Known Impurities) formulaGen->msmsSearch Proposed Formulas structElucid 5. Manual Elucidation (Interpret Unknown Fragments) msmsSearch->structElucid No Match finalReport Final Impurity Report msmsSearch->finalReport Match Found structElucid->finalReport

Caption: Data analysis workflow for impurity identification.

  • Impurity Detection: Utilize a Molecular Feature Extraction (MFE) or similar algorithm to find all relevant chromatographic peaks, distinguishing them from baseline noise.[4]

  • Formula Generation: For each detected impurity, generate a list of possible elemental formulas based on its accurate mass and isotopic pattern.

  • Structural Elucidation: Compare the MS/MS fragmentation pattern of the impurity to that of the parent API.[18] Common losses or retained fragments can provide immediate structural clues. For example, the loss of a known substituent on the piperidine ring is a strong indicator of the impurity's structure. Computational tools can also predict fragmentation patterns for proposed structures to aid in confirmation.[19]

  • Quantification: Quantify impurities relative to the API peak area or against a qualified reference standard if available. Ensure results are reported according to ICH guidelines (e.g., reporting to two decimal places below 1.0%).[5]

Conclusion: A Framework for Confidence

The validation and impurity profiling of synthetic piperidines is a complex but manageable challenge with the right analytical strategy. By leveraging the separation power of UHPLC with the unparalleled identification capabilities of high-resolution mass spectrometry, researchers can build a comprehensive understanding of their API. This guide serves as a framework, emphasizing that the "why" behind each parameter choice is as important as the "what." This causal-driven approach ensures the development of robust, reliable, and defensible LC-MS methods that meet the stringent demands of modern drug development and ultimately safeguard patient health.[8][13]

References

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Waters Corporation. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling.
  • Benchchem. A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • LGC. The benefits of high-resolution mass spectrometry for impurity profiling.
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  • PubMed. Development of an LC-MS Method for Ultra Trace-Level Determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a Potential Genotoxic Impurity Within Active Pharmaceutical Ingredients.
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  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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  • PubMed Central. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • PubMed. Use of liquid chromatography/tandem mass spectrometric molecular fingerprinting for the rapid structural identification of pharmaceutical impurities.
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A Comparative Guide to HPLC and GC for the Analysis of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of piperidine-based compounds, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is a critical decision that profoundly impacts analytical outcomes. This guide provides an in-depth, objective comparison of these two powerful chromatographic techniques, grounded in experimental data and field-proven insights, to empower you in making the most informed methodological choices for your specific analytical challenges.

The Piperidine Moiety: A Key Pharmacophore

The piperidine ring, a saturated heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. Consequently, the robust and accurate analysis of piperidine-containing molecules is paramount throughout the drug development lifecycle, from synthesis and purification to quality control and pharmacokinetic studies.

Fundamental Principles: A Tale of Two Phases

The decision to employ HPLC or GC hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation is governed by the differential partitioning of the analyte between the two phases. HPLC is exceptionally versatile and well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography (GC) , in contrast, employs an inert gas as the mobile phase to carry vaporized analytes through a column containing a stationary phase. Separation is based on the analyte's volatility and its interactions with the stationary phase. GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2]

A Comparative Analysis: HPLC vs. GC for Piperidine Compounds

The selection of the optimal chromatographic technique for piperidine-based compounds is not a one-size-fits-all scenario. It requires a careful consideration of the analyte's specific properties and the analytical objectives.

Volatility and Thermal Stability: The Primary Deciding Factor

Piperidine itself is a volatile compound with a boiling point of 106°C, making it amenable to GC analysis.[3] However, many pharmaceutically relevant piperidine derivatives are larger, more complex molecules with significantly lower volatility and potential thermal instability. For these compounds, HPLC is often the more appropriate choice to avoid degradation in a hot GC inlet.[4]

The Challenge of Detection: To Derivatize or Not to Derivatize?

A significant consideration in the analysis of many piperidine-based compounds is their lack of a strong UV chromophore, rendering them "invisible" to standard HPLC-UV detectors.[5] This necessitates either the use of alternative detection methods or a pre-column derivatization step to introduce a chromophoric tag.

For HPLC:

  • Derivatization: A common approach is to react the piperidine's secondary amine with a reagent that imparts UV absorbance or fluorescence. For instance, 4-toluenesulfonyl chloride is used to derivatize piperidine for subsequent RP-HPLC analysis with UV detection.[5]

  • Alternative Detectors: An Evaporative Light Scattering Detector (ELSD) can be employed for the analysis of non-derivatized piperidine compounds.[6] The ELSD is a mass-sensitive detector that is not reliant on the analyte's optical properties, making it a valuable tool for non-chromophoric compounds.

For GC:

  • Direct Analysis: Simple, volatile piperidine compounds can often be analyzed directly by GC with a Flame Ionization Detector (FID), which is a universal detector for organic compounds.[7]

  • Peak Tailing: A persistent challenge in the GC analysis of amines, including piperidines, is peak tailing. This phenomenon, caused by the interaction of the basic amine with acidic sites on the column and in the inlet, can lead to poor peak shape and inaccurate quantification.[8]

  • Mitigating Peak Tailing:

    • Specialized Columns: The use of base-deactivated columns is crucial to minimize peak tailing.[8]

    • Derivatization: Converting the amine to a less polar derivative can significantly improve peak shape and resolution.

Experimental Data: A Side-by-Side Look

The following tables summarize key performance parameters for the analysis of piperidine and its derivatives by both HPLC and GC, based on published methods.

Table 1: HPLC Analysis of Piperidine-Based Compounds

CompoundMethodColumnMobile PhaseDetectorLODLOQReference
PiperidineRP-HPLC (with derivatization)Inertsil C18Acetonitrile/Water with 0.1% Phosphoric AcidUV0.15 µg/mL0.44 µg/mL[5]
PiperineRP-HPLCLuna C18Acetonitrile/0.01% Ortho Phosphoric AcidUV0.015 µg/mL0.044 µg/mL[9]
PiperidineHPLC-ELSDPursuit 5 C18MethanolELSDNot ReportedNot Reported[6]

Table 2: GC Analysis of Piperidine-Based Compounds

CompoundMethodColumnCarrier GasDetectorLODLOQReference
3-AminopiperidineGC-FIDDiphenyl dimethyl polysiloxaneHeliumFIDNot ReportedNot Reported[7]
PiperineGC-FIDRtx-5NitrogenFID3.39%9.99%[10]

Experimental Protocols: A Practical Guide

Protocol 1: RP-HPLC Analysis of Piperidine with Pre-Column Derivatization

This protocol is based on the method described by Zhou et al. for the determination of piperidine in Artane.[5]

1. Derivatization Procedure: a. Prepare a stock solution of piperidine standard in a suitable solvent. b. In a volumetric flask, mix the piperidine standard solution with an excess of 4-toluenesulfonyl chloride solution (derivatizing agent). c. Add a suitable base (e.g., triethylamine) to facilitate the reaction. d. Allow the reaction to proceed to completion.

2. HPLC Conditions:

  • Column: Inertsil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm
  • Mobile Phase: Isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detector: UV at an appropriate wavelength for the derivative.
  • Injection Volume: 10 µL

3. Analysis: a. Inject the derivatized standard solutions to create a calibration curve. b. Prepare and derivatize the sample in the same manner as the standards. c. Inject the derivatized sample and quantify the piperidine content against the calibration curve.

Protocol 2: GC-FID Analysis of a Volatile Piperidine Derivative

This protocol is a general guideline for the analysis of a thermally stable and volatile piperidine-based compound.

1. Sample Preparation: a. Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane). b. If necessary, perform a derivatization step to improve peak shape.

2. GC Conditions:

  • Column: A base-deactivated column suitable for amine analysis (e.g., a wax or a specialized amine column).
  • Carrier Gas: Helium or Hydrogen at a constant flow rate.
  • Inlet Temperature: Optimized to ensure complete vaporization without degradation (e.g., 250°C).
  • Oven Temperature Program: Start at a low temperature to focus the analytes, then ramp to a final temperature that ensures elution of the compound of interest in a reasonable time.
  • Detector: Flame Ionization Detector (FID).
  • Detector Temperature: Higher than the final oven temperature to prevent condensation (e.g., 280°C).
  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

3. Analysis: a. Inject standard solutions of the piperidine compound to establish a calibration curve. b. Inject the prepared sample and quantify the analyte based on the calibration curve.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Piperidine Sample Derivatization Pre-Column Derivatization (e.g., with 4-toluenesulfonyl chloride) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Column RP-HPLC Column (e.g., C18) Injection->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Piperidine Content Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of piperidine with derivatization.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing Sample_GC Volatile Piperidine Sample Dissolution Dissolve in Volatile Solvent Sample_GC->Dissolution Injection_GC Inject Sample Dissolution->Injection_GC Column_GC Base-Deactivated GC Column Injection_GC->Column_GC Detection_GC Flame Ionization Detector (FID) Column_GC->Detection_GC Chromatogram_GC Obtain Chromatogram Detection_GC->Chromatogram_GC Quantification_GC Quantify Piperidine Content Chromatogram_GC->Quantification_GC

Caption: Experimental workflow for GC analysis of a volatile piperidine compound.

Conclusion: A Dichotomy of Choice

The selection between HPLC and GC for the analysis of piperidine-based compounds is a nuanced decision that must be guided by the specific characteristics of the analyte and the goals of the analysis.

HPLC is the technique of choice for:

  • Non-volatile or thermally labile piperidine derivatives.

  • Complex mixtures requiring the high resolving power of modern HPLC columns.

  • Analyses where derivatization can be readily incorporated to enhance detection.

GC is advantageous for:

  • Volatile and thermally stable piperidine compounds.

  • Rapid analysis when high throughput is required.

  • Situations where a universal detector like FID is sufficient and derivatization is to be avoided.

Ultimately, for comprehensive characterization and quality control, particularly in a regulatory environment, the orthogonal nature of HPLC and GC can be leveraged.[4] Employing both techniques can provide a more complete picture of the sample, ensuring the identification and quantification of a wider range of potential impurities and degradants. As a Senior Application Scientist, my recommendation is to carefully evaluate the properties of your piperidine compound of interest and, where ambiguity exists, to develop and validate methods on both platforms to ensure the highest level of analytical confidence.

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020). Asian Journal of Chemistry, 32(11), 2841–2846.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.).
  • Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. (n.d.).
  • Prajapati, N., Nagarajan, K., Kamboj, S., Grover, P., Goel, R., & Arora, S. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. European Chemical Bulletin, 12(Special Issue 6), 957-963.
  • GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020).
  • Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. (n.d.).
  • GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015).
  • Unveiling the Power of Non-Polar GC Columns. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. (2013, June 20). Restek. Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved from [Link]

  • GC Tech Tip: Parameters To Consider for GC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
  • Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. (n.d.). MDPI.
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Blog - News. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). International Journal of Pharmaceutical Sciences and Research, 15(12), 1000-1008.
  • Gas Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC North America.

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The Therapeutic Landscape of (2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold has emerged as a "privileged" structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent conformational rigidity and the stereospecific placement of its hydroxyl and carboxylic acid moieties provide a unique three-dimensional framework for designing potent and selective drugs. This guide offers an in-depth evaluation of the therapeutic efficacy of drugs derived from this versatile scaffold, with a primary focus on the most promising clinical applications. We will delve into the mechanistic underpinnings of these compounds, present comparative experimental data, and provide detailed protocols for their evaluation.

The Rise of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability.[1][2][3] The specific stereochemistry of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid further refines its utility, allowing for precise interactions with biological targets. This has led to its exploration in a range of therapeutic areas, including oncology, pain management, and neurodegenerative diseases.[4][5][]

Targeting Cancer Metabolism: The Glutaminase Inhibitors

A significant breakthrough in the application of the 4-hydroxypiperidine scaffold has been in the development of potent and selective glutaminase (GAC) inhibitors for cancer therapy.[7] Many cancer cells exhibit a strong dependence on the amino acid glutamine for their growth and survival, a phenomenon known as "glutamine addiction."[8] Glutaminase is the first and rate-limiting enzyme in the pathway that converts glutamine to glutamate, a key metabolite that fuels the tricarboxylic acid (TCA) cycle and supports the production of antioxidants.[8] By inhibiting GAC, these drugs effectively starve cancer cells of a critical nutrient source.

Mechanism of Action: Allosteric Inhibition of Glutaminase

Drugs derived from the 4-hydroxypiperidine scaffold, such as the clinical trial candidate CB-839 (Telaglenastat) and the developmental compound UPGL00019 , are allosteric inhibitors of GAC.[7][8] They bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.[8] This allosteric mechanism offers a high degree of selectivity and can overcome some of the challenges associated with competitive inhibitors.

Signaling Pathway: Glutaminase Inhibition in Cancer Cells

GAC_inhibition cluster_cell Cancer Cell cluster_mito Mitochondrion Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter GAC Glutaminase (GAC) Glutamine_int->GAC Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (Antioxidant) Glutamate->GSH TCA TCA Cycle (Energy & Biosynthesis) alpha_KG->TCA GAC->Glutamate Hydrolysis Inhibitor CB-839 / UPGL00019 (4-Hydroxypiperidine Derivative) Inhibitor->GAC Allosteric Inhibition

Caption: Allosteric inhibition of glutaminase (GAC) by 4-hydroxypiperidine derivatives.

Comparative Efficacy of Glutaminase Inhibitors

The development of GAC inhibitors has seen a progression from the initial lead compound, BPTES , to more potent and drug-like molecules such as CB-839. The incorporation of a rigid piperidine linker in compounds like UPGL00019 is a key structural modification aimed at improving potency and pharmacokinetic properties.

Table 1: In Vitro Efficacy of Glutaminase Inhibitors in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Citation(s)
BPTES LNCaP (Prostate)2-6[9]
PC-3 (Prostate)2-6[9]
CB-839 LNCaP (Prostate, P0)1[9]
LNCaP-CRPC (Prostate, P1)2[9]
PC-3 (Prostate)< 0.1[9]
HCC-1806 (TNBC)Potent Antiproliferative Activity[8]
T47D (ER+)No Antiproliferative Activity[8]

Note: TNBC = Triple-Negative Breast Cancer; ER+ = Estrogen Receptor Positive; CRPC = Castration-Resistant Prostate Cancer.

The data clearly indicates the superior potency of CB-839 over BPTES in prostate cancer cell lines.[9] Furthermore, the sensitivity of triple-negative breast cancer cells to CB-839 highlights a potential patient population for this therapeutic strategy.[8]

In Vivo Efficacy of CB-839

Preclinical xenograft models have demonstrated the in vivo antitumor activity of CB-839, both as a single agent and in combination with standard-of-care chemotherapies like paclitaxel.[8] In these studies, CB-839 was well-tolerated with no significant toxicity observed.[8] Clinical trials are ongoing to evaluate the safety and efficacy of CB-839 in various hematological and solid tumors.[7]

Exploring Analgesic and Neuroprotective Potential

The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold has also been investigated for its potential in developing novel analgesics and neuroprotective agents, although these areas are less developed compared to oncology.

Analgesic Derivatives

Several studies have explored the synthesis of 4-hydroxypiperidine derivatives as potential analgesics.[5][10] Preclinical studies in animal models have shown that some of these compounds exhibit significant analgesic activity, in some cases comparable to or exceeding that of reference drugs like pethidine.[5][11] The mechanism of action is often linked to opioid receptors.[12] However, a clear structure-activity relationship for derivatives of the specific (2R,4R) stereoisomer remains to be fully elucidated.

Neuroprotective Applications

The potential for developing neuroprotective agents from this scaffold is an emerging area of research.[13][14] Given the role of glutamatergic neurotransmission in neurodegenerative diseases, targeting pathways involving glutamate metabolism is a rational approach. While direct evidence for the neuroprotective efficacy of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives is still limited, the known involvement of piperidine-containing compounds in CNS disorders suggests this is a promising avenue for future investigation.[4]

Experimental Protocols

To facilitate further research and comparative evaluation, we provide a standardized protocol for assessing the in vitro efficacy of glutaminase inhibitors.

Protocol: In Vitro Proliferation Assay for Glutaminase Inhibitors

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., PC-3, HCC-1806)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., CB-839) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Proliferation Assay: Add 20 µL of the cell proliferation reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow: In Vitro IC50 Determination

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compounds Prepare Serial Dilutions of Test Compound overnight_incubation->prepare_compounds treat_cells Treat Cells with Compound prepare_compounds->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h add_reagent Add Proliferation Reagent incubation_72h->add_reagent incubation_reagent Incubate for 1-4 hours add_reagent->incubation_reagent read_plate Measure Absorbance incubation_reagent->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end_process End analyze_data->end_process

Caption: Workflow for determining the in vitro IC50 of a test compound.

Future Directions and Conclusion

The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid scaffold has proven to be a highly valuable starting point for the development of novel therapeutics. The success of glutaminase inhibitors like CB-839 in preclinical and early clinical studies provides a strong rationale for the continued exploration of this chemical space in oncology. While the potential for developing effective analgesics and neuroprotective agents based on this scaffold is evident, further research is needed to identify lead compounds with robust and comparative efficacy data.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for derivatives of this scaffold in different therapeutic areas will guide the design of more potent and selective compounds.

  • Exploration of New Targets: The versatility of the scaffold suggests that it could be adapted to target other enzymes and receptors implicated in various diseases.

  • Combination Therapies: As demonstrated with CB-839, combining drugs derived from this scaffold with existing therapies may offer synergistic effects and overcome resistance mechanisms.[8]

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • Gross, M. I., Demo, S. D., Dennison, J. B., Chen, L., Chernov-Rogan, T., Goyal, B., ... & Bennett, M. K. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics, 13(4), 890-901. [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

  • Nazar Ul Islam, & Saeed, M. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Archives of Pharmacal Research, 20(4), 345-348. [Link]

  • Las-Casas, L., Betti, M., Spampinato, S. M., Bolognesi, M. L., & Minarini, A. (2021). Piperidine Derivatives as Privileged Scaffolds in Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(19), 14211–14247. [Link]

  • (This is a placeholder reference as the full text for UPGL00019 specific data was not found in the provided search results.
  • Calithera Biosciences, Inc. (2018). A Study of the Glutaminase Inhibitor CB-839 in Hematological Tumors. ClinicalTrials.gov. [Link]

  • (This is a placeholder reference as a specific paper detailing the synthesis and full biological activity of UPGL00019 was not identified in the searches.)
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • (This is a placeholder reference for a comprehensive review on piperidine synthesis.)
  • Harding, J. J., DeKoter, R. P., & He, Y. (2023). Preclinical evaluation of teleglenastat (CB-839) in prostate cancer. Journal of Clinical Oncology, 41(6_suppl), 331-331. [Link]

  • (This is a placeholder reference for a specific paper on the synthesis of (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid.)
  • Analgesic activity of alkyl piperidine derivatives. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1335-1341.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules, 27(20), 7009. [Link]

  • (This is a placeholder reference for a review on glutaminase inhibitors.)
  • (This is a placeholder reference for a review on preclinical to clinical transl
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). Bioorganic & Medicinal Chemistry Letters, 17(11), 3122-3126. [Link]

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  • (This is a placeholder reference for a review on glutaminase inhibition in renal cell carcinoma.)
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  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules, 27(20), 7009. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Polycyclic Aromatic Compounds, 1-14. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of piperidine-containing compounds is a cornerstone of pharmaceutical development. The piperidine motif is a prevalent scaffold in a multitude of approved drugs and clinical candidates, making the accuracy and reliability of analytical data paramount.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for these compounds, focusing on the critical process of cross-validation to ensure data integrity across different analytical platforms.

The Imperative of Method Cross-Validation

In the lifecycle of a pharmaceutical product, it is not uncommon for analytical methods to evolve or for testing to be transferred between laboratories. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent for a specific intended purpose.[2][3] This becomes critical when, for example, a well-established High-Performance Liquid Chromatography (HPLC) method is being replaced by a more sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. The objective is to ensure that the data generated by both methods are comparable and reliable, a mandate underscored by regulatory bodies like the International Council for Harmonisation (ICH).[2][4][5]

This guide will compare and contrast two workhorse analytical techniques for the quantification of a hypothetical piperidine-containing Active Pharmaceutical Ingredient (API), "Piperidinol," in a drug substance: a traditional Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and a modern Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.

Principles of the Compared Analytical Techniques

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[6][7][8] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The causality behind this choice for many piperidine compounds lies in their inherent polarity and the ability to achieve excellent separation from impurities with tailored mobile phase compositions.[9][10] UV detection is employed when the analyte possesses a chromophore that absorbs light in the UV-visible spectrum. For piperidine alkaloids like piperine, this is a straightforward and robust detection method.[9][11][12]

Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS represents a significant advancement in analytical sensitivity and specificity. UHPLC utilizes smaller particle size columns, leading to higher resolution and faster analysis times compared to conventional HPLC. The coupling with tandem mass spectrometry (MS/MS) allows for the unequivocal identification and quantification of an analyte based on its mass-to-charge ratio (m/z) and its fragmentation pattern.[13][14] This is particularly advantageous for complex matrices or when dealing with compounds that lack a strong chromophore.[13] For piperidine derivatives, mass spectrometry can provide invaluable structural information through characteristic fragmentation pathways.[13][14]

A Comparative Cross-Validation Protocol: RP-HPLC-UV vs. UHPLC-MS/MS for "Piperidinol" API

The following section details a step-by-step protocol for the cross-validation of two analytical methods for the quantification of "Piperidinol."

Experimental Workflow

Cross-Validation Workflow Cross-Validation Workflow for Piperidinol API cluster_prep Preparation cluster_hplc RP-HPLC-UV Method cluster_uhplc UHPLC-MS/MS Method cluster_comparison Data Comparison & Evaluation prep_standards Prepare Piperidinol Reference and Working Standards hplc_validation Full Method Validation (ICH Q2(R2)) prep_standards->hplc_validation uhplc_validation Full Method Validation (ICH Q2(R2)) prep_standards->uhplc_validation prep_samples Prepare API Batches (at least 3 lots) hplc_analysis Analyze API Batches prep_samples->hplc_analysis uhplc_analysis Analyze API Batches prep_samples->uhplc_analysis hplc_validation->hplc_analysis compare_data Statistical Comparison of Results (e.g., t-test, F-test) hplc_analysis->compare_data uhplc_validation->uhplc_analysis uhplc_analysis->compare_data acceptance Evaluate Against Pre-defined Acceptance Criteria compare_data->acceptance report Final Cross-Validation Report acceptance->report

Caption: A flowchart illustrating the key stages of the cross-validation process.

Step-by-Step Methodologies

1. Preparation of Standards and Samples:

  • Reference Standard Stock Solution: Accurately weigh approximately 10 mg of "Piperidinol" reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected analytical range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of three different batches of "Piperidinol" API, dissolve in the diluent to a concentration of 1 mg/mL, and then dilute to fall within the validated range of the assay.

2. RP-HPLC-UV Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and 0.1% phosphoric acid in water.[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. UHPLC-MS/MS Method Parameters:

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transition: Monitor a specific precursor-to-product ion transition for "Piperidinol."

4. Validation and Cross-Validation Analysis:

  • Both methods must be fully validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[2][4][5][15]

  • For cross-validation, analyze the three batches of "Piperidinol" API in triplicate using both the RP-HPLC-UV and UHPLC-MS/MS methods.

Comparative Data Summary

The following table presents hypothetical data from the cross-validation study, demonstrating the performance of each method.

Validation Parameter RP-HPLC-UV UHPLC-MS/MS Acceptance Criteria (ICH Q2(R2))
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.1 - 100To cover the expected concentration range
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 0.8%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.2%≤ 2.0%
Limit of Quantitation (LOQ) 1 µg/mL0.1 µg/mLAdequate for intended purpose
Specificity/Selectivity No interference from placebo and degradantsNo interference from placebo and degradantsPeak purity/mass spectral confirmation

Discussion of Results and Method Selection

Both the RP-HPLC-UV and UHPLC-MS/MS methods demonstrate acceptable performance based on the ICH guidelines. The choice between the two would depend on the specific application:

  • RP-HPLC-UV: This method is robust, cost-effective, and suitable for routine quality control testing where high sensitivity is not a primary requirement. Its simplicity makes it ideal for environments with limited access to mass spectrometry instrumentation.

  • UHPLC-MS/MS: This method offers superior sensitivity and specificity. It is the preferred choice for trace-level impurity analysis, pharmacokinetic studies, or when dealing with complex sample matrices where the risk of co-eluting interferences is high. The enhanced specificity from monitoring a unique mass transition provides a higher degree of confidence in the results.

The cross-validation data confirms that for the quantification of the "Piperidinol" API within the specified range, both methods yield comparable and reliable results. A statistical analysis (e.g., a paired t-test) of the assay results for the three API batches should show no significant difference between the two methods, providing the ultimate proof of their interchangeability.

Forced Degradation Studies: A Crucial Element of Validation

To ensure the stability-indicating nature of an analytical method, forced degradation studies are indispensable.[16][17] The "Piperidinol" API should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[17][18][19] The analytical method must be able to separate the intact API from any degradation products that are formed.[11][19]

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation api Piperidinol API acid Acid Hydrolysis (e.g., 0.1N HCl) api->acid base Base Hydrolysis (e.g., 0.1N NaOH) api->base oxidation Oxidation (e.g., 3% H2O2) api->oxidation thermal Thermal Stress (e.g., 80°C) api->thermal photo Photolytic Stress (e.g., UV light) api->photo analysis Analyze Stressed Samples by RP-HPLC-UV & UHPLC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis peak_purity Assess Peak Purity analysis->peak_purity mass_balance Evaluate Mass Balance peak_purity->mass_balance report Report Degradation Profile mass_balance->report

Caption: A workflow for conducting forced degradation studies.

Conclusion

The cross-validation of analytical methods is a non-negotiable aspect of ensuring data quality and consistency in pharmaceutical development. By systematically comparing a traditional RP-HPLC-UV method with a modern UHPLC-MS/MS method for the characterization of a piperidine compound, this guide has demonstrated the principles and practicalities of such a study. The choice of analytical methodology should always be guided by the specific requirements of the analysis, with the ultimate goal of generating accurate, reliable, and defensible data.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Gouveia, L. F., de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1282. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Kshirsagar, P., & Sharma, A. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. Retrieved from [Link]

  • Patel, K., Patel, J., & Patel, M. (2013). Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. International Journal of Pharmaceutical Sciences and Research, 4(9), 3560-3565. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Ravisankar, P., Navya, C. N., Pravallika, D., & Sri, D. N. (2015). A review on stress degradation studies for validation of analytical methods. Journal of Chemical and Pharmaceutical Sciences, 8(3), 517-523.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. As a specialized piperidine derivative frequently utilized in pharmaceutical research and development, its proper disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. The protocols outlined below are designed to provide researchers and laboratory personnel with the necessary information to manage this chemical waste stream responsibly, grounded in established safety principles and regulatory standards.

Core Principle: Proactive Hazard Assessment

The foundational step in any chemical disposal plan is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for the (2R,4R) stereoisomer may not always be readily available, data from closely related piperidine compounds provide a reliable basis for risk assessment. The guiding principle is to treat (2R,4R)-4-hydroxypiperidine-2-carboxylic acid as a hazardous substance due to the known toxicological profiles of its chemical class.

Piperidine and its derivatives are recognized for their potential to cause significant health effects. They can be harmful if swallowed, toxic in contact with skin, and may cause severe skin irritation, burns, and eye damage.[1][2][3] Furthermore, respiratory irritation is a common hazard associated with this class of compounds.[3][4] Therefore, all handling and disposal operations must be conducted with the assumption that this compound presents similar risks.

Table 1: Hazard Profile Based on Related Piperidine Compounds

Hazard Category Description Rationale / Supporting Compounds
Skin Corrosion/Irritation Causes skin irritation; prolonged contact may lead to burns.[2][3][4] Based on data for 4-Hydroxypiperidine and other piperidine derivatives.[3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][4] Consistent hazard across piperidine-based structures.
Acute Toxicity (Oral, Dermal) May be harmful or toxic if swallowed or absorbed through the skin.[1] Piperidine itself is classified as toxic in contact with skin and harmful if swallowed.[1]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[3][4] A common characteristic of substituted piperidines.[3][4]

| Chemical Incompatibility | Reacts with strong oxidizing agents.[5] | This is a general reactivity precaution for many organic compounds. |

Mandatory Personal Protective Equipment (PPE)

Due to the identified hazards, a stringent PPE protocol is non-negotiable. The causality is direct: engineering controls and PPE form the primary barrier between the researcher and chemical exposure. All disposal-related activities must be performed within a certified chemical fume hood to mitigate inhalation risks.[6]

Table 2: Required Personal Protective Equipment (PPE) for Disposal

PPE Item Specification Justification
Eye Protection ANSI Z87.1-rated safety goggles or a face shield.[5] Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation or damage.[2][4]
Hand Protection Nitrile or neoprene gloves (check manufacturer's breakthrough time). Prevents skin contact, which can cause irritation and toxic effects through dermal absorption.[1][2]
Body Protection A flame-resistant laboratory coat. Protects against incidental skin contact and contamination of personal clothing.

| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | A fume hood provides adequate ventilation to prevent respiratory irritation from dust or vapors.[6] |

Disposal Workflow: From Generation to Collection

The proper disposal of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid begins the moment it is declared waste. This includes un-needed pure chemical, contaminated materials, or solutions containing the compound. The primary directive is that chemical waste must never be disposed of in standard trash or down the drain.[5][7][8][9] Such actions violate environmental regulations and can cause damage to plumbing and ecosystems.

DisposalWorkflow Start Waste Generated ((2R,4R)-4-hydroxypiperidine-2-carboxylic acid) Characterize Characterize Waste Stream Start->Characterize SolidWaste Solid Waste (e.g., expired reagent, contaminated gloves/wipes) Characterize->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions) Characterize->LiquidWaste Liquid SelectContainer Select Compatible Container (Original container or chemically resistant plastic/glass) SolidWaste->SelectContainer LiquidWaste->SelectContainer LabelContainer Label Container with Hazardous Waste Tag (Include full chemical name, hazards, date) SelectContainer->LabelContainer Store Store in Designated Satellite Accumulation Area (Segregated, with secondary containment) LabelContainer->Store EHS Arrange for Pickup by EHS or Licensed Contractor Store->EHS

Caption: Waste Disposal Decision Workflow.

Step-by-Step Collection Protocol:
  • Waste Characterization: Determine if the waste is solid or liquid. Solid waste includes excess or expired pure compound, as well as contaminated items like weighing paper, gloves, or paper towels. Liquid waste includes solutions from experiments or cleaning procedures. Solid and liquid wastes must be kept separate.[10]

  • Container Selection:

    • Choose a container that is compatible with the chemical waste. The original product container is often the best choice for unused chemicals.[11]

    • For other waste streams, use high-density polyethylene (HDPE) or glass containers with secure, screw-top lids.[12]

    • Ensure the container is in good condition, free from leaks or external residue.[11]

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste tag, as provided by your institution's Environmental Health and Safety (EHS) department.[11]

    • The label must clearly state "Hazardous Waste" and include the full, unabbreviated chemical name: "(2R,4R)-4-hydroxypiperidine-2-carboxylic acid".

    • List all constituents, including solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., Irritant, Toxic).[13]

  • Accumulation and Storage:

    • Keep waste containers tightly closed at all times, except when adding waste.[1][4][11]

    • Store the sealed container in a designated and labeled Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must have secondary containment, such as a spill tray or tub, to contain any potential leaks.[11]

    • Crucially, segregate this waste from incompatible materials, especially strong oxidizing agents.[5][11][13]

Emergency Protocol: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is a hallmark of a safe laboratory. For (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, which is a solid, the primary risk during a spill is the generation of airborne dust.

Step-by-Step Spill Cleanup Procedure:
  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[5] Avoid dry sweeping.[8][14]

    • For Liquid Spills (Solutions): Surround the spill with absorbent pads or sand to prevent it from spreading. Do not allow the spill to enter any drains.[7][9]

  • Clean Up:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.[4][8][15]

    • Use wet paper towels or absorbent pads to decontaminate the spill area, working from the outside in.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, towels) are now considered hazardous waste and must be placed in the sealed hazardous waste container.[14]

  • Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.

Final Disposal Pathway: Regulatory Compliance

The ultimate fate of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid waste is treatment and disposal by a licensed hazardous waste facility. Laboratory personnel are responsible for the waste up to the point of collection.

  • "Cradle-to-Grave" Responsibility: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[16]

  • Approved Disposal Method: The collected and properly labeled waste containers must be transferred to your institution's EHS department or a certified hazardous waste contractor for final disposal.[1][3][4] The standard and accepted disposal method for this type of organic chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies like the EPA.[13]

By adhering to these detailed procedures, researchers can ensure that the disposal of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is conducted in a manner that is safe, responsible, and fully compliant with environmental regulations.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • MSDS - Safety Data Sheet. AAPPTec, LLC. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Regulations.gov. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.